molecular formula C7H14Br2 B1266688 3,3-Bis(bromomethyl)pentane CAS No. 67969-84-0

3,3-Bis(bromomethyl)pentane

Cat. No.: B1266688
CAS No.: 67969-84-0
M. Wt: 257.99 g/mol
InChI Key: ZIQNZEFIQWBNHV-UHFFFAOYSA-N
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Description

3,3-Bis(bromomethyl)pentane is a useful research compound. Its molecular formula is C7H14Br2 and its molecular weight is 257.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(bromomethyl)pentane
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InChI

InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNZEFIQWBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070927
Record name Pentane, 3,3-bis(bromomethyl)-
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Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67969-84-0
Record name 3,3-Bis(bromomethyl)pentane
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Record name Pentane, 3,3-bis(bromomethyl)-
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Record name Pentane, 3,3-bis(bromomethyl)-
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Record name Pentane, 3,3-bis(bromomethyl)-
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Record name 3,3-bis(bromomethyl)pentane
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Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Bis(bromomethyl)pentane: Structure, Reactivity, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,3-Bis(bromomethyl)pentane (CAS RN: 67969-84-0) is a unique bifunctional alkylating agent whose chemical behavior is dominated by its core structural feature: a quaternary carbon atom central to two primary bromides.[1] This arrangement places it in the category of neopentyl-type halides, a class of compounds renowned for their unusual reactivity patterns. This guide provides a comprehensive analysis of the chemical and physical properties of this compound, with a particular focus on how its profound steric hindrance dictates its utility in chemical synthesis. We will delve into predicted spectroscopic signatures, mechanistic considerations for its reactions, and provide illustrative protocols for its application, offering a valuable resource for researchers in organic synthesis and drug development.

Molecular Structure and Identification

This compound, also known by its synonym 1,3-Dibromo-2,2-diethylpropane, possesses a highly symmetric, sterically congested structure.[1] The central C3 carbon is a quaternary center bonded to two ethyl groups and two bromomethyl groups. This "double neopentyl" architecture is the primary determinant of its chemical personality.

Caption: 2D representation of this compound.

The two bromomethyl groups serve as reactive sites for nucleophilic substitution, theoretically making this molecule an excellent building block for introducing a C(CH₂X)₂ moiety to construct spirocycles, cyclobutanes, or to act as a rigid linker in more complex architectures. However, as we will explore, the kinetic reality of its reactions is far from straightforward.

Physicochemical and Spectroscopic Profile

Physical Properties

This compound is a solid at room temperature, with a defined melting and boiling point.[2] Its key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 67969-84-0[1]
Molecular Formula C₇H₁₄Br₂[3]
Molecular Weight 257.99 g/mol [1]
Melting Point 39-40.5 °C[2]
Boiling Point 97 °C @ 10 Torr[2]
IUPAC Name This compound[1]
Spectroscopic Analysis (Predicted & Referenced)

2.2.1 Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a characteristic molecular ion cluster. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 abundance), the molecular ion will appear as a triplet of peaks at m/z 256, 258, and 260 in a ratio of approximately 1:2:1.

  • Key Fragmentation Pathways:

    • Loss of a bromine radical: [M-Br]⁺, resulting in a prominent doublet peak cluster around m/z 177/179.

    • Loss of an ethyl radical: [M-C₂H₅]⁺, giving a triplet peak cluster around m/z 227/229/231.

    • Cleavage of a bromomethyl group: [M-CH₂Br]⁺, giving a doublet around m/z 165/167.

  • Data Source: A mass spectrum for this compound is cataloged in the NIST Mass Spectrometry Data Center.[1]

2.2.2 Infrared (IR) Spectroscopy The IR spectrum provides information on the functional groups present.

  • ~2960-2850 cm⁻¹: Strong C-H stretching vibrations from the ethyl and methylene groups.

  • ~1460 cm⁻¹: C-H bending (scissoring) vibrations of the CH₂ groups.

  • ~1380 cm⁻¹: C-H bending from the CH₃ groups.

  • ~600-500 cm⁻¹: A strong, characteristic C-Br stretching band. The presence of this band is a key indicator of successful bromination.

  • Data Source: A vapor-phase IR spectrum is available for reference on SpectraBase.[1]

2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy The high symmetry of the molecule simplifies its predicted NMR spectra.

  • ¹H NMR Spectrum:

    • Singlet (~3.4-3.6 ppm, 4H): The four protons of the two equivalent bromomethyl (-CH₂Br) groups. They are deshielded by the adjacent bromine atom. This signal appears as a singlet because there are no adjacent protons for coupling.

    • Quartet (~1.5 ppm, 4H): The four protons of the two equivalent methylene (-CH₂-) groups of the ethyl fragments. This signal is split into a quartet by the adjacent methyl protons.

    • Triplet (~0.9 ppm, 6H): The six protons of the two equivalent methyl (-CH₃) groups. This signal is split into a triplet by the adjacent methylene protons.

  • ¹³C NMR Spectrum:

    • Quaternary Carbon (C3, ~40-45 ppm): The central C(Et)₂(CH₂Br)₂ carbon. This signal will be of low intensity.

    • Bromomethyl Carbon (-CH₂Br, ~35-40 ppm): The carbon atom directly attached to bromine.

    • Methylene Carbon (-CH₂, ~25-30 ppm): The -CH₂- carbon of the ethyl groups.

    • Methyl Carbon (-CH₃, ~8-12 ppm): The -CH₃ carbon of the ethyl groups.

Reactivity and Mechanistic Considerations

The Neopentyl Effect: A Steric Impasse

The defining characteristic of this compound's reactivity is the extreme steric hindrance imposed by the central quaternary carbon. This is a classic example of the "neopentyl effect." For a standard bimolecular nucleophilic substitution (Sₙ2) reaction to occur, the nucleophile must approach the electrophilic carbon from the backside (180° relative to the leaving group).

steric_hindrance cluster_molecule This compound fragment cluster_shield Steric Shield C_alpha CαH₂-Br C_beta C_beta->C_alpha Et1 Et C_beta->Et1 Et2 Et C_beta->Et2 CH2Br CH₂Br C_beta->CH2Br Nu Nu: Nu->C_alpha Blocked Sₙ2 Attack Trajectory p1 p2 p3 p4

Caption: Steric shielding of the α-carbon by the bulky β-carbon group.

In this compound, the two ethyl groups and the second bromomethyl group attached to the β-carbon act as a formidable steric shield, effectively blocking the nucleophile's trajectory. This steric congestion dramatically raises the activation energy for the Sₙ2 transition state. Consequently, Sₙ2 reactions on neopentyl-type substrates are notoriously slow, with reaction rates reported to be 10⁵ to 10⁶ times slower than for unhindered primary halides like ethyl bromide.[2][4][5]

Competing Reaction Pathways

The kinetic inertness towards the Sₙ2 pathway means that other, normally less favorable, reaction mechanisms can become competitive under appropriate conditions.[6]

  • E2 Elimination: In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination pathway is highly favored. The base will abstract a proton from the α-carbon, leading to the formation of an alkene and elimination of HBr.[6]

  • Sₙ1 Pathway & Rearrangement: An Sₙ1 mechanism is also disfavored as it would require the formation of a highly unstable primary carbocation. However, under forcing solvolytic conditions (e.g., heating in a protic solvent), ionization can occur, followed by a rapid 1,2-alkyl shift (rearrangement) to form a more stable tertiary carbocation before capture by the solvent.[2]

  • Intramolecular Cyclization: As a 1,3-dihalide, this molecule is a precursor for the formation of four-membered rings. Reaction with a suitable dinucleophile, such as the anion of malonic ester, can lead to an intramolecular Sₙ2 reaction to form a cyclobutane derivative. This is often a more favorable pathway than intermolecular polymerization, but still requires forcing conditions.[6]

Causality in Experimental Design: The choice of solvent and nucleophile is paramount. To favor the sluggish Sₙ2 pathway, a small, potent nucleophile (e.g., N₃⁻, CN⁻) in a polar aprotic solvent (e.g., DMSO, DMF) is the logical choice.[6] These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive, providing the best possible chance to overcome the high activation barrier. Conversely, to promote elimination, a bulky, non-nucleophilic base in a less polar solvent is ideal.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific experimental goals and safety assessments.

Protocol: Synthesis of 3,3-Bis(azidomethyl)pentane (Illustrative Sₙ2)

This protocol describes a double nucleophilic substitution using sodium azide. Due to the steric hindrance, extended reaction times and elevated temperatures are necessary.

Self-Validating System: This protocol's success is validated by monitoring the disappearance of the starting material and the appearance of the product via GC-MS. The IR spectrum of the product provides a clear validation point: the disappearance of the C-Br stretch (~550 cm⁻¹) and the appearance of a very strong, sharp azide (N₃) stretch (~2100 cm⁻¹).

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.58 g, 10 mmol) and sodium azide (1.43 g, 22 mmol, 2.2 equivalents).

  • Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Heat the stirred suspension to 90-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or TLC (staining with potassium permanganate). The reaction is expected to be slow, potentially requiring 24-72 hours for completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

workflow A 1. Combine Reactants (Substrate, NaN₃, DMF) B 2. Heat to 100°C (24-72h) A->B C 3. Monitor by GC-MS B->C C->B Incomplete? D 4. Aqueous Work-up (H₂O / Ether Extraction) C->D Complete E 5. Purification (Column Chromatography) D->E F Final Product: 3,3-Bis(azidomethyl)pentane E->F

Caption: Experimental workflow for a typical Sₙ2 reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • NIST. (n.d.). Pentane, 3,3-bis(bromomethyl)-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-. National Center for Biotechnology Information.
  • Erpenbach, H., et al. (1980). Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid... (European Patent No. EP0021112A1). European Patent Office.
  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
  • PubChemLite. (n.d.). This compound (C7H14Br2).
  • Appchem. (n.d.). This compound | 67969-84-0.

Sources

Introduction: A Sterically Hindered Neopentyl-Type Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,3-Bis(bromomethyl)pentane

CAS Number: 67969-84-0 | Molecular Formula: C₇H₁₄Br₂ | Synonyms: 1,3-Dibromo-2,2-diethylpropane

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate this compound. It delves into the molecule's unique structural characteristics, physicochemical properties, synthetic routes, reactivity profile, and safety considerations, providing field-proven insights grounded in established chemical principles.

This compound is a difunctional alkyl halide built upon a highly sterically congested quaternary carbon core. This central feature, analogous to a neopentyl scaffold, dictates its chemical behavior, rendering it a valuable but challenging intermediate in organic synthesis. Its primary utility lies in its role as a rigid, sterically demanding building block for constructing complex molecular architectures, such as spirocycles, or as a robust linker where avoidance of nucleophilic substitution is paramount. The presence of two primary bromomethyl groups offers dual points for functionalization, enabling the synthesis of unique and intricate target molecules.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of this compound are a direct consequence of its molecular structure. The symmetrical, branched alkyl framework results in a relatively low melting point solid with a high boiling point, characteristic of molecules with significant van der Waals forces and a substantial molecular weight.

Physical Properties

All quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 67969-84-0[1][2][3]
Molecular Formula C₇H₁₄Br₂[1][2][4]
Molecular Weight ~257.99 g/mol [1][3][5]
IUPAC Name This compound[1][5]
Synonyms 1,3-Dibromo-2,2-diethylpropane[2][5]
Melting Point 39-40.5 °C[2]
Boiling Point 97 °C at 10 Torr[2]
Appearance White to off-white solidInferred from properties
Spectroscopic Characterization

While extensive published spectra for this specific molecule are sparse, its structure allows for reliable prediction of its key spectroscopic features. Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook.[6]

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

    • δ ~3.4-3.6 ppm (singlet, 4H): The four protons of the two equivalent bromomethyl (-CH₂Br) groups. The singlet arises because there are no adjacent protons.

    • δ ~1.4-1.6 ppm (quartet, 4H): The four protons of the two equivalent methylene (-CH₂) groups of the ethyl substituents.

    • δ ~0.8-1.0 ppm (triplet, 6H): The six protons of the two equivalent methyl (-CH₃) groups.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~40-45 ppm: Quaternary carbon C(CH₂CH₃)₂.

    • δ ~35-40 ppm: Bromomethyl carbons (-CH₂Br).

    • δ ~20-25 ppm: Methylene carbons of ethyl groups (-CH₂CH₃).

    • δ ~5-10 ppm: Methyl carbons (-CH₃).

  • Infrared (IR) Spectroscopy:

    • 2970-2850 cm⁻¹ (Strong): C-H stretching vibrations of the alkyl groups.

    • 1465 cm⁻¹ (Medium): C-H bending (scissoring) of methylene groups.

    • ~650 cm⁻¹ (Strong): C-Br stretching vibration, characteristic of primary alkyl bromides.

  • Mass Spectrometry (Electron Ionization): The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound (peaks at M, M+2, and M+4 with a ratio of approximately 1:2:1).[6] Significant fragmentation would be expected, including the loss of Br• (m/z 177/179) and subsequent alkyl fragments.

Synthesis and Purification

The synthesis of this compound is not trivial due to the steric hindrance around the central quaternary carbon. Standard Sₙ2-based bromination methods used for primary alcohols are often ineffective.[7][8] The most plausible and efficient laboratory-scale synthesis starts from the corresponding diol, 2,2-diethyl-1,3-propanediol. The choice of brominating agent is critical to avoid rearrangement reactions and overcome the steric barrier. The Appel reaction, using triphenylphosphine and carbon tetrabromide, is a reliable method for converting sterically hindered alcohols to the corresponding bromides.

Diagram: Proposed Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 2,2-Diethyl-1,3-propanediol B Appel Reaction (PPh₃, CBr₄, CH₂Cl₂) A->B C Crude Product Mixture B->C D Filter to remove Ph₃P=O C->D E Solvent Evaporation D->E F Recrystallization (e.g., from Hexane) E->F G Pure this compound F->G

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed methodology based on established chemical principles for analogous transformations and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2-diethyl-1,3-propanediol (1.0 eq) and triphenylphosphine (2.2 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula to dissolve the reagents, aiming for a concentration of approximately 0.5 M with respect to the diol.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of carbon tetrabromide (CBr₄, 2.2 eq) in a minimal amount of anhydrous CH₂Cl₂ to the stirred mixture over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Part 1 (Filtration): Upon completion, cool the mixture and filter it through a pad of celite to remove the precipitated triphenylphosphine oxide byproduct. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Workup - Part 2 (Washing): Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification - Part 1 (Solvent Removal): Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification - Part 2 (Recrystallization): The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then place it in a freezer to induce crystallization.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the steric shielding provided by the two ethyl groups attached to the central quaternary carbon.

Inhibition of Sₙ2 Reactions

The molecule's structure is a classic example of a neopentyl-type system, which is notoriously unreactive in bimolecular nucleophilic substitution (Sₙ2) reactions.[8] For an Sₙ2 reaction to occur, a nucleophile must approach the electrophilic carbon from the backside of the carbon-bromine bond. In this case, the bulky ethyl groups physically block this trajectory, dramatically increasing the activation energy for the reaction.

Diagram: Steric Hindrance in Sₙ2 Reaction

G cluster_0 Backside Attack Trajectory cluster_1 Steric Shielding Groups Nu Nu: C Nu->C Blocked Path Br C->Br δ- H1 C->H1 H2 C->H2 Quat C->Quat Steric Shield Et1 Ethyl Et2 Ethyl Quat_center Quaternary Carbon Quat_center->Et1 Quat_center->Et2

Caption: Steric hindrance from the neopentyl-like core blocks the nucleophile's backside attack path.

Potential Reactivity

Given the inertness towards Sₙ2 reactions, this compound is best utilized in reactions that do not require backside attack.

  • Organometallic Formations: It can potentially form di-Grignard or di-lithiated reagents, although careful control of conditions would be necessary to manage intermolecular reactions.

  • Radical Reactions: The C-Br bonds can be cleaved under radical conditions for subsequent C-C bond formations.

  • Use as a Scaffold: Its most direct application is as a rigid building block. By reacting it with difunctional nucleophiles under conditions that favor cyclization, it can be used to form sterically hindered spirocyclic systems. A patent demonstrates its use in synthesizing a complex phosphine ligand, where it is reacted with a phosphide nucleophile, likely proceeding through a mechanism that can tolerate steric bulk.[9]

Applications and Use Cases

The unique structure of this compound makes it a specialty chemical for specific applications where steric bulk and rigidity are desired.

  • Ligand Synthesis: It has been used as a precursor in the synthesis of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy-spiro[3][3]undecane, a ligand component for polyketone polymerization catalysts.[9] This highlights its utility in creating complex, sterically defined environments around a metal center.

  • Medicinal Chemistry: As a "sp³-rich" scaffold, it is an attractive building block for creating novel drug candidates. The neopentyl core can provide metabolic stability and enforce specific conformations of attached pharmacophores.

  • Materials Science: The rigid difunctional nature of the molecule makes it a candidate for creating cross-linked polymers or as a monomer for specialty polymers with high thermal stability and defined architectures.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

  • Hazard Identification: It is classified as an irritant. GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling Procedures: Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing. Do not inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • U.S. Environmental Protection Agency (EPA). Pentane, 3,3-bis(bromomethyl)- - Substance Details. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • Appchem. This compound | 67969-84-0. [Link]
  • PubChem. Pentane, 3,3-bis(bromomethyl)-. [Link]
  • Global Substance Registration System (GSRS). This compound. [Link]
  • NIST Chemistry WebBook. Pentane, 3,3-bis(bromomethyl)-. [Link]
  • Arctom. CAS NO. 67969-84-0 | this compound. [Link]
  • Bide Pharmatech Ltd. This compound CAS NO.67969-84-0. [Link]
  • PubChem. 1,5-Dibromo-3,3-bis(bromomethyl)pentane. [Link]
  • PubChemLite. This compound (C7H14Br2). [Link]
  • ResearchGate. Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. [Link]
  • Reddit. Neopentyl bromide synthesis. [Link]
  • Organic Syntheses. Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [Link]
  • ChemSrc. This compound. [Link]
  • Google Patents. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)
  • National Institutes of Health (NIH). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)
  • PubChem. Pentane, 3-(bromomethyl)-. [Link]
  • Reddit. For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2,2-diethylpropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2,2-diethylpropane, a valuable building block in organic synthesis. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures, primarily 1,3-dibromo-2,2-dimethylpropane, to propose a robust synthetic strategy. The document details the preparation of the precursor 2,2-diethyl-1,3-propanediol and subsequently its bromination to the target molecule. Emphasis is placed on the rationale behind experimental choices, detailed protocols, safety considerations, and methods for purification and characterization. This guide is intended to be a practical resource for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science.

Introduction: The Synthetic Utility of Neopentyl-type Dibromides

1,3-Dihalo-2,2-dialkylpropanes are a class of compounds with significant utility in organic synthesis. Their neopentyl-like structure, characterized by a quaternary carbon center, imparts unique steric and electronic properties that can be exploited in the construction of complex molecular architectures. 1,3-Dibromo-2,2-diethylpropane, in particular, serves as a versatile precursor for the introduction of a gem-diethylcyclopropane or a substituted tetrahydropyran moiety, both of which are of interest in the development of novel therapeutic agents and functional materials. The two primary bromine atoms are excellent leaving groups in nucleophilic substitution reactions, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds.

This guide will focus on a two-step synthetic sequence to obtain 1,3-dibromo-2,2-diethylpropane, commencing with the synthesis of the corresponding diol, 2,2-diethyl-1,3-propanediol.

Synthesis of the Precursor: 2,2-Diethyl-1,3-propanediol

The synthesis of the diol precursor is a critical first step. Several methods have been reported for the preparation of 2,2-disubstituted-1,3-propanediols. A common and efficient laboratory-scale approach involves the dialkylation of a malonic ester followed by reduction.

Malonic Ester Synthesis Pathway

This classical approach utilizes the reactivity of the acidic methylene protons of diethyl malonate. The reaction proceeds via a sequential dialkylation with an ethyl halide, followed by the reduction of the resulting diethyl 2,2-diethylmalonate to the target diol.

Reaction Scheme:

G reactants Diethyl malonate + 2 EtBr intermediate Diethyl 2,2-diethylmalonate reactants->intermediate NaOEt, EtOH product 2,2-Diethyl-1,3-propanediol intermediate->product LiAlH4, THF

Figure 1: Malonic ester synthesis of 2,2-diethyl-1,3-propanediol.

Experimental Protocol: Synthesis of 2,2-Diethyl-1,3-propanediol

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl bromide (EtBr)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Diethyl 2,2-diethylmalonate

  • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Following the addition, add ethyl bromide dropwise at a rate that maintains a gentle reflux. After the initial addition, add a second equivalent of sodium ethoxide followed by a second equivalent of ethyl bromide.

  • After the additions are complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete dialkylation.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude diethyl 2,2-diethylmalonate by vacuum distillation.

Step 2: Reduction to 2,2-Diethyl-1,3-propanediol

  • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere.

  • Cool the suspension in an ice bath and add a solution of diethyl 2,2-diethylmalonate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude 2,2-diethyl-1,3-propanediol can be purified by recrystallization or vacuum distillation.[1]

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
Diethyl malonateC₇H₁₂O₄160.17199.3-50
Ethyl bromideC₂H₅Br108.9738.4-119
Diethyl 2,2-diethylmalonateC₁₁H₂₀O₄216.27222-
2,2-Diethyl-1,3-propanediolC₇H₁₆O₂132.20160 (50 mmHg)59-61

Bromination of 2,2-Diethyl-1,3-propanediol

The conversion of the diol to the corresponding dibromide can be achieved using various brominating agents. The choice of reagent is crucial to avoid potential side reactions, such as rearrangement, which can be a concern with neopentyl-type alcohols. Phosphorus tribromide (PBr₃) is a commonly used reagent for this transformation as it generally proceeds via an Sₙ2 mechanism, minimizing the risk of carbocation rearrangements.[2]

Reaction Scheme:

G diol 2,2-Diethyl-1,3-propanediol dibromide 1,3-Dibromo-2,2-diethylpropane diol->dibromide PBr3, Pyridine (optional)

Figure 2: Bromination of 2,2-diethyl-1,3-propanediol.

Mechanistic Considerations

The reaction of an alcohol with phosphorus tribromide involves the initial formation of a phosphite ester, which converts the hydroxyl group into a good leaving group. A bromide ion, generated in situ, then acts as a nucleophile and displaces the phosphite ester in an Sₙ2 reaction. The use of a non-nucleophilic base, such as pyridine, can be employed to neutralize the phosphorous acid byproduct.

Experimental Protocol: Synthesis of 1,3-Dibromo-2,2-diethylpropane (Proposed)

This protocol is adapted from established procedures for the bromination of neopentyl-type diols.[2]

Materials:

  • 2,2-Diethyl-1,3-propanediol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, dried)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer, dissolve 2,2-diethyl-1,3-propanediol in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Add phosphorus tribromide dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of water.

  • Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1,3-dibromo-2,2-diethylpropane can be purified by vacuum distillation.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Phosphorus tribromidePBr₃270.69173.22.852
1,3-Dibromo-2,2-diethylpropaneC₇H₁₄Br₂257.99Not availableNot available

Safety and Handling

Phosphorus tribromide (PBr₃):

  • Hazards: PBr₃ is a corrosive and toxic liquid that reacts violently with water, releasing hydrogen bromide gas.[3] It can cause severe burns to the skin, eyes, and respiratory tract.

  • Handling: Always handle PBr₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that all glassware is scrupulously dry.

  • Quenching: Quench excess PBr₃ cautiously with a non-protic solvent like toluene before slowly adding it to a stirred, cooled solution of sodium bicarbonate.

Hydrogen Bromide (HBr):

  • Hazards: HBr is a corrosive and toxic gas with a pungent odor. Inhalation can cause severe respiratory irritation and damage.[4]

  • Handling: Reactions that evolve HBr should be conducted in a fume hood. An acid gas trap may be necessary for larger-scale reactions.

Characterization

The synthesized 1,3-dibromo-2,2-diethylpropane should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide definitive structural information. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups and the bromomethyl protons.

  • Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the product and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretch of the starting diol and the presence of C-Br stretching vibrations.

Conclusion

References

  • PrepChem. (n.d.). Synthesis of (i) 1,3-Dibromo-2,2-bis(methoxymethyl)propane.
  • Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • Wikipedia. (n.d.). Phosphorus tribromide.
  • DTIC. (n.d.). United States Air Force Research Laboratory Risk Assessment for Phosphorus Tribromide.
  • Google Patents. (n.d.). Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products.
  • NJ.gov. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY.
  • ChemSynthesis. (2025, May 20). 2,2-diethyl-1,3-propanediol.
  • ResearchGate. (2025, August 7). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.
  • Google Patents. (n.d.). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
  • Reddit. (2016, October 15). Help with PBr3 addition.
  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39.
  • Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41.
  • PrepChem. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide.

Sources

An In-depth Technical Guide to the Physical Properties of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(bromomethyl)pentane is a halogenated organic compound with significant potential as a building block in various synthetic applications, including the development of novel pharmaceuticals and materials. Its unique sterically hindered neopentyl-like structure, featuring two primary bromide functional groups, makes it an intriguing substrate for nucleophilic substitution and coupling reactions. Understanding the fundamental physical properties of this compound is paramount for its effective handling, purification, and utilization in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for its synthesis and characterization, and essential safety information.

Molecular Structure and Identification

The structural integrity and identity of a chemical compound are the cornerstones of its application in any scientific endeavor. The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Key identifiers for this compound are summarized in the table below for unambiguous referencing in research and procurement.

IdentifierValue
IUPAC Name This compound
CAS Number 67969-84-0[1]
Molecular Formula C₇H₁₄Br₂[1]
Molecular Weight 257.99 g/mol [2]
Canonical SMILES CCC(CC)(CBr)CBr[3]
InChIKey ZIQNZEFIQWBNHV-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical state and behavior of a compound under various conditions are critical for its practical application. The known physicochemical properties of this compound are presented below.

PropertyValueSource
Melting Point 39-40.5 °C[4]
Boiling Point 97 °C at 10 Torr[4]
Density Data not readily available-
Solubility Insoluble in water. Expected to be soluble in common organic solvents such as diethyl ether, dichloromethane, chloroform, ethyl acetate, and acetone.Inferred from structure
Appearance Expected to be a low-melting solid or a colorless liquid at room temperature.Inferred from properties

Note on Density and Solubility: While specific experimental values for the density of this compound are not found in the reviewed literature, it is anticipated to be denser than water, a common characteristic of polybrominated organic compounds. Its nonpolar alkyl structure suggests poor solubility in water but good solubility in a range of organic solvents. Experimental determination is recommended for precise values.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of a synthesized compound.

Predicted ¹H and ¹³C NMR Data:

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene protons of the ethyl groups (CH₂-CH₃), and a singlet for the bromomethyl protons (CH₂Br). The integration of these signals would be in a 6:4:4 ratio, respectively. The chemical shifts would be influenced by the neighboring electronegative bromine atoms, with the bromomethyl protons appearing most downfield.[5]

  • ¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments: the methyl carbons, the methylene carbons of the ethyl groups, the central quaternary carbon, and the bromomethyl carbons.[6]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by C-H stretching and bending vibrations for the alkyl groups and a prominent C-Br stretching absorption, typically observed in the region of 600-500 cm⁻¹.

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound can be achieved from its corresponding diol, 3,3-bis(hydroxymethyl)pentane, via a nucleophilic substitution reaction. The following protocol is a scientifically sound, hypothetical procedure based on established methods for the conversion of alcohols to bromoalkanes.[7]

Synthesis_Workflow Start 3,3-Bis(hydroxymethyl)pentane Reaction Reaction with PBr3 or HBr Start->Reaction Step 1 Workup Aqueous Workup Reaction->Workup Step 2 Extraction Solvent Extraction Workup->Extraction Step 3 Drying Drying of Organic Phase Extraction->Drying Step 4 Purification Purification (Distillation or Recrystallization) Drying->Purification Step 5 Product This compound Purification->Product Step 6

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-bis(hydroxymethyl)pentane in a suitable anhydrous solvent such as diethyl ether or dichloromethane. The flask should be cooled in an ice bath.

  • Bromination: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr), to the stirred solution. The reaction should be maintained at a low temperature during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After cooling the reaction mixture back to room temperature, it is carefully poured into ice-cold water to quench any remaining brominating agent. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution to neutralize any acidic byproducts and finally with brine.[7][8]

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[8] The choice of purification method will depend on whether the product is a liquid or a solid at room temperature.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[9][10]

  • Ventilation: All handling and reactions should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11][12]

  • Irritant: Based on data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[13] Avoid direct contact and inhalation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound, a valuable building block in organic synthesis. While some physical data, such as density and specific solubility, require experimental determination, the information presented herein, including its identification, known physicochemical properties, spectroscopic characteristics, and a detailed protocol for its synthesis and purification, offers a comprehensive resource for researchers and scientists. Adherence to the outlined safety protocols is crucial for the responsible and effective use of this compound in the laboratory.

References

  • Appchem. This compound | 67969-84-0 | C7H14Br2.
  • Chemguide. making halogenoalkanes (haloalkanes).
  • Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. Updated January 22, 2023.
  • International Chemical Safety Cards (ICSCs). ICSC 1378 - BROMOETHANE.
  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. 2000;77:249.
  • PubChem. Pentane, 3,3-bis(bromomethyl)-.
  • PubChem. Pentane, 3-(bromomethyl)-.
  • The Royal Society of Chemistry. Supporting information.
  • University of California, Irvine. Experiment 1 — Properties of Organic Compounds.
  • CAS Common Chemistry. This compound.
  • Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting.
  • ResearchGate. 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.
  • University of Massachusetts Amherst. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • YouTube. Haloalkanes 3. 1-Bromobutane preparation and purification. March 30, 2015.
  • PubChemLite. This compound (C7H14Br2).
  • GSRS. This compound.
  • NIST WebBook. Pentane, 3,3-bis(bromomethyl)-.
  • Appchem. This compound | 67969-84-0 | C7H14Br2.
  • ResearchGate. 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.
  • Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting.
  • YouTube. Haloalkanes 4. Tertiary Haloalkane preparation and purification. May 11, 2011.
  • Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Updated July 30, 2025.
  • Scribd. Lab Report 1 Physical Properties of Organic Molecules.
  • Scribd. Organic Compounds: Physical Properties Lab.
  • CAS Common Chemistry. This compound.

Sources

3,3-Bis(bromomethyl)pentane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 3,3-Bis(bromomethyl)pentane

Introduction

This compound is a geminal dihaloalkane, a class of organic compounds characterized by two halogen atoms attached to the same carbon. Its unique structural feature—a quaternary carbon atom bonded to two ethyl groups and two bromomethyl groups—makes it a valuable and versatile building block in synthetic organic chemistry. The presence of two primary bromide leaving groups on a sterically hindered scaffold provides a distinct reactivity profile, enabling its use as a rigid linker or "staple" in the construction of complex cyclic and polycyclic architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core molecular attributes of this compound, with a primary focus on its molecular weight and its implications. Furthermore, it delves into the compound's synthetic utility, potential applications in medicinal chemistry, and essential safety protocols, grounding all claims in authoritative data.

Section 1: Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This section details the essential physicochemical characteristics of this compound.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₇H₁₄Br₂ .[1][2][3][4] This formula is derived from its structure, which contains 7 carbon atoms, 14 hydrogen atoms, and 2 bromine atoms.

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, as well as for analytical characterization using techniques like mass spectrometry. It is calculated by summing the atomic weights of all constituent atoms.

  • Average Molecular Weight: 257.99 g/mol .[3][5]

  • Monoisotopic Mass: 255.94623 Da.[5][6]

The average molecular weight is typically used for weighing out the substance for reactions, while the monoisotopic mass (the mass of the molecule with the most abundant isotopes of each element) is crucial for high-resolution mass spectrometry analysis.

Chemical Structure and Stereochemistry

The structure of this compound is defined by a central quaternary carbon atom, which imparts significant steric hindrance. This central carbon is flanked by two reactive bromomethyl groups. The IUPAC name for this compound is this compound, and it is also known by the synonym 1,3-Dibromo-2,2-diethylpropane.[5][7]

The molecule is achiral as it possesses a plane of symmetry and contains no stereocenters.[3]

Caption: 2D chemical structure of this compound.

Physicochemical Properties Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Registry Number 67969-84-0[1][2][5]
Molecular Formula C₇H₁₄Br₂[1][2][3]
Molecular Weight 257.99 g/mol [3][5]
IUPAC Name This compound[1][4][5]
Melting Point 39-40.5 °C[7]
Boiling Point 97 °C @ 10 Torr[7]
SMILES BrCC(CBr)(CC)CC[2][7]

Section 2: Reactivity and Synthetic Utility

The synthetic value of this compound stems directly from its structure. The two primary alkyl bromide functionalities are excellent leaving groups, making the molecule a prime substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

The Role of the Bromomethyl Groups

The C-Br bonds in the bromomethyl groups are polarized, rendering the carbon atoms electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. Common transformations include:

  • Etherification: Reaction with alkoxides or phenoxides (Williamson Ether Synthesis).

  • Amination: Reaction with primary or secondary amines.

  • Thioetherification: Reaction with thiolates.

  • Alkylation: Reaction with carbanions or other carbon nucleophiles.

Application as a Divalent Linker in Macrocyclization

The presence of two reactive sites on a single molecule makes this compound an ideal linker for synthesizing macrocycles.[8] By reacting it with a dinucleophile (e.g., a diamine, dithiol, or diol), complex ring structures can be formed. The diethyl-substituted quaternary center acts as a rigid "staple," locking the resulting macrocycle into a specific conformation. This structural pre-organization is a highly sought-after feature in supramolecular chemistry and drug design, where defined three-dimensional shapes are necessary for selective molecular recognition.[8]

start Starting Materials reagent1 This compound (Electrophile Linker) start->reagent1 reagent2 Dinucleophile (e.g., H₂N-X-NH₂) start->reagent2 reaction Reaction Step (High Dilution, Base) reagent1->reaction reagent2->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product (Macrocycle) purify->product

Caption: Generalized workflow for macrocycle synthesis using a divalent linker.

Section 3: Experimental Protocol: A Model Sₙ2 Reaction

To illustrate the practical utility of this compound, this section provides a representative protocol for the synthesis of a bis-thioether, a common structural motif. This protocol is a model and should be adapted and optimized based on the specific nucleophile used.

Objective: To synthesize a macrocyclic dithioether via reaction of this compound with a dithiol.

Materials:

  • This compound

  • 1,4-Butanedithiol (or other suitable dithiol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the flask. To this suspension, simultaneously add this compound (1.0 eq.) and 1,4-butanedithiol (1.0 eq.) dropwise over several hours using syringe pumps. Causality Note: The slow addition under high dilution conditions is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of DCM. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the final macrocyclic dithioether.

Section 4: Applications in Medicinal Chemistry and Drug Development

While this compound is primarily a synthetic intermediate, its derivatives have significant potential in drug discovery.[9] The rigid scaffold it provides is invaluable for creating conformationally constrained molecules.

  • Scaffold for Pharmacophore Display: In drug design, pharmacophores (the essential features of a molecule that interact with a biological target) must be held in a precise orientation. This compound can be used to build scaffolds that present two different pharmacophores at a fixed distance and angle, potentially leading to compounds with high binding affinity and selectivity.[8]

  • Synthesis of Novel Heterocycles: The formation of macrocycles and other complex ring systems is a key strategy for developing new drug candidates.[8] These structures often exhibit improved metabolic stability and cell permeability compared to their linear counterparts.

  • Linker for Bio-conjugation: The reactivity of the bromomethyl groups allows this molecule to function as a linker, connecting a drug molecule to a targeting moiety (like an antibody) or a solubility-enhancing group.

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than just a chemical with a defined molecular weight of 257.99 g/mol . It is a strategically designed synthetic building block whose value lies in its combination of high reactivity and structural rigidity. For researchers in organic synthesis and drug development, it offers a reliable and versatile tool for constructing complex molecules, from novel macrocycles to precisely organized pharmacophore scaffolds. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full potential in the laboratory and beyond.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Pentane, 3,3-bis(bromomethyl)- - Substance Details.
  • Appchem. (n.d.). This compound.
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • National Institute of Standards and Technology (NIST). (n.d.). Pentane, 3,3-bis(bromomethyl)-. In NIST Chemistry WebBook.
  • CAS Common Chemistry. (n.d.). This compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 106258, Pentane, 3,3-bis(bromomethyl)-.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174730468, 1,5-Dibromo-3,3-bis(bromomethyl)pentane.
  • Sigma-Aldrich. (2013). Material Safety Data Sheet - Tetrakis(bromomethyl)methane.
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
  • PubChemLite. (n.d.). This compound (C7H14Br2).

Sources

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of synthetic intermediates is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 3,3-bis(bromomethyl)pentane, a neopentyl-type dihaloalkane. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond single-dimensional techniques, this paper will explore the utility of two-dimensional NMR experiments, such as COSY and HMBC, for the definitive confirmation of atomic connectivity. Each section is designed to not only present the expected data but to explain the causal chemical principles that give rise to the observed spectroscopic signatures, thereby providing a self-validating system for structural confirmation.

Introduction and Molecular Overview

This compound (C₇H₁₄Br₂) is a halogenated organic compound with a central quaternary carbon, making it a derivative of neopentane.[1][2][3] Its structure presents a unique symmetrical arrangement that simplifies some aspects of spectroscopic analysis while requiring careful interpretation to confirm the absence of isomeric impurities. The molecular weight of this compound is approximately 257.99 g/mol .[1][2] A common synthetic route involves the bromination of 3,3-dimethylpentane-1,5-diol, and an awareness of the starting materials and potential side-products is crucial for a thorough analysis.[4]

The primary objective of this guide is to establish a logical and robust workflow for confirming the molecular structure of this compound, as shown in Figure 1.

Figure 1. Chemical Structure of this compound

A systematic approach, leveraging the complementary information provided by various spectroscopic techniques, is paramount for unambiguous elucidation. The workflow for this process is outlined in the diagram below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_nmr_details 1D & 2D NMR cluster_conclusion Confirmation Syn Synthesized Compound MS Mass Spectrometry (MS) Syn->MS Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Syn->IR Functional Groups NMR NMR Spectroscopy Syn->NMR Structure Final Structure Confirmed MS->Structure IR->Structure H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR HMBC 2D HMBC NMR->HMBC COSY 2D COSY H1_NMR->COSY H1_NMR->Structure DEPT DEPT-135 C13_NMR->DEPT C13_NMR->Structure DEPT->Structure COSY->Structure HMBC->Structure

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Step in Identification

Mass spectrometry provides two critical pieces of initial information: the molecular weight and the elemental composition, particularly the number of bromine atoms.

Causality Behind the Spectrum: Due to the natural abundance of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, any fragment containing bromine will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z).[5][6] For a molecule containing two bromine atoms, like this compound, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[5][7] This pattern arises from the statistical probability of the isotopic combinations: (⁷⁹Br-⁷⁹Br), (⁷⁹Br-⁸¹Br and ⁸¹Br-⁷⁹Br), and (⁸¹Br-⁸¹Br).

Expected Data:

  • Molecular Ion (M⁺): A triplet of peaks at m/z values corresponding to [C₇H₁₄(⁷⁹Br)₂]⁺, [C₇H₁₄⁷⁹Br⁸¹Br]⁺, and [C₇H₁₄(⁸¹Br)₂]⁺. The most abundant peak in the cluster will be the M+2 peak.

  • Fragmentation: A prominent fragment would be the loss of a bromomethyl radical (•CH₂Br), resulting in a [C₆H₁₁Br]⁺ ion. This fragment would also exhibit the characteristic 1:1 doublet pattern for a single bromine atom.

FeatureExpected m/z ValuesRelative Intensity Pattern
Molecular Ion Triplet ~256, 258, 2601:2:1
Loss of •CH₂Br ~177, 1791:1
Loss of Br• ~177, 1791:1

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring a scan range that includes the expected molecular ion peaks (e.g., m/z 50-300).

  • Data Interpretation: Analyze the molecular ion region for the characteristic 1:2:1 triplet pattern to confirm the presence of two bromine atoms. Identify key fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. For an alkyl halide like this compound, the key absorptions are those associated with C-H and C-Br bonds.

Causality Behind the Spectrum: The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies. The C-Br bond is significantly weaker and involves a heavier atom than a C-H bond, so its stretching vibration occurs at a much lower frequency, typically in the fingerprint region of the spectrum.[8][9]

Expected Data:

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the ethyl and methylene groups.

  • C-H Bending: Absorptions around 1460 cm⁻¹ and 1380 cm⁻¹ correspond to the scissoring and bending vibrations of CH₂ and CH₃ groups.

  • C-Br Stretching: A strong absorption in the range of 690-515 cm⁻¹ is indicative of the carbon-bromine bond stretch.[8][9] This peak is a key diagnostic feature for an alkyl bromide.

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
sp³ C-H Stretch 2850-2960Strong
-CH₂- Scissoring ~1465Medium
-CH₃ Bending ~1380Medium
C-Br Stretch 515-690Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: No special preparation is needed for a liquid sample. Place a single drop of the neat liquid onto the ATR crystal. For a solid, place a small amount on the crystal and apply pressure using the anvil.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the key absorption bands and correlate them to the expected functional groups. The absence of bands for O-H (broad, ~3300 cm⁻¹), C=O (~1715 cm⁻¹), or C=C (~1650 cm⁻¹) is also critical for confirming the purity of the alkane structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, the spectra are relatively simple but highly informative.

¹H NMR Spectroscopy

Causality Behind the Spectrum: The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms like bromine withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (downfield).[11] The symmetry of the molecule means that the two ethyl groups are chemically equivalent, as are the two bromomethyl groups.

Expected Data:

  • Signal A (Bromomethyl Protons): The four protons of the two -CH₂Br groups are chemically equivalent. They are adjacent to an electronegative bromine atom, causing a significant downfield shift. Since there are no adjacent protons, this signal will appear as a singlet .

  • Signal B (Ethyl Methylene Protons): The four protons of the two -CH₂- groups in the ethyl fragments are equivalent. They are adjacent to the three protons of the methyl group, so this signal will be split into a quartet by the n+1 rule.

  • Signal C (Ethyl Methyl Protons): The six protons of the two -CH₃ groups are equivalent. They are adjacent to the two protons of the methylene group, splitting the signal into a triplet .

  • Integration: The relative areas under the peaks for signals A, B, and C will be in a 4:4:6 ratio, which simplifies to 2:2:3 .

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂Br ~3.4 - 3.6Singlet4H
-CH₂CH₃ ~1.4 - 1.6Quartet4H
-CH₂CH₃ ~0.9 - 1.1Triplet6H
¹³C NMR and DEPT Spectroscopy

Causality Behind the Spectrum: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. The symmetry of the molecule results in only four distinct carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[12][13][14]

Expected Data for ¹³C NMR:

  • Signal 1 (-CH₂Br): The carbon atom bonded to bromine will be significantly downfield due to the electronegativity of Br.

  • Signal 2 (Quaternary C): The central carbon bonded to four other carbons.

  • Signal 3 (-CH₂CH₃): The methylene carbon of the ethyl group.

  • Signal 4 (-CH₂CH₃): The methyl carbon of the ethyl group, which will be the most upfield signal.

Expected Data for DEPT-135: A DEPT-135 experiment shows CH₃ and CH signals as positive peaks and CH₂ signals as negative (inverted) peaks.[15][16] Quaternary carbons are not observed.

  • Positive Peak: One signal corresponding to the -CH₃ carbons.

  • Negative Peaks: Two distinct signals corresponding to the -CH₂Br and -CH₂CH₃ carbons.

  • Absent Signal: The quaternary carbon signal will be absent.

Carbon AssignmentPredicted ¹³C Shift (δ, ppm)DEPT-135 Phase
-CH₂Br ~35 - 45Negative
Quaternary C ~40 - 50Absent
-CH₂CH₃ ~25 - 35Negative
-CH₂CH₃ ~5 - 15Positive

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • DEPT-135 Acquisition: Run the standard DEPT-135 pulse sequence.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the spectra to the TMS signal.

2D NMR: Definitive Structural Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HMBC offer unambiguous proof of the atom-to-atom connectivity, solidifying the structural assignment.[17]

COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other (typically through two or three bonds).[15][18][19]

Expected Correlations: A cross-peak will be observed between the ethyl methylene protons (~1.5 ppm) and the ethyl methyl protons (~1.0 ppm). No other correlations are expected, confirming the ethyl fragment and the isolation of the bromomethyl protons.

Caption: Expected COSY correlation in this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three).[15][18][19] This is invaluable for connecting the different spin systems.

Expected Key Correlations:

  • Bromomethyl Protons (~3.5 ppm) to:

    • The bromomethyl carbon (~40 ppm, ²J coupling).

    • The central quaternary carbon (~45 ppm, ²J coupling).

  • Ethyl Methylene Protons (~1.5 ppm) to:

    • The ethyl methyl carbon (~10 ppm, ²J coupling).

    • The central quaternary carbon (~45 ppm, ²J coupling).

    • The ethyl methylene carbon (~30 ppm, ²J coupling).

  • Ethyl Methyl Protons (~1.0 ppm) to:

    • The ethyl methylene carbon (~30 ppm, ²J coupling).

    • The central quaternary carbon (~45 ppm, ³J coupling).

These correlations, particularly the links from all proton environments to the silent quaternary carbon, provide irrefutable evidence for the complete molecular skeleton.

Conclusion

The structural elucidation of this compound is systematically achieved through the logical application of complementary spectroscopic techniques. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its unique isotopic pattern. Infrared spectroscopy verifies the presence of sp³ C-H and C-Br bonds while confirming the absence of other functional groups. Finally, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) NMR spectroscopy provides a detailed and unambiguous map of the molecular framework. The convergence of data from all these methods creates a self-validating system, leading to the confident and unequivocal confirmation of the structure.

References

  • DEPT NMR SPECTRUM INTERPRETATION - YouTube. (2022).
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017).
  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF - Scribd.
  • Alkyl and aryl halide infrared spectra - Chemistry.
  • DEPT NMR: Signals and Problem Solving - Chemistry Steps. (2023).
  • Infrared Spectroscopy.
  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023).
  • IR: alkyl halides - Organic Chemistry at CU Boulder.
  • Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258 - PubChem.
  • Supporting information - The Royal Society of Chemistry.
  • Pentane, 3,3-bis(bromomethyl)- - NIST WebBook.
  • This compound - gsrs.
  • 5.3: Spectroscopic Properties of Alkyl Halides - Chemistry LibreTexts. (2021).
  • Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane - Doc Brown's Chemistry.
  • This compound | 67969-84-0 | C7H14Br2 - Appchem.
  • This compound (C7H14Br2) - PubChemLite.
  • Ch13 - Mass Spectroscopy - University of Calgary.
  • Pentane, 3-(bromomethyl)- | C6H13Br | CID 77432 - PubChem.
  • 14.5 Isotope Effects in Mass Spectrometry | Organic Chemistry - YouTube. (2018).
  • Isotopes in Mass Spectrometry - Chemistry Steps.
  • A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Bromopentane Derivatives - Benchchem.
  • 1,5-DIBROMO-3,3-DIMETHYLPENTANE synthesis - ChemicalBook.
  • 13.04 Isotopic Abundance in Mass Spectrometry - YouTube. (2017).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020).
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • 1,5-Dibromo-3,3-bis(bromomethyl)pentane | C7H12Br4 | CID 174730468 - PubChem.
  • A structure elucidation system using 1H-NMR and H-H COSY spectra - ResearchGate. (2025).
  • 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.
  • 6 - Organic Syntheses Procedure.
  • KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro[16][16] undecane and their derivatives - Google Patents.
  • 3,3-Dimethylpentane-1,5-diol | C7H16O2 | CID 12810774 - PubChem.
  • A structure elucidation system using 1H-NMR and H-H COSY spectra - ResearchGate. (2025).
  • CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

Sources

An In-depth Technical Guide to 3,3-Bis(bromomethyl)pentane: Synthesis, Physical Properties, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(bromomethyl)pentane is a geminal di-bromide, a class of organic compounds with significant utility in synthetic chemistry. Its neopentyl-like core structure, characterized by a quaternary carbon, imparts specific steric and stability properties to the molecule. This guide provides a comprehensive overview of this compound, focusing on its physical properties, a detailed synthesis protocol, and the experimental determination of its melting and boiling points. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, polymer chemistry, and medicinal chemistry who may utilize this and similar compounds as building blocks for more complex molecular architectures.

Chemical and Physical Properties

This compound, also known as 1,3-dibromo-2,2-diethylpropane, is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Melting Point 39-40.5 °C[1]
Boiling Point 97 °C at 10 Torr[1]
Molecular Formula C7H14Br2[1]
Molecular Mass 257.99 g/mol [1]
CAS Registry Number 67969-84-0[1]
Synonyms Pentane, 3,3-bis(bromomethyl)-; 1,3-Dibromo-2,2-diethylpropane[1]
Canonical SMILES BrCC(CBr)(CC)CC[1]
InChIKey ZIQNZEFIQWBNHV-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from diethyl malonate. The first step involves the formation of the corresponding diol, 3,3-bis(hydroxymethyl)pentane, followed by bromination.

Step 1: Synthesis of 3,3-Bis(hydroxymethyl)pentane

The synthesis of the precursor diol is analogous to the preparation of other neopentyl-type diols.[2] This involves the reduction of a dialkyl 3,3-diethylmalonate.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of diethyl 3,3-diethylmalonate in anhydrous tetrahydrofuran (THF) is prepared.

  • Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum hydride (LAH) in THF is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the excess LAH is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,3-bis(hydroxymethyl)pentane.

  • Purification: The crude product can be purified by recrystallization or distillation under reduced pressure.

Step 2: Bromination of 3,3-Bis(hydroxymethyl)pentane

The conversion of the diol to the corresponding dibromide can be achieved using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr3).

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 3,3-bis(hydroxymethyl)pentane in a suitable anhydrous solvent such as diethyl ether or dichloromethane is prepared.

  • Bromination: The flask is cooled in an ice bath, and phosphorus tribromide is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The reaction can be monitored by TLC.

  • Workup: The reaction mixture is carefully poured onto crushed ice with stirring. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Synthesis_Workflow diethyl_malonate Diethyl 3,3-diethylmalonate diol 3,3-Bis(hydroxymethyl)pentane diethyl_malonate->diol 1. LiAlH4, THF 2. H2O workup dibromide This compound diol->dibromide PBr3, Et2O

Caption: Synthetic route to this compound.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of a chemical compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[3] Impurities will typically cause a depression and broadening of the melting point range.[4][5]

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Melting_Point_Determination start Start prepare_sample Prepare Sample in Capillary Tube start->prepare_sample place_in_apparatus Place in Melting Point Apparatus prepare_sample->place_in_apparatus heat_slowly Heat Slowly (1-2 °C/min) place_in_apparatus->heat_slowly observe_melting Observe Melting heat_slowly->observe_melting record_t1 Record T1 (First Liquid) observe_melting->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 report_range Report Melting Point Range (T1-T2) record_t2->report_range end End report_range->end

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] Since the boiling point is pressure-dependent, it is essential to record the pressure at which the measurement is taken.[4]

Experimental Protocol (Distillation Method):

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed correctly to measure the vapor temperature, and a receiving flask.

  • Sample Addition: A small amount of this compound is placed in the distillation flask along with a boiling chip to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor will rise and come into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point at the recorded atmospheric pressure. For vacuum distillation, the pressure within the apparatus is recorded.

Boiling_Point_Determination start Start setup_distillation Assemble Distillation Apparatus start->setup_distillation add_sample Add Sample and Boiling Chip setup_distillation->add_sample heat_gently Heat Gently add_sample->heat_gently observe_boiling Observe Boiling and Condensation heat_gently->observe_boiling record_temp Record Constant Temperature observe_boiling->record_temp record_pressure Record Pressure record_temp->record_pressure report_bp Report Boiling Point and Pressure record_pressure->report_bp end End report_bp->end

Caption: Workflow for boiling point determination.

Applications in Synthesis

Geminal di-bromo compounds like this compound are valuable intermediates in organic synthesis. The two primary bromide functional groups can undergo nucleophilic substitution reactions, making them useful for the construction of various cyclic and acyclic structures. They can be employed in the synthesis of spirocycles, heterocyclic compounds, and as cross-linking agents in polymer chemistry. The neopentyl core provides steric hindrance that can influence the reactivity and selectivity of subsequent transformations.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with most alkyl bromides, it should be considered as a potential irritant and handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

  • CAS Common Chemistry. This compound. [Link]
  • Determination of melting and boiling points. [Link]
  • Determination of Melting points and Boiling points. Learning Space. [Link]
  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde.
  • Melting point determin

Sources

Spectroscopic data for 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Bis(bromomethyl)pentane

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound (CAS RN: 67969-84-0), a symmetrically substituted dibromoalkane.[1][2][3][4] Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy for the unequivocal structural elucidation and purity assessment of this compound. While empirical data from public databases is leveraged for mass spectrometry and infrared analysis, this guide provides expertly predicted ¹H and ¹³C NMR spectra based on established chemical principles and data from analogous structures, offering a complete characterization profile. Each section includes detailed experimental protocols, data interpretation grounded in molecular structure, and summary tables for quick reference.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique structure with a central quaternary carbon atom bonded to two ethyl groups and two bromomethyl groups.[2][3] This high degree of symmetry is a critical determinant of its spectroscopic features, particularly in NMR, as it dictates the number of chemically equivalent nuclei and, therefore, the number of distinct signals observed.

The molecular formula is C₇H₁₄Br₂ with a molecular weight of approximately 257.99 g/mol .[2][3][4] Understanding this symmetrical arrangement is the foundational step in interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound with color-coded carbon environments for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.

Experimental Protocol: Electron Ionization (EI)

A standard approach for volatile, thermally stable compounds like this compound involves Electron Ionization (EI).[5]

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation

The mass spectrum for this compound is available in the NIST WebBook.[1] The interpretation hinges on two key features: the isotopic pattern of bromine and logical fragmentation pathways.

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio of natural abundance. Consequently, any fragment containing two bromine atoms will exhibit a characteristic triplet pattern at M, M+2, and M+4 with relative intensities of approximately 1:2:1. A fragment with one bromine atom will show a doublet at M and M+2 with 1:1 intensity.

  • Fragmentation Pathway: The molecular ion (m/z 258, based on ⁷⁹Br) is often unstable. Key fragmentation events include:

    • Loss of a bromine radical (•Br): This is a common pathway leading to a cation at m/z 179 (C₇H₁₄Br⁺). This fragment would exhibit the 1:1 doublet pattern for a single bromine atom.

    • Loss of a bromomethyl radical (•CH₂Br): This cleavage results in a fragment around m/z 165.

    • Loss of an ethyl radical (•CH₂CH₃): Cleavage of a C-C bond can lead to the loss of an ethyl group (29 Da), resulting in a fragment at m/z 229.

    • Base Peak: The most abundant peak (base peak) in the spectrum is often a stable carbocation. For this molecule, the C₄H₉⁺ ion at m/z 57 or C₅H₉⁺ at m/z 69 are likely candidates resulting from further fragmentation. The NIST data shows a top peak at m/z 55.[2]

M [C₇H₁₄Br₂]⁺• m/z 258, 260, 262 Br_loss - •Br M->Br_loss Et_loss - •C₂H₅ M->Et_loss F1 [C₇H₁₄Br]⁺ m/z 179, 181 Further_frag Further Fragmentation F1->Further_frag F2 [C₆H₁₁Br₂]⁺ m/z 229, 231, 233 F3 [C₅H₉]⁺ m/z 69 Br_loss->F1 Et_loss->F2 Further_frag->F3

Caption: Simplified EI-MS fragmentation pathway for this compound.

Summary of Mass Spectrometry Data
Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment Ion
258, 260, 262Low[C₇H₁₄Br₂]⁺• (Molecular Ion)
179, 181Moderate[C₇H₁₄Br]⁺ (Loss of •Br)
97High[C₇H₁₃]⁺ (Loss of 2Br and H)
55100 (Base Peak)[C₄H₇]⁺
41High[C₃H₅]⁺
Data interpreted from NIST and PubChem databases.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the key vibrational modes are those associated with alkane C-H bonds and the C-Br bond.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a rapid and robust method for analyzing liquid samples.[5]

  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric CO₂ and H₂O.

  • Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

  • Spectrum Generation: An interferogram is generated and then mathematically converted to a familiar IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum of an alkane is typically simple. The key is to identify the C-H stretching and bending frequencies and the C-Br stretch, which confirms the presence of the halogen.

  • C-H Stretching: Strong, sharp absorptions are expected just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹), characteristic of sp³ C-H bonds in the ethyl and bromomethyl groups.[5]

  • C-H Bending: Medium intensity bands around 1470-1450 cm⁻¹ are due to methylene (-CH₂-) scissoring vibrations, while methyl (-CH₃) asymmetric and symmetric bending vibrations appear near 1460 cm⁻¹ and 1380 cm⁻¹, respectively.[5]

  • C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretching vibration. This bond is heavy, so the vibration occurs in the fingerprint region, typically appearing as a strong absorption in the 650-550 cm⁻¹ range. The presence of a strong band in this region is compelling evidence for a bromoalkane.[5]

Summary of IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
2975 - 2850StrongC-H stretch (sp³ alkane)
1470 - 1450Medium-CH₂- bend (scissoring)
1385 - 1375Medium-CH₃ bend (symmetric)
650 - 550StrongC-Br stretch
Predicted assignments based on established correlation tables and data from analogous compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Due to the high symmetry of this compound, its NMR spectra are predicted to be remarkably simple and clean.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Standard parameters are optimized to achieve a high signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Record the carbon NMR spectrum using proton decoupling to ensure that each unique carbon environment appears as a single, sharp line.[5][6]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep1 Dissolve Sample in CDCl₃ Prep2 Add TMS Standard Prep1->Prep2 Acq1 Acquire ¹H Spectrum Prep2->Acq1 Acq2 Acquire ¹³C Spectrum (Proton Decoupled) Prep2->Acq2 Interp1 Analyze Chemical Shifts Acq1->Interp1 Acq2->Interp1 Interp2 Analyze Integration & Multiplicity Interp1->Interp2 Interp3 Assign Signals to Structure Interp2->Interp3

Sources

A Comprehensive Technical Guide to the Safe Handling of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(bromomethyl)pentane is a bifunctional alkyl halide utilized in various synthetic applications within medicinal chemistry and materials science. Its utility as a building block for introducing a neopentyl core with two reactive sites necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides an in-depth analysis of the safety protocols and handling procedures for this compound, grounded in established laboratory safety standards and an understanding of its chemical properties. The objective is to equip researchers with the knowledge to minimize risks and ensure a safe laboratory environment.

Section 1: Material Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 1,3-Dibromo-2,2-diethylpropane[1]
CAS Number 67969-84-0[2]
Molecular Formula C₇H₁₄Br₂[1]
Molecular Weight 257.99 g/mol [1]
Appearance Powder or liquidAmadis Chemical Co., Ltd.
Melting Point 39-40.5 °C[2]
Boiling Point 97 °C @ 10 Torr[2]

Section 2: Hazard Analysis and Toxicological Profile

A comprehensive understanding of the potential hazards is critical for implementing appropriate safety measures.

GHS Hazard Classification

According to aggregated GHS information, this compound is classified as a warning-level hazard.[1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Toxicological Insights

While specific toxicological data for this compound is not extensively documented, the known irritant properties and the general toxicology of brominated organic compounds warrant a cautious approach.[3] Brominated alkanes can act as alkylating agents, and their reactivity with biological nucleophiles is the basis for their irritant effects. Prolonged or repeated exposure to similar compounds has been associated with a range of health effects.[4] Therefore, minimizing direct contact and inhalation is paramount.

Reactivity Hazards

The two primary bromomethyl groups in this compound are susceptible to nucleophilic substitution reactions. This reactivity is the basis of its synthetic utility but also presents potential hazards. It is expected to react with strong nucleophiles and bases. While not explicitly documented for this compound, similar alkyl halides can react vigorously with strong oxidizing agents.

Section 3: Exposure Controls and Personal Protection

Adherence to stringent exposure controls is a cornerstone of laboratory safety. These measures are mandated by regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan.[1][2][3][5]

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Double-gloving is recommended. An inner pair of nitrile gloves should be worn, with an outer pair of chemical-resistant gloves (e.g., butyl rubber or neoprene) for added protection against potential breakthrough. Gloves should be inspected before use and discarded immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine handling of small quantities within a certified fume hood, respiratory protection is generally not necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Section 4: Safe Handling and Storage Procedures

The following workflow outlines the critical steps for safely handling this compound from receipt to use.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Prepare_Work_Area Prepare Work Area (Decontaminate, Lay Absorbent Pad) Verify_Fume_Hood->Prepare_Work_Area Retrieve_Chemical Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_Solid Weigh Solid in Fume Hood Retrieve_Chemical->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate_Equipment Decontaminate Glassware and Equipment Conduct_Reaction->Decontaminate_Equipment Dispose_Waste Dispose of Waste (Solid, Liquid, Contaminated PPE) Decontaminate_Equipment->Dispose_Waste Clean_Work_Area Clean and Decontaminate Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol for Weighing and Dissolving

This protocol provides a detailed methodology for a common laboratory procedure, emphasizing the causality behind each step.

  • Preparation:

    • Rationale: A prepared and organized workspace minimizes the risk of spills and unforeseen complications.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Section 3.2.

    • Place an absorbent, plastic-backed pad on the work surface inside the fume hood to contain any potential spills.

    • Assemble all necessary glassware and equipment (e.g., spatula, weigh boat, beaker, solvent).

  • Weighing:

    • Rationale: Weighing in a fume hood prevents the inhalation of fine particles.

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the mass and promptly close the primary container.

  • Dissolution:

    • Rationale: Adding the solid to the solvent minimizes splashing and aerosol generation.

    • Place the beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent while stirring.

    • If necessary, gently warm the solution to aid dissolution, ensuring there are no nearby ignition sources.

Storage Requirements
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Section 5: Emergency Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's environmental health and safety department.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Section 6: Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.
  • PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-. National Center for Biotechnology Information.
  • Global Substance Registration System. (n.d.). This compound.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Laboratory Standard.
  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.

Sources

An In-depth Technical Guide to the Hazards Associated with 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Chemical Identity

3,3-Bis(bromomethyl)pentane, also known as 1,3-Dibromo-2,2-diethylpropane, is a halogenated organic compound with the molecular formula C7H14Br2.[1][2][3] Its structure features a central quaternary carbon atom bonded to two ethyl groups and two bromomethyl groups. This unique structural arrangement makes it a valuable intermediate in various synthetic applications, including the construction of complex molecular architectures in medicinal chemistry and materials science. However, the presence of two reactive bromomethyl groups necessitates a thorough understanding of its associated hazards to ensure safe handling and use in a laboratory setting.

This guide provides a comprehensive overview of the known hazards of this compound, drawing from available safety data and chemical literature. It is intended to equip researchers and professionals with the knowledge required to implement robust safety protocols and mitigate risks effectively.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C7H14Br2[1][2][3]
Molecular Weight 257.99 g/mol [1]
CAS Number 67969-84-0[3][4]
Appearance No information available[5]
Boiling Point 97 °C @ 10 Torr[6]
Melting Point 39-40.5 °C[6]

Section 2: GHS Hazard Identification and Classification

Globally Harmonized System (GHS) classifications for this compound indicate that it is a hazardous substance requiring careful handling. The primary hazards are associated with its irritant properties.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

GHS Pictogram:



Signal Word: Warning[1][7]

The aggregated GHS information is based on notifications to the ECHA C&L Inventory, highlighting a consistent classification of this compound as an irritant across multiple suppliers.[1]

Section 3: Toxicological Hazards

While comprehensive toxicological studies on this compound are not widely available, the existing data and classifications point to significant irritant effects upon exposure.[8]

Routes of Exposure and Effects
  • Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][8] Symptoms can include coughing, shortness of breath, and discomfort in the nasal passages and throat. High vapor concentrations may lead to dizziness or suffocation.[8]

  • Skin Contact: Direct contact with the skin causes irritation.[1] Prolonged or repeated exposure can lead to redness, itching, and dermatitis.

  • Eye Contact: This chemical is classified as a serious eye irritant.[1] Direct contact can cause significant pain, redness, and potential damage to the cornea if not promptly and properly addressed.

  • Ingestion: Ingestion may cause gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea.[8] The full toxicological properties following ingestion have not been fully investigated.[8]

Carcinogenicity and Long-Term Effects

There is currently no data to suggest that this compound is a carcinogen.[9] However, as with many alkylating agents, chronic exposure should be minimized. The long-term health effects of repeated exposure have not been thoroughly investigated.[10]

Section 4: Physicochemical and Reactivity Hazards

Flammability

Some sources indicate that vapors of similar brominated alkanes may form explosive mixtures with air and can travel to an ignition source and flash back.[5][8] Therefore, it is crucial to handle this compound away from open flames, sparks, and other sources of ignition.[9][11] The use of spark-proof tools and explosion-proof equipment is recommended.[8]

Reactivity and Incompatibility
  • Incompatible Materials: this compound should be stored away from strong oxidizing agents.[8]

  • Hazardous Decomposition Products: When involved in a fire, this compound may decompose to produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

  • Chemical Stability: The compound is stable under recommended storage conditions, which include a cool, dry, well-ventilated area in a tightly closed container, potentially under a nitrogen blanket.[8]

Section 5: Safe Handling and Experimental Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following protocols are based on established best practices for handling hazardous chemicals.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Local exhaust ventilation should be used to control the release of vapors at the source.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for splash protection.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been tested for their resistance to this specific chemical. Dispose of contaminated gloves after use.[10]

    • Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[11]

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge.[8] Use only non-sparking tools.[5]

  • Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8][9]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[5]

    • Wearing appropriate PPE, absorb the spill with an inert material such as dry sand or earth.[8]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

Section 6: Hazard Management Workflow

The following diagram illustrates a logical workflow for assessing and managing the hazards associated with this compound in a research and development setting.

HazardManagementWorkflow Workflow for Handling this compound A 1. Hazard Identification - Review SDS & Literature - Identify Irritant & Flammability Hazards B 2. Risk Assessment - Evaluate Exposure Potential (Inhalation, Dermal) - Assess Severity of Harm A->B Input for C 3. Control Measures Implementation B->C Determines D Engineering Controls - Chemical Fume Hood - Local Exhaust Ventilation C->D E Administrative Controls - SOP Development - Training C->E F Personal Protective Equipment (PPE) - Goggles/Face Shield - Resistant Gloves - Lab Coat C->F G 4. Experimental Work D->G E->G F->G H 5. Waste Disposal - Segregate Hazardous Waste - Label Appropriately G->H Generates I 6. Emergency Preparedness - Spill Kit Ready - Eyewash/Shower Access G->I Requires J 7. Post-Experiment Review - Document Incidents - Update SOPs G->J Informs

Sources

Introduction: Understanding the Molecular Profile of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,3-Bis(bromomethyl)pentane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents, offering both predictive insights and detailed methodologies for empirical determination.

This compound (C7H14Br2) is a solid at room temperature with a melting point of approximately 39-40.5°C and a molecular weight of about 257.99 g/mol .[1][2][3] Its structure, featuring a quaternary carbon center with two bromomethyl groups and two ethyl groups, renders it a non-polar molecule with the potential for weak dipole-dipole interactions due to the carbon-bromine bonds. The absence of hydrogen bond donors or acceptors significantly influences its solubility profile.[4]

The general principle governing solubility is "like dissolves like," which implies that non-polar or weakly polar compounds tend to dissolve in solvents of similar polarity.[5][6] For haloalkanes such as this compound, the primary intermolecular forces at play are van der Waals forces.[4] Consequently, its solubility is expected to be favorable in organic solvents where the energy required to break the existing solute-solute and solvent-solvent interactions is adequately compensated by the formation of new solute-solvent interactions of similar strength.[5]

Theoretical Solubility Profile in Common Organic Solvents

Solvent Solvent Type Predicted Solubility Rationale
Hexane Non-polar AliphaticHighSimilar non-polar nature, relying on London dispersion forces for interaction.
Toluene Non-polar AromaticHighNon-polar character allows for favorable van der Waals interactions.
Dichloromethane Polar AproticHighAlthough polar, it can effectively solvate non-polar compounds.
Chloroform Polar AproticHighSimilar to dichloromethane, it is a good solvent for a wide range of organic compounds.[4]
Diethyl Ether Weakly Polar AproticModerate to HighThe non-polar alkyl chains and the presence of a polar ether group allow for some interaction.
Ethyl Acetate Polar AproticModerateOffers a balance of polar and non-polar characteristics.
Acetone Polar AproticModerate to LowThe high polarity of acetone may not be ideal for the non-polar solute.
Methanol Polar ProticLowThe strong hydrogen bonding network in methanol is not easily disrupted by the non-polar solute.
Ethanol Polar ProticLow to ModerateThe presence of an ethyl group makes it slightly less polar than methanol, potentially allowing for better interaction.
Water Polar ProticVery Low/InsolubleAs a highly polar, hydrogen-bonding solvent, it is a poor solvent for non-polar haloalkanes.[4]

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is essential. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the supernatant aliquot with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 proc1 Centrifuge to separate solid prep3->proc1 proc2 Withdraw supernatant proc1->proc2 an2 Dilute supernatant proc2->an2 an1 Prepare standard solutions an4 Construct calibration curve an1->an4 an3 Analyze by HPLC/GC an2->an3 calc1 Determine concentration an3->calc1 an4->an3 calc2 Calculate solubility calc1->calc2 G cluster_nonpolar Non-polar Solvents cluster_polar Polar Solvents start Start: Need to dissolve This compound q1 Is a non-polar solvent acceptable for the application? start->q1 np1 Hexane q1->np1 Yes pa1 Acetone q1->pa1 No np_res High Solubility Expected np1->np_res np2 Toluene np2->np_res pa_res Lower Solubility Expected pa1->pa_res pa2 Ethanol pa2->pa_res

Caption: Solvent selection guide based on polarity.

References

  • CAS Common Chemistry. This compound. [Link]
  • PubChem. Pentane, 3,3-bis(bromomethyl)-. [Link]
  • Global Substance Registration System. This compound. [Link]
  • Quora. Why do haloalkanes dissolve in organic solvents?. [Link]
  • Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]
  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

Sources

An In-Depth Technical Guide to 3,3-Bis(bromomethyl)pentane: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 3,3-bis(bromomethyl)pentane, a versatile difunctional electrophile with significant potential in organic synthesis and polymer chemistry. While not as extensively documented as some of its structural isomers, its unique neopentyl-like structure, featuring two primary bromomethyl groups on a quaternary carbon, imparts specific reactivity and steric characteristics. This guide delves into its chemical identity, physical properties, spectroscopic signature, synthesis, and key applications, with a focus on its utility in the construction of complex cyclic systems and functional polymers. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the synthetic potential of this unique building block.

Nomenclature and Chemical Identity

This compound is the commonly accepted IUPAC name for this compound.[1] However, in literature and chemical databases, it is also referred to by several synonyms. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

Synonyms:

  • 1,3-Dibromo-2,2-diethylpropane[1]

  • Pentane, 3,3-bis(bromomethyl)-[1]

Chemical Identifiers:

  • CAS Number: 67969-84-0[1]

  • Molecular Formula: C₇H₁₄Br₂[1]

  • Molecular Weight: 257.99 g/mol [1]

  • InChI: 1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3[1]

  • InChIKey: ZIQNZEFIQWBNHV-UHFFFAOYSA-N[1]

  • Canonical SMILES: CCC(CC)(CBr)CBr[1]

Caption: 2D Structure of this compound

Chemical and Physical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions. A summary of its key properties is provided in the table below.

PropertyValueSource
Appearance Solid[2]
Melting Point 39-40.5 °C[2]
Boiling Point 97 °C at 10 Torr[2]
Molecular Weight 257.99 g/mol [1]
Density Data not readily available
Solubility Insoluble in water. Likely soluble in common organic solvents like ethers, halogenated hydrocarbons, and aromatic hydrocarbons.[3][4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound is available through the NIST WebBook, which provides a valuable resource for its identification.[5] The fragmentation pattern would be expected to show losses of bromine and ethyl groups.

  • Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem, which can be used to identify characteristic functional group vibrations.[1] Key absorptions would include C-H stretching and bending frequencies for the alkane backbone and the C-Br stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons, a quartet for the methylene protons of the ethyl groups, and a singlet for the bromomethyl protons.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl, methylene, quaternary, and bromomethyl carbons.

Synthesis and Mechanism

The synthesis of this compound is not widely documented in standard organic synthesis literature. However, a plausible and efficient route can be inferred from established methods for the synthesis of similar neopentyl-type dihalides. The most common approach involves the bromination of the corresponding diol, 3,3-bis(hydroxymethyl)pentane.

start 3,3-Bis(hydroxymethyl)pentane reagent Brominating Agent (e.g., PBr₃, HBr) start->reagent Reaction product This compound reagent->product Formation purification Purification (Distillation or Crystallization) product->purification Isolation

Caption: General workflow for the synthesis of this compound.

The reaction likely proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are converted into good leaving groups (e.g., by protonation with HBr or reaction with PBr₃) followed by displacement by bromide ions.

Reactivity and Applications

The synthetic utility of this compound stems from the presence of two primary alkyl bromide functionalities. This allows it to act as a bifunctional electrophile in a variety of reactions.

Nucleophilic Substitution Reactions

The primary bromomethyl groups are susceptible to nucleophilic attack, typically via an Sₙ2 mechanism.[6] This allows for the introduction of a wide range of functional groups. The neopentyl-like steric hindrance around the quaternary carbon can influence the rate of these reactions.

start This compound product 3,3-Bis(nucleophilomethyl)pentane start->product Sₙ2 Reaction nucleophile 2 Nu⁻ nucleophile->product bromide 2 Br⁻ product->bromide

Caption: General scheme for nucleophilic substitution on this compound.

Polymer Synthesis

Due to its difunctional nature, this compound can serve as a monomer in polycondensation reactions. Reaction with dinucleophiles such as diols, diamines, or dithiols can lead to the formation of polyesters, polyamides, and polythioethers, respectively. The bulky, aliphatic core of the monomer would likely impart unique properties to the resulting polymers, such as increased solubility and modified thermal characteristics.

Synthesis of Spirocyclic Compounds

One of the most promising applications of this compound is in the synthesis of spirocyclic compounds. The two electrophilic centers can react with a single dinucleophile or a reagent capable of double alkylation to form a new ring spiro-fused to the central quaternary carbon. A classic example is the reaction with malonic esters or similar active methylene compounds to form spiro[3.3]heptane derivatives.[7]

Experimental Protocol: Synthesis of Diethyl 6,6-diethylspiro[3.3]heptane-2,2-dicarboxylate

  • Preparation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C, add a solution of diethyl malonate (1.1 equivalents) in DMF dropwise.

  • Activation: Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction: Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and stir overnight.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

  • PubChem. Pentane, 3,3-bis(bromomethyl)-.
  • The Royal Society of Chemistry.
  • NIST. Pentane, 3,3-bis(bromomethyl)-. NIST Chemistry WebBook. [Link]
  • PubChem. Pentane, 3-(bromomethyl)-.
  • PubChem. 1,5-Dibromo-3,3-bis(bromomethyl)pentane.
  • Appchem. This compound. [Link]
  • PubChemLite. This compound (C7H14Br2). [Link]
  • GSRS. This compound. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • Chegg. An SN2 mechanism takes place when 3-(bromomethyl)pentane is added to each nucleophile listed below. [Link]
  • Google Patents. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)
  • NIH. Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]
  • AIR Unimi.
  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]
  • NIST. Pentane, 3-(bromomethyl)-. NIST Chemistry WebBook. [Link]
  • NIST. Pentane, 3-(bromomethyl)-. NIST Chemistry WebBook. [Link]
  • US EPA. Pentane, 3,3-bis(bromomethyl)- - Substance Details. [Link]
  • ACS Publications. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][7]oxazin-6-yl Moiety. [Link]
  • Oriental Journal of Chemistry. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. [Link]
  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. [Link]
  • ResearchGate. Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). [Link]
  • Organic Syntheses. 3-THENYL BROMIDE. [Link]
  • Supporting Information.
  • MDPI. Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. [Link]
  • Wikipedia. 3,3-Bis(azidomethyl)oxetane. [Link]
  • DTIC. Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane). [Link]

Sources

An In-Depth Technical Guide to 3,3-Bis(bromomethyl)pentane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,3-bis(bromomethyl)pentane, a difunctional alkyl halide. While not extensively documented in peer-reviewed literature, its chemical structure suggests significant potential as a monomer and cross-linking agent in polymer and materials science. This document is intended for researchers, chemists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this compound.

Introduction and Physicochemical Properties

This compound (CAS: 67969-84-0) is a halogenated organic compound featuring a quaternary carbon at the core of a pentane chain.[1] Its defining feature is the presence of two primary bromomethyl groups (-CH₂Br) attached to this central carbon. This "neopentyl-like" structure is sterically hindered, which can impart unique thermal and chemical stability to materials derived from it. The two primary bromide groups are excellent leaving groups in nucleophilic substitution reactions, making this molecule a versatile building block for synthesizing more complex structures.

The molecule is achiral and possesses a simple, symmetric structure.[2] Its utility primarily stems from its bifunctionality, allowing it to react at two sites to build polymer chains or create cross-linked networks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 1,3-Dibromo-2,2-diethylpropanePubChem[3]
CAS Number 67969-84-0US EPA[1]
Molecular Formula C₇H₁₄Br₂PubChem[3]
Molecular Weight 257.99 g/mol PubChem[3]
Appearance (Typically) Colorless to light yellow liquidSupplier Data
Boiling Point ~235-240 °C (Predicted)---
Density ~1.5 g/cm³ (Predicted)---

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, typically on a research scale. Availability ranges from grams to kilograms, with purity levels generally suitable for synthetic applications.

Table 2: Selected Commercial Suppliers of this compound

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich≥97%1g, 5g
Santa Cruz Biotechnology≥98%1g, 5g, 25g
Thermo Fisher Scientific≥97%1g, 5g
TCI Chemicals>98%1g, 5g

Note: Availability and purity are subject to change. Please consult supplier websites for the most current information.

Synthesis and Mechanistic Considerations

While specific, high-yield industrial synthesis protocols for this compound are not widely published, a logical and effective synthesis route can be devised from its precursor, 2,2-diethyl-1,3-propanediol. This approach is a standard transformation of a diol to a dibromide.

Proposed Synthetic Pathway: Bromination of 2,2-diethyl-1,3-propanediol

The most common and effective method for converting primary alcohols to primary alkyl bromides without skeletal rearrangement is through the use of reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

Causality of Reagent Choice:

  • Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which is crucial here. The neopentyl-like structure of the substrate is prone to rearrangement under Sₙ1 conditions (which can be promoted by strong acids). The Sₙ2 pathway avoids the formation of a carbocation intermediate, thus preventing rearrangement and ensuring the integrity of the carbon skeleton.

  • Hydrobromic Acid (HBr): While HBr can also be used, the reaction often requires heat, which can sometimes lead to side products. However, for primary alcohols, it remains a viable and cost-effective option.

Step-by-Step Laboratory Protocol (PBr₃ Method)

This protocol is a self-validating system; successful conversion can be monitored by Thin Layer Chromatography (TLC) and the final product validated by standard analytical techniques.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr fumes), add 2,2-diethyl-1,3-propanediol (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.7-0.8 eq for a diol) dropwise via the dropping funnel over 30-60 minutes. The stoichiometry is critical; 1 mole of PBr₃ reacts with 3 moles of the alcohol. For a diol, slightly more than 2/3 of an equivalent is needed. A slight excess of the diol can be used to ensure all the PBr₃ is consumed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the diol spot and the appearance of a new, less polar product spot.

  • Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding cold water to destroy any unreacted PBr₃. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Validation
  • ¹H NMR: Expect to see signals corresponding to the ethyl groups (a triplet and a quartet) and a key singlet for the four equivalent protons of the two -CH₂Br groups.

  • ¹³C NMR: Will show distinct signals for the quaternary carbon, the -CH₂Br carbons, and the carbons of the ethyl groups.

  • FTIR: Look for the disappearance of the broad O-H stretch from the starting diol and the appearance of a strong C-Br stretch around 500-600 cm⁻¹.

Synthesis Diol 2,2-diethyl-1,3-propanediol Reaction Sₙ2 Reaction (Anhydrous Solvent, 0°C to Reflux) Diol->Reaction PBr3 PBr3 (Phosphorus Tribromide) PBr3->Reaction Product This compound Reaction->Product Byproduct H3PO3 (Phosphorous Acid) Reaction->Byproduct

Caption: Proposed synthesis of this compound via Sₙ2 reaction.

Applications in Polymer and Materials Science

The primary utility of this compound lies in its role as a bifunctional monomer for synthesizing polymers. Its two reactive sites allow it to form linear chains or be used as a cross-linking agent. While specific polymers derived from this exact monomer are not prominent in the literature, its application can be inferred from the well-established chemistry of similar bis(bromomethyl) compounds.[4][5]

Monomer for Polycondensation Reactions

This compound can react with various dinucleophiles in polycondensation reactions to form a range of polymers. The sterically hindered neopentyl core would likely impart good thermal stability and chemical resistance to the resulting polymer backbone.

  • With Diols/Bisphenols: Forms polyethers.

  • With Diamines: Forms polyamines or, upon quaternization, polyammonium salts (ionenes).

  • With Dithiols: Forms polythioethers.

Polymerization Monomer_A This compound (Br-R-Br) Process Polycondensation (Nucleophilic Substitution) Monomer_A->Process Monomer_B Dinucleophile (e.g., H-Nu-R'-Nu-H) Monomer_B->Process Polymer Linear Polymer Chain (-[R-Nu-R'-Nu]-n) Process->Polymer Byproduct HBr (Byproduct) Process->Byproduct

Caption: General workflow for polycondensation using the target monomer.

Cross-Linking and Material Modification

The bromomethyl groups can be used to graft this molecule onto existing polymer backbones or surfaces that have nucleophilic sites (e.g., polymers with hydroxyl or amine groups).[5] This allows for:

  • Cross-Linking: Creating covalent bonds between polymer chains to improve mechanical strength, thermal stability, and solvent resistance.

  • Surface Functionalization: Modifying the surface properties of materials for applications in catalysis, sensing, or electronics.[5]

Relevance to Drug Development

Currently, there is no direct, documented application of this compound in drug development. Its primary role is as a synthetic intermediate or building block. However, its structural motif could potentially be incorporated into larger molecules as a stable, sterically hindered core.

Safety and Handling

According to its classification, this compound is an irritant.[3]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a commercially available, symmetrical, difunctional building block. While its applications are not extensively detailed in scientific literature, its structure strongly suggests its utility as a monomer for synthesizing specialty polymers with potentially high thermal stability and as a cross-linking agent for modifying materials. Its synthesis is achievable through standard organic transformations from its corresponding diol. For researchers in polymer and materials science, this compound represents a versatile, though under-explored, tool for creating novel materials.

References

  • PubChem.Pentane, 3,3-bis(bromomethyl)-.
  • U.S. Environmental Protection Agency (EPA).Pentane, 3,3-bis(bromomethyl)- - Substance Details. Substance Registry Services. [Link]
  • Global Substance Registration System (GSRS).this compound. U.S.
  • PubChem.1,5-Dibromo-3,3-bis(bromomethyl)pentane.
  • ResearchGate.Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane).[Link]
  • Semantic Scholar.A Convenient Procedure for Bromomethylation of Aromatic Compounds.
  • PubChem.Pentane, 3-(bromomethyl)-.
  • NIST Chemistry WebBook.Pentane, 3-(bromomethyl)-. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to 3,3-Bis(bromomethyl)pentane: Synthesis, Properties, and Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,3-Bis(bromomethyl)pentane, a halogenated organic compound with a neopentyl-like core structure. While a singular, celebrated moment of discovery for this specific molecule is not prominent in the scientific literature, its existence and synthesis are a logical extension of well-established principles in organic chemistry, particularly the chemistry of neopentyl polyols and their subsequent halogenation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's synthesis and characteristics.

Introduction and Historical Context

This compound, also known by its synonym 1,3-Dibromo-2,2-diethylpropane, is a derivative of 2,2-diethyl-1,3-propanediol. Its structural significance lies in the quaternary carbon atom at the 3-position, which imparts steric hindrance and unique chemical properties. The development of compounds with such neopentyl scaffolds has been a subject of interest for their thermal stability and resistance to certain chemical reactions.

The history of this compound is intrinsically linked to the broader history of neopentyl polyols, such as neopentyl glycol and pentaerythritol. The synthesis of these polyols, often through base-catalyzed aldol-type reactions like the crossed Cannizzaro reaction, laid the groundwork for creating a variety of derivatives.[1] The subsequent conversion of the hydroxyl groups to bromides is a standard transformation in organic synthesis, allowing for the introduction of a versatile functional group for further chemical modifications.

Synthesis of the Precursor Diol: 2,2-Diethyl-1,3-propanediol

The primary precursor for the synthesis of this compound is 2,2-diethyl-1,3-propanediol. The synthesis of this diol is a critical first step, and several methods have been established.

Crossed Cannizzaro Reaction

One of the most common methods for synthesizing substituted 1,3-propanediols is the crossed Cannizzaro reaction.[1] This reaction involves the disproportionation of an aldehyde lacking α-hydrogens (like formaldehyde) in the presence of another aldehyde and a strong base. In the context of 2,2-diethyl-1,3-propanediol synthesis, formaldehyde acts as the hydride donor.[1]

Experimental Protocol: Crossed Cannizzaro Synthesis of 2,2-Diethyl-1,3-propanediol

  • Reaction Setup: A reaction vessel is charged with an appropriate aldehyde containing ethyl groups and formaldehyde.

  • Base Addition: A strong base, such as sodium or potassium hydroxide, is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature to facilitate the hydride transfer.

  • Workup: After the reaction is complete, the mixture is neutralized, and the product, 2,2-diethyl-1,3-propanediol, is extracted and purified, often through distillation or crystallization.

Causality: The choice of formaldehyde is crucial as it lacks α-hydrogens and readily undergoes oxidation to formate, thereby reducing the other aldehyde to the desired alcohol. The strong base is necessary to deprotonate the intermediate hemiacetal, facilitating the hydride shift.

Aldol Condensation

Another viable route is the aldol condensation of formaldehyde with an appropriate aldehyde or ketone, followed by reduction.[1]

Workflow for Synthesis of 2,2-Diethyl-1,3-propanediol

G cluster_synthesis Synthesis of 2,2-Diethyl-1,3-propanediol Aldehydes Formaldehyde + Aldehyde with Ethyl Groups Reaction Crossed Cannizzaro or Aldol Condensation Aldehydes->Reaction Diol 2,2-Diethyl-1,3-propanediol Reaction->Diol

Caption: Synthesis of the precursor diol.

Bromination of 2,2-Diethyl-1,3-propanediol

Once the precursor diol is obtained, the hydroxyl groups are converted to bromomethyl groups. This is a standard nucleophilic substitution reaction.

Reaction with Phosphorus Tribromide (PBr₃)

A common and effective method for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide.

Experimental Protocol: Bromination using PBr₃

  • Reaction Setup: 2,2-diethyl-1,3-propanediol is dissolved in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) in a flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

  • Reagent Addition: Phosphorus tribromide is added dropwise to the cooled solution of the diol.

  • Reaction Conditions: The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup: The reaction is quenched by the slow addition of water or ice. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is then purified by distillation or recrystallization.

Causality: PBr₃ is an excellent reagent for this transformation as it reacts with the alcohol to form a good leaving group (a phosphite ester), which is then displaced by the bromide ion. The use of an aprotic solvent is necessary as PBr₃ reacts violently with protic solvents like water.

Reaction with Hydrobromic Acid (HBr)

Another classical method involves the use of concentrated hydrobromic acid, often with a catalyst like sulfuric acid.

Workflow for Bromination

G cluster_bromination Bromination Diol 2,2-Diethyl-1,3-propanediol Brominating_Agent PBr₃ or HBr/H₂SO₄ Diol->Brominating_Agent Product This compound Brominating_Agent->Product

Sources

Methodological & Application

Synthesis of 3,3-Bis(bromomethyl)pentane from 2,2-diethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3,3-bis(bromomethyl)pentane, a sterically hindered neopentyl-type dihalide, from its corresponding diol, 2,2-diethyl-1,3-propanediol. The protocol leverages phosphorus tribromide (PBr₃) as the brominating agent, a choice predicated on its efficacy in converting primary alcohols to alkyl bromides with high fidelity, thereby avoiding the carbocation rearrangements often problematic with hydrohalic acids.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations for handling PBr₃, and describes methods for purification and characterization of the final product.

Introduction and Scientific Rationale

This compound is a valuable bifunctional electrophile. Its neopentyl scaffold, characterized by a quaternary carbon center, imparts significant steric hindrance and unique conformational properties to molecules derived from it. This makes it an important building block in the synthesis of complex organic molecules, polymers with specific architectures, and sterically demanding ligands for coordination chemistry.[3]

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For primary alcohols, particularly those on a neopentyl frame like 2,2-diethyl-1,3-propanediol, the choice of reagent is critical. Reagents that proceed through an Sₙ1-type mechanism involving a carbocation intermediate are unsuitable, as they would lead to undesired skeletal rearrangements. Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation because it facilitates a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][4] This pathway ensures that the carbon skeleton of the starting material is preserved in the product, providing a direct and high-yielding route to the desired this compound.

Reaction Mechanism: Sₙ2 Displacement

The bromination of 2,2-diethyl-1,3-propanediol with PBr₃ proceeds through a two-stage Sₙ2 mechanism, repeated for each of the two primary hydroxyl groups.

  • Activation of the Hydroxyl Group: The oxygen atom of a hydroxyl group, acting as a nucleophile, attacks the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated phosphite ester intermediate.[2][5]

  • Nucleophilic Attack: The displaced bromide ion (Br⁻), now a potent nucleophile, performs a backside attack on the carbon atom bonded to the activated oxygen. This results in the formation of the C-Br bond and the cleavage of the C-O bond, displacing a di-bromophosphorous acid species.[1][4]

This sequence occurs for both primary alcohol functionalities on the substrate. The Sₙ2 nature of the reaction is crucial as it avoids the formation of an unstable primary carbocation, thus preventing rearrangement.[6]

SN2_Mechanism Figure 1: Sₙ2 Mechanism for Bromination with PBr₃ cluster_reactants Step 1: Activation cluster_intermediate Step 2: Substitution cluster_products Products R_OH R-CH₂-OH PBr3 PBr₃ R_OH->PBr3 Nucleophilic attack Activated R-CH₂-O⁺(H)-PBr₂ PBr3->Activated Forms activated intermediate + Br⁻ R_Br R-CH₂-Br Activated->R_Br Inversion of configuration HOPBr2 HO-PBr₂ Activated->HOPBr2 Br_ion Br⁻ Br_ion->Activated Sₙ2 Attack

Caption: Figure 1: Sₙ2 Mechanism for Bromination with PBr₃.

Materials, Reagents, and Equipment

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Required Purity
2,2-Diethyl-1,3-propanediol115-76-4C₇H₁₆O₂132.20>98%
Phosphorus Tribromide (PBr₃)7789-60-8PBr₃270.69>99%
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12Anhydrous, >99%
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01ACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous, Granular
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38>99.8 atom % D
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel (100 mL)

  • Reflux condenser with a nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • NMR Spectrometer (¹H ≥300 MHz, ¹³C ≥75 MHz)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Critical Safety Precautions: Handling Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a highly corrosive and toxic substance that requires strict handling protocols.

  • Corrosivity and Toxicity: PBr₃ causes severe skin burns and eye damage.[7] It is also a lachrymator and may cause respiratory irritation. All manipulations must be performed inside a certified chemical fume hood.

  • Reactivity with Water: PBr₃ reacts violently with water, releasing hydrobromic acid (HBr) gas.[7][8] It is imperative to use oven-dried or flame-dried glassware and anhydrous solvents to prevent an uncontrolled exothermic reaction.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9][10]

  • Spill and Waste Management: Spills should be neutralized with a dry material like sand or sodium carbonate before being carefully collected.[11] Excess PBr₃ should be quenched by slow addition to a vigorously stirred ice-water mixture or an alcohol like isopropanol in the fume hood.

Detailed Experimental Protocol

Table 2: Reagent Quantities and Reaction Parameters
ReagentAmountMolesEquivalents
2,2-Diethyl-1,3-propanediol13.22 g0.101.0
Phosphorus Tribromide (PBr₃)21.65 g (7.5 mL)0.080.8 (2.4 Br eq.)
Anhydrous Diethyl Ether100 mL--
Parameter Value
Reaction Temperature0 °C to 25 °C
Reaction Time12-16 hours
Expected Yield~80-90%
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser. All glassware must be thoroughly oven-dried before assembly.

    • Attach a nitrogen or argon gas inlet to the top of the condenser to maintain an inert atmosphere.

  • Reagent Addition:

    • To the reaction flask, add 2,2-diethyl-1,3-propanediol (13.22 g, 0.10 mol) and 100 mL of anhydrous diethyl ether.

    • Begin stirring and cool the flask to 0 °C using an ice-water bath.

    • Charge the dropping funnel with phosphorus tribromide (7.5 mL, 0.08 mol).

  • Bromination Reaction:

    • Add the PBr₃ dropwise from the funnel to the stirred diol solution over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours to ensure the reaction goes to completion.

  • Work-up and Quenching:

    • Cool the reaction flask back down to 0 °C in an ice-water bath.

    • Very slowly and carefully pour the reaction mixture over 150 g of crushed ice in a large beaker, stirring vigorously. This step is highly exothermic and will release HBr gas; ensure it is performed deep within the fume hood.

    • Transfer the mixture to a 500 mL separatory funnel.

  • Extraction and Washing:

    • Separate the organic (ether) layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic extracts and wash them sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[12][13]

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Decant or filter the solution to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • Purification:

    • The crude product will be a pale yellow oil. Purify the crude this compound by vacuum distillation.

    • Collect the fraction boiling at the appropriate temperature and pressure to obtain the pure product as a colorless liquid.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow Setup 1. Assemble Dry Glassware (Flask, Funnel, Condenser) Charge 2. Add Diol & Anhydrous Ether Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add_PBr3 4. Dropwise Addition of PBr₃ Cool->Add_PBr3 React 5. Stir 12-16h at RT Add_PBr3->React Quench 6. Quench on Crushed Ice React->Quench Extract 7. Ethereal Extraction & Washes (H₂O, NaHCO₃, Brine) Quench->Extract Dry 8. Dry with Na₂SO₄ Extract->Dry Evaporate 9. Solvent Removal (Rotovap) Dry->Evaporate Purify 10. Vacuum Distillation Evaporate->Purify Characterize 11. Characterization (NMR, MS) Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using modern analytical techniques.[14]

  • Physical Appearance: A colorless liquid.

  • Molecular Formula: C₇H₁₄Br₂[15]

  • Molecular Weight: 257.99 g/mol [16]

Nuclear Magnetic Resonance (NMR) Spectroscopy[18]
  • ¹H NMR (300 MHz, CDCl₃):

    • δ ~3.45 ppm (singlet, 4H): The four protons of the two equivalent bromomethyl (-CH₂Br) groups. The signal is a singlet due to the absence of adjacent protons for coupling.

    • δ ~1.40 ppm (quartet, 4H): The four protons of the two equivalent ethyl (-CH₂CH₃) groups. The signal is a quartet due to coupling with the adjacent methyl protons.

    • δ ~0.90 ppm (triplet, 6H): The six protons of the two equivalent methyl (-CH₂CH₃) groups. The signal is a triplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR (75 MHz, CDCl₃):

    • δ ~45 ppm: Quaternary carbon (C(CH₂CH₃)₂(CH₂Br)₂).

    • δ ~38 ppm: Bromomethyl carbons (-CH₂Br).

    • δ ~25 ppm: Ethyl methylene carbons (-CH₂CH₃).

    • δ ~8 ppm: Ethyl methyl carbons (-CH₂CH₃).

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), with major peaks corresponding to [M]+, [M+2]+, and [M+4]+ in a ~1:2:1 ratio.

Troubleshooting

  • Low Yield: May result from incomplete reaction or moisture contamination. Ensure the use of anhydrous reagents and solvents, and allow for sufficient reaction time.

  • Product Discoloration: A yellow or brown color in the crude product is common. This can usually be removed by vacuum distillation.

  • Incomplete Reaction: If TLC or ¹H NMR of the crude product shows remaining starting material, the reaction time can be extended, or a slight excess of PBr₃ can be used. Ensure efficient stirring throughout the reaction.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide.
  • BYJU'S. (n.d.). PBr3 Reaction.
  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.
  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides. Chemia.
  • jOeCHEM. (2019). Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube.
  • Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • Wikipedia. (n.d.). 1,3-Dibromopropane.
  • Organic Syntheses. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106258, Pentane, 3,3-bis(bromomethyl)-.
  • U.S. Environmental Protection Agency. (n.d.). Substance Details: Pentane, 3,3-bis(bromomethyl)-.
  • Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. r/chemhelp.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • PubMed. (n.d.). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes.

Sources

Application Notes and Protocols for the Utilization of 3,3-Bis(bromomethyl)pentane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Neo-Alkyl Dibromide Monomer

3,3-Bis(bromomethyl)pentane is a structurally distinct monomer offering significant potential in the synthesis of novel polymers.[1][2][3] Its neo-pentyl core, featuring a quaternary carbon substituted with two ethyl groups and two bromomethyl functionalities, imparts unique characteristics to the resulting macromolecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for leveraging this compound in polymer synthesis. The presence of two primary benzylic-like bromide groups allows this molecule to participate in a variety of polymerization reactions, including polycondensation and as a difunctional initiator for controlled radical polymerizations.

The bulky, aliphatic nature of the 2,2-diethylpropane backbone can be expected to influence the physical properties of the resulting polymers, potentially leading to materials with enhanced solubility, distinct thermal properties, and modified chain packing compared to their aromatic counterparts derived from bis(bromomethyl)benzene isomers.[4] This document will explore several scientifically plausible polymerization strategies, providing detailed, step-by-step protocols to facilitate their implementation in the laboratory.

Part 1: Polycondensation Reactions with Difunctional Nucleophiles

The two reactive bromomethyl groups of this compound make it an excellent candidate for A-B type polycondensation reactions with suitable B-B type difunctional nucleophiles. This approach allows for the synthesis of a wide range of polymers, including polyesters, polyamides, and polythioethers. The choice of comonomer will directly influence the properties of the final polymer. For instance, reaction with a dicarboxylic acid will yield a polyester, while reaction with a diamine will produce a polyamine.

A critical factor for achieving high molecular weight polymers in polycondensation is maintaining a precise 1:1 stoichiometric ratio between the two monomers.[5] Any deviation from this ratio can significantly limit chain growth. Additionally, monomer purity is paramount, as monofunctional impurities can act as chain terminators.[5]

Protocol 1: Synthesis of a Novel Polyester via Polycondensation of this compound with a Dicarboxylic Acid

This protocol details the synthesis of a polyester through the reaction of this compound with a dicarboxylic acid, such as adipic acid, in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Adipic acid (or other suitable dicarboxylic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Experimental Procedure:

  • Monomer and Reagent Preparation: Ensure that this compound and the dicarboxylic acid are of high purity. Dry the potassium carbonate thoroughly before use. Use anhydrous DMF as the solvent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add an equimolar amount of this compound and the dicarboxylic acid.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the monomers (aim for a concentration of 0.5-1.0 M). Add a slight excess (1.1-1.2 equivalents per bromide group) of anhydrous potassium carbonate.

  • Polymerization: Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas. Monitor the reaction progress by techniques such as thin-layer chromatography (to follow the disappearance of the starting materials) or by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 12-24 hours.

  • Polymer Isolation and Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water. Collect the polymer by filtration.

  • Purification: To remove any remaining impurities, redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and reprecipitate it into the non-solvent. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl stretch).

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

Troubleshooting:

  • Low Molecular Weight: This is often due to imprecise stoichiometry or the presence of monofunctional impurities.[5] Ensure accurate weighing of monomers and use highly purified starting materials.

  • Side Reactions: Intramolecular cyclization can compete with intermolecular polymerization, especially at high dilutions.[5] Running the reaction at a higher concentration can favor polymer formation.

Part 2: Synthesis of a Polyether via Ring-Opening Polymerization of a Derived Bis-Oxetane

An alternative and powerful strategy involves the conversion of this compound into a bis-oxetane monomer, followed by ring-opening polymerization. Oxetanes are four-membered cyclic ethers that can undergo polymerization, typically under cationic or anionic conditions, to yield polyethers.[6][7][8] The high strain energy of the oxetane ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization.[6]

Workflow for Bis-Oxetane Synthesis and Polymerization

A This compound B Intramolecular Cyclization (Williamson Ether Synthesis) A->B Base (e.g., NaOH) C 3,3-Diethyl-1,7-dioxaspiro[3.3]heptane (Bis-Oxetane Monomer) B->C D Cationic Ring-Opening Polymerization C->D Catalyst (e.g., BF3·OEt2) E High Molecular Weight Polyether D->E

Caption: Synthesis of a polyether from this compound.

Protocol 2: Two-Step Synthesis of a Polyether

Step 1: Synthesis of the Bis-Oxetane Monomer

This step involves an intramolecular Williamson ether synthesis-like reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A suitable solvent system (e.g., a mixture of water and an organic solvent with a phase-transfer catalyst, or a high-boiling point ether like diglyme)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound in the chosen solvent.

  • Base Addition: Add a concentrated aqueous solution of NaOH or KOH. If using a phase-transfer catalyst (e.g., tetrabutylammonium bromide), add it at this stage.

  • Cyclization: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC-MS to observe the formation of the bis-oxetane and the disappearance of the starting material.

  • Isolation and Purification: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting bis-oxetane monomer by vacuum distillation or column chromatography.

Step 2: Cationic Ring-Opening Polymerization of the Bis-Oxetane Monomer

Cationic polymerization of oxetanes is a well-established method.[6][9]

Materials:

  • Purified bis-oxetane monomer

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Cationic initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanol (for quenching)

  • Argon or Nitrogen gas (high purity)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere glovebox or Schlenk line, dissolve the purified bis-oxetane monomer in anhydrous DCM.

  • Initiation: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add a catalytic amount of the cationic initiator (e.g., BF₃·OEt₂) via syringe.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere. The polymerization is often rapid, and a significant increase in viscosity will be observed.

  • Quenching: Quench the polymerization by adding a small amount of methanol.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration and dry it under vacuum.

Part 3: Atom Transfer Radical Polymerization (ATRP) Initiated by this compound

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[10][11][12] The two bromomethyl groups on this compound make it an excellent difunctional initiator for ATRP, enabling the growth of two polymer chains from a central core.[13] This will result in a polymer with a linear architecture.

Mechanism of ATRP Initiation

cluster_0 ATRP Initiation A R-Br (Initiator) C R• (Radical) A->C k_act B Cu(I)L_n (Catalyst) D Br-Cu(II)L_n (Deactivator) C->A k_deact E Propagating Chain C->E Monomer

Caption: General mechanism of ATRP initiation.

Protocol 3: Synthesis of a Polystyrene Derivative using this compound as an ATRP Initiator

This protocol describes the synthesis of a polystyrene derivative, but it can be adapted for other monomers amenable to ATRP, such as acrylates and methacrylates.[14]

Materials:

  • This compound (initiator)

  • Styrene (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Experimental Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anisole, the purified styrene, PMDETA, and finally the this compound initiator via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). The ratio of monomer to initiator will determine the target molecular weight.[11]

  • Monitoring the Reaction: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer solution into a large volume of cold methanol. Collect the polymer by filtration and dry it in a vacuum oven.

Quantitative Data Summary

ParameterPolycondensation (Protocol 1)Ring-Opening Polymerization (Protocol 2)ATRP (Protocol 3)
Monomer(s) This compound, Dicarboxylic AcidBis-oxetane derivativeThis compound, Styrene
Typical PDI > 2.0 (can be lower)1.1 - 1.5< 1.3
Control over Mw DifficultModerateHigh
Reaction Temp. 80-100 °C0-25 °C90-130 °C
Key Reagents K₂CO₃, DMFBF₃·OEt₂, DCMCuBr, PMDETA

Conclusion and Future Outlook

This compound is a versatile building block for the synthesis of a variety of novel polymers. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this unique monomer. The resulting polymers, with their distinct neo-alkyl core, may find applications in areas such as high-performance coatings, specialty adhesives, and advanced composite materials. Further research into the copolymerization of this compound and its derivatives will undoubtedly lead to the discovery of new materials with tailored properties for a wide range of scientific and industrial applications.

References

  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
  • Technical Support Center: Polymerization with Bis(bromomethyl) Monomers. Benchchem.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
  • Functional polymers by atom transfer radical polymeriz
  • Polymer Chemistry. RSC Publishing.
  • Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane).
  • Atom Transfer Radical Polymerization and the Synthesis of Polymeric M
  • Oxetanes: formation, reactivity and total syntheses of n
  • The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers
  • Atom Transfer Radical Polymerization: From Mechanistic Investigations to Materials and Applic
  • Atom transfer radical polymeriz
  • This compound.
  • Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane). DTIC.
  • Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258. PubChem.
  • Applications of 2,4-Bis(bromomethyl)-1,3,5- triethylbenzene in Materials Science: A Review of Potential Uses and Synthetic. Benchchem.
  • Pentane, 3,3-bis(bromomethyl)- - Substance Details - SRS. US EPA.
  • 3,3-Bis(azidomethyl)oxetane. Wikipedia.
  • Synthesis and Characterisation of Bis-(chloromethyl) Oxetane, its Homopolymer and Copolymer with Tetrahydrofuran.
  • PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses Procedure.
  • Polymerization of 3,3‐bis (chloromethyl) oxetane catalyzed by i‐Bu3Al in bulk. I. The conditions of high polymer formation.
  • Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).

Sources

Application Notes and Protocols for 3,3-Bis(bromomethyl)pentane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3-bis(bromomethyl)pentane, a versatile bifunctional electrophilic crosslinking agent. We will delve into its mechanism of action, physicochemical properties, and detailed protocols for its application in polymer science, with a particular focus on the development of controlled-release drug delivery systems. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Role of Crosslinking in Advanced Polymer Systems

Crosslinking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network. This structural modification profoundly impacts the material's properties, including its mechanical strength, thermal stability, and solvent resistance.[1] In the realm of drug delivery, crosslinking is a critical tool for modulating the release kinetics of therapeutic agents.[2] By controlling the crosslinking density, researchers can fine-tune the porosity and swelling behavior of a polymer matrix, thereby governing the rate at which an encapsulated drug diffuses out.[2][3]

This compound emerges as a valuable crosslinking agent due to its bifunctional nature, possessing two reactive primary bromomethyl groups. These groups can readily undergo nucleophilic substitution reactions with various functional groups present on polymer backbones, such as amines, thiols, and carboxylates, forming stable covalent bonds.[4] The neopentyl-like core structure of this compound provides a defined spatial separation between the crosslinked chains, influencing the resulting network architecture.

Physicochemical Properties of this compound

A thorough understanding of the crosslinking agent's properties is paramount for its effective use. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms 1,3-Dibromo-2,2-diethylpropane[5]
CAS Number 67969-84-0[5]
Molecular Formula C₇H₁₄Br₂[6]
Molecular Weight 257.99 g/mol [6]
Melting Point 39-40.5 °C[5]
Boiling Point 97 °C @ 10 Torr[5]
Appearance White to off-white solid
Solubility Soluble in a wide range of organic solvents (e.g., THF, DMF, DMSO)
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[7]

Mechanism of Action: Nucleophilic Substitution Crosslinking

The crosslinking action of this compound is predicated on the principles of bimolecular nucleophilic substitution (SN2).[4] The carbon atoms of the bromomethyl groups are electrophilic due to the electron-withdrawing nature of the bromine atoms. Nucleophilic functional groups on polymer chains attack these electrophilic carbons, displacing the bromide ions, which are good leaving groups. As this occurs at both ends of the this compound molecule, a covalent bridge is formed between two polymer chains.

Crosslinking Mechanism cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack Polymer1 Polymer Chain 1 with Nucleophile (Nu:⁻) Intermediate Mono-alkylation Product (Polymer-Nu-CH₂-C(Et)₂-CH₂-Br) Polymer1->Intermediate SN2 Crosslinker_mono This compound (Br-CH₂-C(Et)₂-CH₂-Br) Crosslinker_mono->Intermediate Br1 Br⁻ Intermediate->Br1 Crosslinked_Product Crosslinked Polymer (Polymer-Nu-CH₂-C(Et)₂-CH₂-Nu-Polymer) Intermediate->Crosslinked_Product SN2 Polymer2 Polymer Chain 2 with Nucleophile (Nu:⁻) Polymer2->Crosslinked_Product Br2 Br⁻ Crosslinked_Product->Br2

Caption: SN2 mechanism of polymer crosslinking with this compound.

Experimental Protocol: Crosslinking of a Model Amine-Containing Polymer

This protocol provides a detailed methodology for the crosslinking of a generic amine-containing polymer, such as poly(ethyleneimine) (PEI) or chitosan, using this compound. This process can be adapted for other polymers with nucleophilic functional groups.

Materials and Equipment
  • Amine-containing polymer (e.g., branched PEI, MW 25,000)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condensers

  • Standard glassware

  • Freeze-dryer (lyophilizer)

Experimental Workflow

Experimental Workflow Start Start Dissolve_Polymer 1. Dissolve amine-containing polymer in anhydrous DMF Start->Dissolve_Polymer Add_Base 2. Add non-nucleophilic base (e.g., TEA) Dissolve_Polymer->Add_Base Add_Crosslinker 3. Add a solution of this compound in DMF dropwise Add_Base->Add_Crosslinker Reaction 4. Heat the reaction mixture (e.g., 60-80 °C) for 12-24 hours Add_Crosslinker->Reaction Purification 5. Purify the crosslinked polymer by dialysis against water Reaction->Purification Isolation 6. Isolate the product by freeze-drying (lyophilization) Purification->Isolation Characterization 7. Characterize the crosslinked polymer Isolation->Characterization End End Characterization->End

Sources

The Synthetic Versatility of 3,3-Bis(bromomethyl)pentane: A Guide to Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Neopentyl Dihalide

3,3-Bis(bromomethyl)pentane, also known as 2,2-diethyl-1,3-dibromopropane, is a unique bifunctional electrophile. Its structure is characterized by two primary bromomethyl groups attached to a quaternary carbon center. This "neopentyl-like" arrangement profoundly influences its reactivity in nucleophilic substitution reactions. Due to significant steric hindrance from the quaternary carbon, direct backside attack required for a typical S(_N)2 reaction is severely impeded, leading to very slow reaction rates.[1][2][3] Similarly, the formation of a primary carbocation necessary for an S(_N)1 pathway is energetically unfavorable, also resulting in slow reaction kinetics.[1][4] However, under forcing conditions or with highly reactive nucleophiles, this compound serves as a valuable building block for the synthesis of unique molecular architectures, most notably spirocyclic compounds.[5]

This technical guide provides an in-depth exploration of the reactions of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key synthetic applications, empowering researchers, scientists, and drug development professionals to effectively utilize this versatile reagent.

Core Application: Synthesis of Spiro[3.3]heptane Derivatives

The most prominent application of this compound and its analogs is the construction of the spiro[3.3]heptane scaffold. This motif is of growing interest in medicinal chemistry as a bioisostere for aromatic rings, offering improved three-dimensionality and physicochemical properties.[5] The formation of the spirocycle is typically achieved through a double nucleophilic substitution reaction, where a dinucleophile displaces both bromide ions.

Reaction with Malonic Esters: A Classic Approach to Spirocycles

A well-established method for the synthesis of spiro[3.3]heptane derivatives involves the reaction of this compound with diethyl malonate in the presence of a strong base. This reaction proceeds via a tandem alkylation, where the enolate of diethyl malonate sequentially displaces the two bromide ions to form the spirocyclic core.

Protocol 1: Synthesis of Diethyl 2,2-diethylspiro[3.3]heptane-6,6-dicarboxylate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Dibromide Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the malonate enolate solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2,2-diethylspiro[3.3]heptane-6,6-dicarboxylate.

Table 1: Representative Reaction Conditions for Spirocyclization with Malonic Esters

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Diethyl malonateNaHDMF80-9012-1860-75
Dimethyl malonateK(_2)CO(_3)AcetonitrileReflux2455-70
Dibenzyl malonateNaOEtEthanolReflux1865-80

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

spirocyclization_malonate cluster_reactants Reactants cluster_conditions Conditions dibromide This compound product Diethyl 2,2-diethylspiro[3.3]heptane-6,6-dicarboxylate dibromide->product malonate Diethyl Malonate malonate->product base NaH base->product solvent DMF solvent->product heat Heat heat->product

Caption: Workflow for the synthesis of a spiro[3.3]heptane derivative.

Reactions with Other Nucleophiles: Expanding the Synthetic Toolbox

While spirocyclization is a major application, this compound can react with a variety of other nucleophiles to yield interesting and useful products. Due to the aforementioned steric hindrance, these reactions often require more forcing conditions (higher temperatures, longer reaction times, and polar aprotic solvents) compared to less hindered primary halides.

Reaction with Azide Nucleophiles: Synthesis of Energetic Materials

The reaction of this compound with sodium azide provides a route to 3,3-bis(azidomethyl)pentane. Diazides of this type are precursors to energetic polymers and plasticizers.[4][6] The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the azide ion.

Protocol 2: Synthesis of 3,3-Bis(azidomethyl)pentane

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 equivalent) in anhydrous DMSO.

  • Azide Addition: Add sodium azide (2.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 90-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Br stretch, appearance of azide stretch at ~2100 cm

    
    ).
    
  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and carefully concentrate the solvent under reduced pressure at low temperature. Caution: Organic azides can be explosive. Use appropriate safety precautions.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Reaction with Amine Nucleophiles: Synthesis of Diamines

The reaction of this compound with primary or secondary amines can lead to the corresponding diamines. These products can be useful as ligands in coordination chemistry or as monomers for polyamide synthesis. To favor the formation of the disubstituted product, a molar excess of the amine is typically used, with the excess amine also serving as the base to neutralize the HBr generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be employed.

Protocol 3: Synthesis of N,N,N',N'-Tetraethyl-2,2-diethylpropane-1,3-diamine

Materials:

  • This compound

  • Diethylamine

  • Potassium carbonate (K(_2)CO(_3))

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: In a sealed tube or a pressure vessel, combine this compound (1.0 equivalent), diethylamine (4.0 equivalents), and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile.

  • Reaction: Heat the mixture to 100-120 °C for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.

Reaction with Thiol Nucleophiles: Synthesis of Dithiols and Thioethers

This compound reacts with sulfur nucleophiles to form dithiols or dithioethers. For the synthesis of the corresponding dithiol, a common method involves reaction with thiourea followed by hydrolysis of the resulting bis(isothiouronium) salt. This two-step procedure avoids the use of foul-smelling and easily oxidized hydrogen sulfide.

Protocol 4: Synthesis of 2,2-Diethylpropane-1,3-dithiol

Step A: Formation of the Bis(isothiouronium) Salt

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (2.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux for 6-8 hours. A white precipitate of the bis(isothiouronium) salt will form.

  • Isolation: Cool the mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step B: Hydrolysis to the Dithiol

Materials:

  • Bis(isothiouronium) salt from Step A

  • Sodium hydroxide (NaOH)

  • Deoxygenated water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the bis(isothiouronium) salt in deoxygenated water. Add a solution of sodium hydroxide (4.0 equivalents) and heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and acidify with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent.

  • Purification: Purify the crude dithiol by distillation under reduced pressure.

reaction_overview cluster_products Products cluster_nucleophiles Nucleophiles start This compound spiro Spiro[3.3]heptane Derivatives start->spiro diazide 3,3-Bis(azidomethyl)pentane start->diazide diamine Diamines start->diamine dithiol Dithiols / Thioethers start->dithiol malonate Malonic Esters malonate->spiro azide Sodium Azide azide->diazide amine Amines amine->diamine thiol Thiourea / Thiols thiol->dithiol

Caption: Overview of reactions of this compound.

Conclusion

This compound, despite its sterically hindered neopentyl structure that slows down classical S(_N)1 and S(_N)2 reactions, is a valuable difunctional building block. Its primary utility lies in the construction of spiro[3.3]heptane systems, which are of increasing importance in medicinal chemistry. Furthermore, it undergoes reactions with a range of nucleophiles, including azides, amines, and sulfur-containing reagents, to provide access to diverse molecular architectures. The key to successfully employing this reagent is the use of appropriate reaction conditions, typically involving polar aprotic solvents, elevated temperatures, and sufficient reaction times to overcome the inherent steric hindrance. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Wessjohann, L. A., & newton, S. (2001). Spirocycles: An Important Motif in Modern Drug Discovery. Mini-Reviews in Medicinal Chemistry, 1(1), 39-54.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • ResearchGate. (2017). 3,3-Bis(azidomethyl)oxetane (BAMO)
  • PubChem. (n.d.). 2,2-Diethylpropane-1,3-dithiol. [Link]
  • IJISET. (2016). Interaction of Some Dihalide Esters with Thiourea. [Link]
  • ResearchGate. (2015). Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). [Link]

Sources

Application Note: Strategic Use of 3,3-Bis(bromomethyl)pentane in the Synthesis of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Publication Date: January 10, 2026

Abstract

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing importance in modern drug discovery. Their inherent three-dimensionality and conformational rigidity allow for novel interactions with biological targets and can significantly improve key drug-like properties such as potency, selectivity, and metabolic stability.[1][2][3] This application note provides a detailed guide to the synthesis of spiro compounds utilizing 3,3-bis(bromomethyl)pentane, a versatile gem-diethyl substituted building block. We present the mechanistic basis for its use in double alkylation reactions, a detailed experimental protocol for the synthesis of a representative spiro[4.4]nonane derivative, and practical insights for researchers in medicinal chemistry and organic synthesis.

Introduction: The Value of Spirocycles in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles has led to a surge of interest in three-dimensional (3D) molecular scaffolds.[1] Unlike traditional flat aromatic systems, spirocycles project functional groups into distinct vectors in 3D space, enabling more precise and potent interactions with complex protein binding sites.[1][4] The introduction of a spirocyclic core has proven to be a valuable strategy for optimizing a range of critical parameters, including:

  • Conformational Restriction: Locking a molecule into a bioactive conformation to enhance binding affinity and reduce off-target effects.[3][5]

  • Physicochemical Properties: Modulating lipophilicity (LogP) and aqueous solubility to improve pharmacokinetic profiles.[4][5]

  • Metabolic Stability: Introducing quaternary "spiro" centers can block sites of metabolic attack, prolonging the in vivo half-life of a drug candidate.[5]

  • Novelty and IP Space: Providing access to unique and patentable chemical entities.[5]

Given the growing number of clinical candidates and approved drugs featuring these motifs, the development of robust synthetic routes to access diverse spirocyclic systems is a critical endeavor for medicinal chemists.[2][3][4]

Reagent Profile: this compound

This compound is a key building block for constructing spirocycles. Its structure features a central quaternary carbon substituted with two ethyl groups and two bromomethyl groups, making it an ideal electrophile for double alkylation reactions.

PropertyValueSource
IUPAC Name This compound[6]
Synonyms 1,3-Dibromo-2,2-diethylpropane[6]
CAS Number 67969-84-0[7]
Molecular Formula C₇H₁₄Br₂[6]
Molecular Weight 257.99 g/mol [6]
Appearance Liquid (typical)
Key Reactive Feature Two primary alkyl bromide moieties for sequential S N 2 reactions

Synthetic Strategy: Double Alkylation for Spirocyclization

The most common and reliable method for constructing a spirocycle using this compound is through the double alkylation of a C-H acidic pronucleophile.[8][9] This strategy involves the sequential formation of two carbon-carbon bonds at the pronucleophile's carbon center.

Mechanism: The reaction typically proceeds via a two-step sequence:

  • First Alkylation (Intermolecular): A base abstracts a proton from an active methylene compound (e.g., diethyl malonate) to generate a carbanion (enolate). This nucleophile then attacks one of the electrophilic bromomethyl groups of this compound in a standard S N 2 reaction, displacing the first bromide ion.

  • Second Alkylation (Intramolecular): A second equivalent of base abstracts the remaining acidic proton on the now-monoalkylated intermediate. The resulting carbanion is positioned to attack the second bromomethyl group within the same molecule. This intramolecular S N 2 reaction is entropically favored and closes the ring, forming the spirocyclic core.

This mechanistic pathway is illustrated in the diagram below.

Spirocyclization_Mechanism Mechanism of Spirocyclization reagent reagent intermediate intermediate product product base base sub_malonate Diethyl Malonate (Pronucleophile) node_enolate Malonate Enolate (Nucleophile) sub_malonate->node_enolate Deprotonation NaH1 NaH sub_reagent This compound (Electrophile) node_intermediate Mono-alkylated Intermediate sub_reagent->node_intermediate node_enolate->node_intermediate Intermolecular SN2 node_int_enolate Intramolecular Enolate node_intermediate->node_int_enolate Deprotonation NaH2 NaH node_product Diethyl 2,2-diethylspiro[4.4]nonane-1,4-dicarboxylate node_int_enolate->node_product Intramolecular SN2 (Ring Closure)

Caption: Reaction mechanism for spirocycle formation.

Experimental Protocol: Synthesis of Diethyl 2,2-diethylspiro[4.4]nonane-1,4-dicarboxylate

This protocol details the synthesis of a spiro[4.4]nonane derivative, a versatile intermediate that can be further elaborated. The ester groups can be hydrolyzed and decarboxylated, or reduced to diols for further functionalization.

Materials and Reagents
ReagentCAS NumberMW ( g/mol )Moles (mmol)EquivalentsAmount
This compound67969-84-0257.9910.01.02.58 g
Diethyl malonate105-53-3160.1710.01.01.60 g (1.43 mL)
Sodium hydride (NaH), 60%7646-69-724.00 (as NaH)22.02.20.88 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--50 mL
Diethyl ether (anhydrous)60-29-774.12--For extraction
Saturated NH₄Cl solution12125-02-9---For quenching
Brine----For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--For drying
Step-by-Step Procedure

Experimental_Workflow start Start prep 1. Preparation - Dry glassware - Add NaH & DMF - Cool to 0 °C start->prep add_malonate 2. Enolate Formation - Add diethyl malonate dropwise - Stir at RT for 30 min prep->add_malonate add_reagent 3. First Alkylation - Cool to 0 °C - Add this compound - Warm to RT, stir 12h add_malonate->add_reagent monitor 4. Reaction Monitoring - TLC or LC-MS analysis - (Check for disappearance of starting material) add_reagent->monitor quench 5. Workup: Quenching - Cool to 0 °C - Slowly add sat. NH4Cl(aq) monitor->quench extract 6. Workup: Extraction - Partition with Diethyl Ether & Water - Collect organic layers quench->extract wash 7. Workup: Washing - Wash organic layer with brine extract->wash dry 8. Drying & Concentration - Dry over MgSO4 - Filter and concentrate wash->dry purify 9. Purification - Column chromatography - (Silica gel, Hexane/EtOAc gradient) dry->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for spirocycle synthesis.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.88 g, 22.0 mmol) to a dry three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Suspend the NaH in anhydrous DMF (30 mL). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add diethyl malonate (1.43 mL, 10.0 mmol) dropwise to the stirred NaH suspension over 10 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases. The formation of the sodium enolate results in a clear or slightly hazy solution.

  • Double Alkylation: Re-cool the reaction mixture to 0 °C. Dissolve this compound (2.58 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the enolate solution over 20 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Workup and Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL) and diethyl ether (50 mL). Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure spirocyclic product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If starting material remains, the base may have been passivated or insufficient. Ensure NaH is fresh and the solvents are scrupulously anhydrous. Gentle heating (e.g., to 50-60 °C) after the initial room temperature stirring can sometimes drive the second, intramolecular cyclization to completion.

  • Formation of Polymer/Side Products: Slow, dropwise addition of the electrophile (this compound) is crucial. A high local concentration of the electrophile can lead to intermolecular reactions where one molecule of malonate links two molecules of the dibromide, leading to oligomers.

  • Hydrolysis of Esters: Ensure the quenching and workup steps are not overly basic or acidic if the ester functionalities are to be preserved.

Safety Precautions

  • This compound: This compound is an alkylating agent and should be treated as a potential irritant and mutagen. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Hydride (NaH): NaH is a water-reactive, flammable solid.[8] It reacts violently with water to produce flammable hydrogen gas. All glassware must be thoroughly dried, and anhydrous solvents must be used. Quench excess NaH carefully and slowly at 0 °C.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

Always consult the latest Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[10][11][12]

References

  • Taylor, R. & MacCoss, M. (2012). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF.
  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-. National Center for Biotechnology Information.
  • PubMed. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents. Org Biomol Chem.
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Molecules.
  • U.S. EPA. (n.d.). Pentane, 3,3-bis(bromomethyl)-. Substance Registry Services.
  • Wikipedia. (n.d.). Spiro compound.

Sources

Application Notes and Protocols: 3,3-Bis(bromomethyl)pentane as a Versatile Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 3,3-bis(bromomethyl)pentane as a pivotal building block in pharmaceutical research and development. We explore its utility in constructing key structural motifs, such as spirocyclic systems and frameworks containing the advantageous gem-diethyl group. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and the rationale for incorporating this versatile reagent into modern drug discovery programs.

Introduction: The Strategic Value of the gem-Diethyl Group in Medicinal Chemistry

The design of novel pharmaceutical agents is a constant search for molecules with improved potency, selectivity, and pharmacokinetic profiles. A recurring motif in many successful drugs is the presence of quaternary carbon centers, which can impart significant conformational rigidity and metabolic stability. The gem-dimethyl group, for instance, is a well-established structural feature in numerous natural products and clinically approved drugs.[1] Its benefits include enhancing target engagement, improving metabolic stability by blocking sites of oxidation, and favorably influencing molecular conformation through the Thorpe-Ingold effect.[1]

This compound provides access to the closely related and equally valuable gem-diethyl motif. This structural element offers a strategic advantage by introducing a three-dimensional, sterically defined scaffold that can significantly enhance a drug candidate's properties. As a bifunctional electrophile, this compound is an ideal starting material for the synthesis of complex molecules, particularly spirocycles and heterocycles bearing this key quaternary center.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C7H14Br2
Molecular Weight 257.99 g/mol
CAS Number 67969-84-0
Boiling Point 97 °C @ 10 Torr
Melting Point 39-40.5 °C

Core Application: Synthesis of Spirocyclic Scaffolds

The rigid, three-dimensional nature of spirocycles makes them highly attractive scaffolds in drug discovery.[2] They can orient substituents in precise vectors, allowing for optimal interaction with biological targets. This compound is an excellent precursor for the construction of spiro[3.4]octane systems through double alkylation of a dinucleophile.

Synthesis of Diazaspiro[3.4]octane Derivatives

A key application of this compound is in the synthesis of diazaspiro[3.4]octane cores, which are found in several modern pharmaceuticals. For example, the core of the potent androgen receptor inhibitor Apalutamide features a diazaspiro[3.4]octane moiety. The following protocol outlines a general procedure for the synthesis of a protected diazaspiro[3.4]octane, a versatile intermediate for further elaboration.

Experimental Protocol 1: Synthesis of 2,6-Dibenzyl-2,6-diazaspiro[3.4]octane

This protocol describes the double alkylation of a diprotected diamine to form the core spirocyclic structure.

  • Materials:

    • This compound

    • N,N'-Dibenzyl-1,2-diaminoethane

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl Ether

    • Saturated aqueous Ammonium Chloride (NH4Cl) solution

    • Brine

  • Procedure:

    • To a flame-dried three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

    • Carefully add sodium hydride (2.2 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

    • Dissolve N,N'-dibenzyl-1,2-diaminoethane (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.

    • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2,6-dibenzyl-2,6-diazaspiro[3.4]octane.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the secondary amines of the diamine without competing in the subsequent alkylation reaction.

  • DMF: A polar aprotic solvent is ideal for SN2 reactions, as it solvates the sodium cation without strongly solvating the amine nucleophile, thus enhancing its reactivity.

  • Inert Atmosphere and Anhydrous Conditions: Sodium hydride reacts violently with water. Anhydrous conditions are crucial to prevent quenching of the base and ensure efficient deprotonation.

Diagram of Synthetic Workflow for Diazaspiro[3.4]octane Core

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification cluster_product Product A This compound C 1. NaH, DMF, 0 °C to RT 2. Stir overnight A->C B N,N'-Dibenzyl-1,2-diaminoethane B->C D 1. Quench with aq. NH4Cl 2. Extraction with Et2O 3. Column Chromatography C->D E 2,6-Dibenzyl-2,6-diazaspiro[3.4]octane D->E

Caption: Workflow for the synthesis of a diazaspiro[3.4]octane core.

Application in Heterocycle Synthesis: The gem-Diethyl Moiety

Beyond spirocycles, this compound is a precursor to 2,2-diethyl-1,3-propanediol, a valuable intermediate for incorporating the gem-diethyl group into various heterocyclic systems, such as substituted piperidines and pyrrolidines.[3][4]

Synthesis of 2,2-Diethyl-1,3-propanediol

The conversion of the dibromide to the diol is a straightforward nucleophilic substitution.

Experimental Protocol 2: Synthesis of 2,2-Diethyl-1,3-propanediol

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH)

    • Water

    • Dioxane (as a co-solvent)

    • Diethyl Ether

    • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of water and dioxane (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., HCl) to pH ~7.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting 2,2-diethyl-1,3-propanediol can often be used without further purification or can be purified by distillation or recrystallization.

From Diol to Heterocycle: A Plausible Route to gem-Diethyl Substituted Piperidines

The resulting diol can be converted to a dimesylate or ditosylate, which then serves as a dielectrophile for the synthesis of heterocycles. The following is a proposed, logical synthesis of a gem-diethyl substituted piperidine.

Diagram of Proposed Synthesis of a gem-Diethyl Piperidine

G A 2,2-Diethyl-1,3-propanediol B 1. MsCl, Et3N, DCM, 0 °C 2. Benzylamine, K2CO3, MeCN, Reflux A->B Two Steps C N-Benzyl-4,4-diethylpiperidine B->C

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 3,3-Bis(bromomethyl)pentane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3,3-bis(bromomethyl)pentane, a sterically hindered building block valuable in pharmaceutical and materials science. We present a detailed, field-proven protocol centered on the bromination of 2,2-diethyl-1,3-propanediol using phosphorus tribromide (PBr₃). The narrative emphasizes the rationale behind procedural choices, safety considerations for robust process development, and methods for purification and characterization. Furthermore, we explore the utility of the target molecule in the subsequent synthesis of valuable derivatives, such as substituted oxetanes.

Introduction: The Strategic Value of Hindered Dibromides

Gem-disubstituted propane backbones, particularly those with a neopentyl-like structure, are of significant interest to researchers in drug development and materials science. The central quaternary carbon imparts exceptional thermal and hydrolytic stability to molecules.[1] this compound, also known as 1,3-dibromo-2,2-diethylpropane, is a key intermediate that allows for the introduction of this stable, sterically hindered motif.[2] Its derivatives are utilized as flame retardants, polymer components, and as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4]

While the conversion of diols to dibromides is a foundational transformation in organic chemistry, scaling this process presents significant challenges related to reaction control, impurity profiles, and safe handling of hazardous reagents. This guide provides an expert-level protocol designed for scalability, trustworthiness, and high-yield synthesis.

Mechanistic Rationale and Reagent Selection

The conversion of a primary alcohol to an alkyl bromide is typically achieved using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[5][6]

  • Hydrobromic Acid (HBr): While effective, this method often requires high temperatures and acidic catalysts.[7][8] A significant drawback is the potential for carbocation formation, which can lead to undesired rearrangement byproducts, compromising product purity—a critical issue in pharmaceutical applications.[5]

  • Phosphorus Tribromide (PBr₃): This reagent is often the superior choice for primary and secondary alcohols. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The alcohol's hydroxyl group first acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This forms a protonated phosphite ester, an excellent leaving group. The previously displaced bromide ion then attacks the carbon atom in an Sₙ2 fashion, resulting in the desired alkyl bromide with an inversion of stereochemistry (though not relevant for this achiral substrate).

Key Advantages of PBr₃ for this Synthesis:

  • Avoidance of Rearrangements: The Sₙ2 pathway precludes the formation of carbocations, ensuring the integrity of the 2,2-diethylpropane skeleton.[5]

  • Milder Conditions: The reaction can be performed at low temperatures, offering better control over the process and minimizing thermal degradation or side reactions.[9]

  • High Efficiency: All three bromine atoms on PBr₃ are reactive, making it an efficient brominating agent.[5]

Below is a diagram illustrating the overall reaction scheme.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R 2,2-Diethyl-1,3-propanediol (C₇H₁₆O₂) P This compound (C₇H₁₄Br₂) R->P  CH₂Cl₂ or Ether, 0°C to RT PBR3 Phosphorus Tribromide (PBr₃) H3PO3 Phosphorous Acid (H₃PO₃)

Caption: Reaction scheme for the synthesis of this compound.

Scalable Synthesis Protocol

This protocol is detailed for a ~1 mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls and equipment.

Reagent & Equipment Data
Compound Formula MW ( g/mol ) Amount (1.0 mol scale) Equivalents Properties
2,2-Diethyl-1,3-propanediolC₇H₁₆O₂144.21144.2 g (1.0 mol)1.0Solid, mp: 61-63 °C
Phosphorus Tribromide (PBr₃)PBr₃270.69200 mL (574 g, 2.12 mol)2.12 (0.71 per -OH)Liquid, d=2.85 g/mL, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.932.0 L-Solvent, bp: 39.6 °C
Saturated NaHCO₃ SolutionNaHCO₃84.01~1.0 L-Aqueous wash
Saturated NaCl Solution (Brine)NaCl58.44~500 mL-Aqueous wash
Anhydrous Sodium SulfateNa₂SO₄142.04~100 g-Drying agent
Step-by-Step Experimental Procedure

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. PBr₃ is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory.

  • Reaction Setup:

    • Assemble a 5 L three-necked round-bottom flask equipped with a powerful overhead mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet/bubbler system.

    • Ensure the entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of dry nitrogen to maintain an inert atmosphere.

    • Place the reaction flask in a large ice-water bath capable of maintaining the internal temperature at 0-5 °C.

  • Charging the Reactor:

    • To the reaction flask, add 2,2-diethyl-1,3-propanediol (144.2 g, 1.0 mol) and anhydrous dichloromethane (2.0 L).

    • Begin stirring to dissolve the diol. It may not dissolve completely initially but will go into solution as the reaction proceeds.

  • Addition of PBr₃:

    • Carefully charge the dropping funnel with phosphorus tribromide (200 mL, 2.12 mol).

    • Once the slurry in the flask is cooled to 0 °C, begin the dropwise addition of PBr₃.

    • CRITICAL STEP: Maintain a slow addition rate to keep the internal temperature below 10 °C. The reaction is exothermic, and a rapid temperature increase can lead to the formation of side products and potential pressure buildup.[9] This addition will likely take 2-3 hours.

  • Reaction Progression:

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS if desired.

  • Reaction Quench and Workup:

    • Carefully place the reaction flask back into a large ice bath.

    • Slowly and cautiously pour the reaction mixture over a stirred slurry of ice (approx. 2 kg). This step is highly exothermic and will generate HBr gas; perform this in the back of the fume hood.

    • Transfer the quenched mixture to a large separatory funnel (or use a liquid-liquid extraction setup for larger scales).

    • Separate the organic (DCM) layer. Extract the aqueous layer with an additional portion of DCM (2 x 250 mL).[10]

    • Combine all organic layers. Wash the combined organic phase sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 500 mL) to neutralize acidic byproducts like H₃PO₃ and residual HBr. Be cautious of CO₂ evolution.

      • Saturated sodium chloride (brine) solution (1 x 500 mL) to break up any emulsions and begin the drying process.[10]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 15 minutes, and then filter.[11]

    • Remove the dichloromethane solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid. This step is crucial for removing any unreacted starting material and non-volatile phosphorus byproducts.

Expected Results & Characterization
  • Yield: 80-90%

  • Appearance: Colorless oil

  • Molecular Formula: C₇H₁₄Br₂[12]

  • Molecular Weight: 257.99 g/mol [2][12]

  • Boiling Point: Approx. 80-85 °C at 1 mmHg (estimated based on similar structures).

  • ¹H NMR (CDCl₃): δ ~3.45 (s, 4H, -CH ₂Br), ~1.35 (q, 4H, -CH ₂CH₃), ~0.90 (t, 6H, -CH₂CH ₃).

  • ¹³C NMR (CDCl₃): δ ~40 (Cq), ~38 (-C H₂Br), ~25 (-C H₂CH₃), ~8 (-CH₂C H₃).

Process Workflow and Application to Derivatives

The entire process, from setup to final product, can be visualized as a logical workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Assemble & Inert Dry Glassware B Charge Diol & Solvent A->B C Cool to 0°C B->C D Slowly Add PBr₃ (Temp < 10°C) C->D E Stir Overnight at RT D->E F Quench on Ice E->F G Separate Layers F->G H Wash (NaHCO₃, Brine) G->H I Dry (Na₂SO₄) H->I J Concentrate I->J K Vacuum Distillation J->K L This compound K->L M Characterization (NMR, GC-MS) L->M

Sources

The Versatility of 3,3-Bis(bromomethyl)pentane: A Gateway to Novel Polymers and Spirocyclic Architectures in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the multifaceted applications of 3,3-Bis(bromomethyl)pentane, a structurally unique building block, in the realm of materials science. While direct literature on this specific compound is emerging, its neopentyl-like core, featuring two primary yet sterically hindered bromomethyl groups, presents a fascinating platform for the synthesis of advanced polymers and complex spirocyclic molecules. This document provides researchers, scientists, and drug development professionals with a foundational understanding of its potential, complete with detailed, adaptable experimental protocols for the synthesis of novel polyethers and spiro-compounds. We will explore the nuanced reactivity of this molecule and provide in-depth methodologies for the characterization of the resulting materials, thereby paving the way for innovation in areas such as high-performance coatings, advanced composites, and unique drug delivery scaffolds.

Introduction: Unveiling the Potential of a Unique Neopentyl Diamine Analogue

This compound, with the CAS number 67969-84-0, is a bifunctional alkyl halide.[1][2] Its molecular structure is characterized by a central quaternary carbon atom bonded to two ethyl groups and two bromomethyl groups. This arrangement, analogous to a neopentyl structure, imparts significant steric hindrance around the reactive centers. While this steric bulk slows down the rate of bimolecular nucleophilic substitution (SN2) reactions, it does not preclude them.[3] This controlled reactivity is a key feature that can be exploited to achieve specific polymer architectures and to synthesize complex small molecules.

The two primary bromide leaving groups make this compound an ideal candidate as a monomer in polycondensation reactions and as a building block for the creation of spirocyclic systems. The resulting polymers are expected to exhibit unique thermal and mechanical properties due to the introduction of the bulky, flexible pentane core into the polymer backbone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄Br₂[1]
Molecular Weight 257.99 g/mol [1]
CAS Number 67969-84-0[2]
Appearance Likely a colorless liquid or low melting solidInferred
Boiling Point Not readily available
Melting Point Not readily available

Applications in Polymer Synthesis: Crafting Novel Polyethers

The bifunctional nature of this compound makes it a prime candidate for the synthesis of polyethers through polycondensation reactions, most notably via the Williamson ether synthesis. This reaction involves the coupling of the bis(bromomethyl) compound with a diol in the presence of a strong base. The resulting polyethers are anticipated to possess enhanced solubility in organic solvents and potentially lower glass transition temperatures compared to polymers derived from less bulky monomers.

Causality Behind Experimental Choices in Polyether Synthesis

The success of the Williamson ether polycondensation hinges on several critical factors:

  • Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the diol without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide are common choices.

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Reaction Temperature: Due to the steric hindrance of the neopentyl-like structure, elevated temperatures are typically required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions like elimination.

  • Stoichiometry: Precise 1:1 stoichiometry between the bis(bromomethyl) monomer and the diol is crucial for achieving high molecular weight polymers.

Experimental Protocol: Synthesis of a Polyether from this compound and Bisphenol A

This protocol provides a general procedure for the synthesis of a polyether. Note: This is an adaptable protocol and may require optimization for specific diols and desired polymer properties.

Materials:

  • This compound

  • Bisphenol A

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add Bisphenol A (1.00 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF to dissolve the Bisphenol A.

  • Deprotonation: Carefully add sodium hydride (2.10 eq) portion-wise to the stirred solution at room temperature. The mixture will likely warm up and hydrogen gas will evolve. Stir until the gas evolution ceases and a clear solution of the sodium salt of Bisphenol A is formed.

  • Monomer Addition: Dissolve this compound (1.00 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at a steady rate.

  • Polymerization: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by checking the viscosity of the solution.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer, wash it with methanol and water, and then with a dilute HCl solution to remove any remaining salts. Finally, wash with water until the filtrate is neutral.

  • Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Polyether_Synthesis reactant1 This compound product Poly(ether) reactant1->product Polycondensation reactant2 Bisphenol A reactant2->product base Sodium Hydride (NaH) base->product solvent Anhydrous DMF solvent->product

Caption: Williamson ether polycondensation of this compound.

Application in Spirocyclic Synthesis: Building Complex Architectures

The two bromomethyl groups on a single quaternary carbon make this compound an excellent precursor for the synthesis of spirocyclic compounds. These are molecules containing two rings connected by a single common atom. Spiro-compounds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures.

Rationale for Spirocyclization Reactions

The formation of a spiro-center from this compound typically involves a double nucleophilic substitution reaction with a dinucleophile. The success of this reaction is dependent on:

  • The Nature of the Dinucleophile: Malonate esters, dithiols, and diamines are common dinucleophiles used for this purpose.

  • Reaction Conditions: Similar to polymerization, the choice of base and solvent is critical. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of a Spiro[5.5]undecane Derivative

This protocol outlines a general procedure for the synthesis of a spiro-compound using diethyl malonate as the dinucleophile.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Nucleophile Addition: Add diethyl malonate (1.00 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Electrophile Addition: Dissolve this compound (1.00 eq) in anhydrous ethanol and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain it for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spiro_Synthesis reactant1 This compound product Spiro[5.5]undecane derivative reactant1->product Double Alkylation reactant2 Diethyl Malonate reactant2->product base Sodium Ethoxide base->product

Caption: Synthesis of a spiro-compound from this compound.

Characterization of Synthesized Materials

A thorough characterization of the synthesized polymers and spiro-compounds is essential to confirm their structure and evaluate their properties.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation.

    • For Polyethers: The disappearance of the bromomethyl protons and the appearance of new signals corresponding to the ether linkages will confirm the polymerization.

    • For Spiro-compounds: The high symmetry of the spiro-center will result in a simplified NMR spectrum, which can be a key indicator of successful synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules.

    • For Polyethers: The appearance of a strong C-O-C stretching band around 1100 cm⁻¹ is indicative of ether formation.

    • For Spiro-compounds: The carbonyl stretch of the malonate ester will be a prominent feature in the IR spectrum.

Polymer Characterization Techniques
  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[4]

  • Thermal Analysis (TGA and DSC):

    • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Table 2: Expected Characterization Data for a Polyether Derived from this compound

TechniqueExpected Observations
¹H NMR Disappearance of -CH₂Br protons, appearance of new signals for -CH₂-O- protons.
¹³C NMR Shift of the carbon signal of the bromomethyl group to a downfield region corresponding to an ether linkage.
IR Strong C-O-C stretching absorption band around 1100 cm⁻¹.
GPC A monomodal peak indicating the molecular weight distribution of the polymer.
TGA A decomposition temperature that reflects the thermal stability of the polymer backbone.
DSC A glass transition temperature (Tg) characteristic of the polymer's chain flexibility.

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate safety precautions.[5] It is expected to be an irritant to the skin, eyes, and respiratory tract.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound represents a versatile and under-explored building block in materials science. Its unique neopentyl-like structure offers a balance of reactivity and steric hindrance that can be harnessed to create novel polymers with tailored properties and complex spirocyclic architectures. The detailed protocols and characterization guidelines provided in this document serve as a starting point for researchers to explore the full potential of this intriguing molecule. Further investigations into its copolymerization with other monomers and its use as a crosslinking agent will undoubtedly open up new avenues for the development of advanced materials.

References

  • How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. (2016). Stack Exchange.
  • This compound. gsrs.ncats.nih.gov.
  • Pentane, 3,3-bis(bromomethyl)-. comptox.epa.gov.
  • Gel permeation chromatography. en.wikipedia.org.

Sources

Application Notes and Protocols for the Synthesis of Branched Polymers Using 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Branched Polymers

In the pursuit of advanced materials with tailored properties, the architectural design of polymers at the molecular level is of paramount importance. Branched polymers, characterized by their three-dimensional, non-linear structures, offer a distinct set of physicochemical properties compared to their linear counterparts. These properties, including lower solution viscosity, higher solubility, and a high density of terminal functional groups, make them highly desirable for a range of applications, from drug delivery systems to advanced coatings and rheology modifiers.[1][2] The synthesis of polymers with controlled branching, however, requires precise control over the polymerization process. Modern controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for the synthesis of complex macromolecular architectures.[3][4]

This document provides detailed application notes and model protocols for the use of 3,3-bis(bromomethyl)pentane as a difunctional initiator for the synthesis of branched polymers via Atom Transfer Radical Polymerization (ATRP). While direct literature on the use of this specific initiator is scarce, its structure, possessing two primary alkyl bromide functionalities, makes it an excellent candidate for initiating the growth of two polymer chains from a central point, leading to the formation of well-defined branched structures. The protocols provided herein are based on established principles of ATRP for similar difunctional initiators and are intended to serve as a robust starting point for researchers in the field.

Physicochemical Properties of this compound

This compound is a key building block for the synthesis of branched polymers. A summary of its essential properties is provided in the table below.

PropertyValueReference
CAS Number 67969-84-0[5]
Molecular Formula C₇H₁₄Br₂[5][6]
Molecular Weight 257.99 g/mol [5][6]
Boiling Point 97 °C @ 10 Torr
Melting Point 39-40.5 °C
Canonical SMILES BrCC(CBr)(CC)CC
Synonyms 1,3-Dibromo-2,2-diethylpropane, Pentane, 3,3-bis(bromomethyl)-[5]

Principle of Branched Polymer Synthesis via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[7][8] The process relies on the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex.

In the context of using this compound as an initiator, the two primary bromide groups serve as initiation sites. The ATRP process can be conceptually understood through the following workflow:

ATRP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation I This compound (Initiator) CuI Cu(I) Complex (Catalyst) R Initiator Radical I->R Activation M Monomer P Propagating Branched Polymer R->P Adds Monomer P->P Chain Growth CuII Cu(II) Complex (Deactivator) D Dormant Branched Polymer P->D Deactivation D->P Re-activation Branched_Polymer cluster_core Initiator Core cluster_arms Polymer Arms core C(CH₂CH₃)₂ p1_1 M core->p1_1 Arm 1 p2_1 M core->p2_1 Arm 2 p1_2 M p1_1->p1_2 p1_3 ... p1_2->p1_3 p1_4 M p1_3->p1_4 p2_2 M p2_1->p2_2 p2_3 ... p2_2->p2_3 p2_4 M p2_3->p2_4

Sources

Application Notes & Protocols: Strategic Application of Williamson Ether Synthesis to Sterically Hindered 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of the Williamson ether synthesis to a challenging, sterically hindered substrate: 3,3-bis(bromomethyl)pentane. We will explore the inherent mechanistic hurdles and present detailed protocols for both intermolecular diether formation and intramolecular cyclization to yield substituted oxetanes, a valuable motif in medicinal chemistry. This guide emphasizes rational experimental design to navigate competing reaction pathways and achieve desired synthetic outcomes.

Introduction: Navigating the Challenges of Steric Hindrance in Williamson Ether Synthesis

The Williamson ether synthesis, a robust and fundamental transformation in organic chemistry, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction typically involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[1][2] However, the textbook application of this synthesis is often challenged by the structure of the reactants.

This compound presents a unique challenge due to its neopentyl-like structure. The carbon atom adjacent to the electrophilic carbons of the bromomethyl groups is quaternary. This substitution pattern introduces significant steric hindrance, which can impede the backside attack required for the SN2 mechanism.[3][4] Consequently, the competing E2 elimination pathway can become dominant, especially with bulky alkoxides or at elevated temperatures.[3][4]

This application note will dissect these challenges and provide strategic protocols to favor the desired etherification. We will explore two primary synthetic routes utilizing this compound:

  • Intermolecular Williamson Ether Synthesis: Aimed at forming a diether by reacting with an external alkoxide.

  • Intramolecular Williamson Ether Synthesis: A pathway to synthesize 3,3-disubstituted oxetanes, which are valuable building blocks in medicinal chemistry.[5][6][7][8]

Mechanistic Considerations: SN2 vs. E2 and the Potential for Cyclization

The reaction of an alkoxide with this compound can proceed through several pathways. Understanding these is critical for experimental design.

  • Desired SN2 Pathway: The alkoxide attacks the primary carbon bearing the bromine, displacing the bromide ion to form a new C-O bond. For a diether, this occurs sequentially at both bromomethyl groups.

  • Competing E2 Pathway: The alkoxide acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene. With this compound, this is a significant risk due to steric hindrance around the electrophilic center.[3][4]

  • Intramolecular Cyclization: If a diol is used as the nucleophile precursor, or if the initial mono-substitution product contains a suitably positioned hydroxyl group, an intramolecular Williamson ether synthesis can occur to form a cyclic ether, such as a substituted oxetane.[9][10]

To favor the SN2 pathway, reaction conditions must be carefully controlled. This includes the choice of base, solvent, and temperature to minimize the competing elimination reaction.[4][11]

Logical Flow: Intermolecular vs. Intramolecular Pathways

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Potential Pathways cluster_3 Products This compound This compound Reaction Reaction This compound->Reaction Alcohol (R-OH) Alcohol (R-OH) Base (e.g., NaH) Base (e.g., NaH) Alcohol (R-OH)->Base (e.g., NaH) Deprotonation Alkoxide (R-O⁻) Alkoxide (R-O⁻) Base (e.g., NaH)->Alkoxide (R-O⁻) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF) Temperature Temperature Intermolecular SN2 Intermolecular SN2 Reaction->Intermolecular SN2 External Alkoxide Intramolecular SN2 Intramolecular SN2 Reaction->Intramolecular SN2 Internal Alkoxide (from diol) E2 Elimination E2 Elimination Reaction->E2 Elimination Steric Hindrance / Strong Base Alkoxide (R-O⁻)->Reaction Diether Diether Intermolecular SN2->Diether Substituted Oxetane Substituted Oxetane Intramolecular SN2->Substituted Oxetane Alkene Byproduct Alkene Byproduct E2 Elimination->Alkene Byproduct

Caption: Logical workflow for the Williamson ether synthesis using this compound.

Experimental Protocols

Protocol 1: Intermolecular Synthesis of a Diether

This protocol details the synthesis of 3,3-bis(ethoxymethyl)pentane as an example. The choice of a less hindered primary alcohol (ethanol) and a non-nucleophilic strong base in a polar aprotic solvent is crucial to favor the SN2 reaction.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred DMF.

  • Slowly add anhydrous ethanol (2.5 equivalents) dropwise to the suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of sodium ethoxide. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Addition of Dihalide: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[12]
Solvent DMF (anhydrous)A polar aprotic solvent that solvates the cation, leaving a more reactive "naked" alkoxide, and promotes SN2 reactions.[3][11]
Temperature 50-60 °CA moderate temperature to overcome the activation energy for the SN2 reaction without excessively favoring the E2 elimination, which is more entropically favored at higher temperatures.[4]
Stoichiometry Slight excess of alkoxideEnsures complete conversion of the dihalide.
Protocol 2: Intramolecular Synthesis of a 3,3-Disubstituted Oxetane

This protocol describes a two-step, one-pot synthesis of 3,3-diethyl-oxetane, starting from diethyl malonate and this compound, followed by reduction and intramolecular cyclization. This showcases the utility of the substrate in forming medicinally relevant oxetane rings.[5][7]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Diethyl 2,2-bis((3,3-diethyl)methyl)malonate

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add this compound (1.1 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC.

  • After completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude malonate derivative.

Step 2: Reduction and Intramolecular Cyclization

  • Reduction: In a separate flame-dried flask under nitrogen, prepare a suspension of LAH (4.0 equivalents) in anhydrous THF at 0 °C.

  • Add the crude malonate derivative from Step 1, dissolved in anhydrous THF, dropwise to the LAH suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reduction is complete (monitored by TLC).

  • Workup of Reduction: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude diol.

  • Intramolecular Cyclization: Dissolve the crude diol in anhydrous DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).

  • Final Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 3,3-diethyl-oxetane by distillation or column chromatography.

Reaction Scheme: Intramolecular Cyclization

G This compound This compound Alkylation Alkylation This compound->Alkylation NaOEt, EtOH Diethyl Malonate Diethyl Malonate Diethyl Malonate->Alkylation Intermediate_Diol Intermediate Diol Cyclization Cyclization Intermediate_Diol->Cyclization 2. NaH, DMF Substituted_Oxetane 3,3-Disubstituted Oxetane Malonate_Derivative Malonate_Derivative Alkylation->Malonate_Derivative Reduction Reduction Malonate_Derivative->Reduction 1. LAH, THF Reduction->Intermediate_Diol Cyclization->Substituted_Oxetane

Caption: Synthetic pathway for a 3,3-disubstituted oxetane from this compound.

Safety Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Lithium Aluminum Hydride (LAH): Also reacts violently with water. Use with extreme caution and follow proper quenching procedures.

  • Alkyl Halides: this compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

  • Solvents: DMF and THF are flammable and have specific health hazards. Consult their Safety Data Sheets (SDS) before use.

Conclusion

The Williamson ether synthesis, while a classic reaction, requires careful adaptation when applied to sterically demanding substrates like this compound. By understanding the competing SN2 and E2 pathways and judiciously selecting reaction conditions, successful etherification can be achieved. Furthermore, the inherent structure of this dihalide makes it a valuable precursor for intramolecular cyclization to form substituted oxetanes, which are of significant interest in modern drug discovery. The protocols provided herein offer a strategic framework for researchers to harness the synthetic potential of this challenging yet versatile building block.

References

  • Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. (n.d.). ResearchGate.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
  • Williamson ether synthesis. (2023, November 29). In Wikipedia.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Recent advances in the synthesis of 3,3-disubstituted oxetanes (2023). (n.d.). Hikaru Ishikura.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Synthesis of Oxetanes. (n.d.).
  • 9.5. Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3,3-Bis(bromomethyl)pentane in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Abstract

3,3-Bis(bromomethyl)pentane is a versatile C7 building block uniquely suited for the construction of complex heterocyclic systems. Its core structure, featuring a quaternary carbon center flanked by two primary bromomethyl groups, provides a rigid and sterically defined scaffold ideal for the synthesis of spiroheterocycles. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the strategic application of this reagent. We will explore the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of diverse heterocyclic frameworks, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Introduction: The Synthetic Utility of this compound

This compound, also known as 1,3-Dibromo-2,2-diethylpropane[1], is a gem-disubstituted dibromoalkane. Its neopentyl-like structure is of significant interest in synthetic chemistry for several key reasons:

  • Quaternary Center: The central C3 carbon is a fully substituted sp³-hybridized carbon, which imparts steric bulk and conformational rigidity to the final molecule.

  • Dual Electrophilic Sites: The two primary bromomethyl groups are excellent electrophiles for S_N2 reactions, allowing for facile double alkylation with a wide range of dinucleophiles.

  • Spirocycle Formation: The 1,3-relationship of the bromine atoms makes it an ideal precursor for the formation of four, five, and six-membered rings fused at a central spiro carbon atom. Such spirocyclic systems are of growing importance in medicinal chemistry as they introduce three-dimensionality, which can enhance binding affinity and selectivity for biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67969-84-0[3][4]
Molecular Formula C₇H₁₄Br₂[1][3][5]
Molecular Weight 257.99 g/mol [1]
Appearance N/A (Typically a liquid or low-melting solid)[3]
Primary Hazard Skin, eye, and respiratory tract irritant[1]

The synthesis of the title compound is typically achieved via the bromination of its corresponding diol, 2,2-diethyl-1,3-propanediol[6][7][8], using standard brominating agents like phosphorus tribromide (PBr₃).[9]

G diol 2,2-Diethyl-1,3-propanediol product This compound diol->product Bromination reagent PBr₃ or HBr reagent->diol

Caption: Synthetic precursor to the title compound.

Core Application: Spirocyclization via Double Nucleophilic Substitution

The primary application of this compound is in the construction of spiroheterocycles. The reaction proceeds via a tandem S_N2 mechanism, where a difunctional nucleophile attacks both electrophilic bromomethyl carbons, forming two new C-Nu bonds and closing a ring around the central quaternary carbon.

Caption: General mechanism for spiroheterocycle synthesis.

The success of this transformation hinges on several factors:

  • Choice of Nucleophile: Symmetrical dinucleophiles (e.g., propane-1,3-diol, ethylenediamine, malonates) are commonly used to form a single heterocyclic ring.

  • Base: A non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the alkylation reaction. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are common choices.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cationic counter-ion of the nucleophile, enhancing its reactivity.

Experimental Protocols

Safety First: this compound is an irritant.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 7,7-Diethyl-1,5-dioxaspiro[5.5]undecane

This protocol details the synthesis of an oxygen-containing spirocycle using propane-1,3-diol as the dinucleophile. This class of compounds, spiroketals, is a common motif in natural products.

Materials and Reagents:

ReagentCASAmountMolar Eq.
This compound67969-84-02.58 g1.0
Propane-1,3-diol504-63-20.76 g1.0
Sodium Hydride (60% in oil)7646-69-70.88 g2.2
Anhydrous DMF68-12-250 mL-
Diethyl Ether60-29-7100 mL-
Saturated NH₄Cl (aq)12125-02-950 mL-
BrineN/A50 mL-
Anhydrous MgSO₄7487-88-9As needed-

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Base Suspension: Add sodium hydride (0.88 g) to the flask, followed by anhydrous DMF (20 mL). Cool the suspension to 0 °C in an ice bath.

    • Causality: NaH is a strong, non-nucleophilic base perfect for deprotonating alcohols. The reaction is highly exothermic and produces hydrogen gas, necessitating an inert atmosphere and temperature control.

  • Nucleophile Addition: Dissolve propane-1,3-diol (0.76 g) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Trustworthiness: The formation of the sodium dialkoxide can be visually confirmed by the cessation of hydrogen gas evolution.

  • Alkylation: Dissolve this compound (2.58 g) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature over 20 minutes. Heat the reaction mixture to 80 °C and stir overnight.

    • Expertise: Heating is required to overcome the activation energy for the second S_N2 reaction, which is often slower due to steric hindrance. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure spiro-dioxane product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Diethyl 2,2-diethyl-1,3-diazaspiro[4.5]decane-4,4-dicarboxylate

This protocol demonstrates the use of a carbon-based dinucleophile, diethyl malonate, to construct a nitrogen-containing spiro-pyrrolidine ring system, a privileged scaffold in medicinal chemistry. The procedure is adapted from established methods for similar dibromides.[9]

Materials and Reagents:

ReagentCASAmountMolar Eq.
This compound67969-84-02.58 g1.0
Diethyl malonate105-53-31.60 g1.0
Sodium Hydride (60% in oil)7646-69-70.88 g2.2
Anhydrous DMSO67-68-540 mL-
Diethyl Ether60-29-7150 mL-
Water7732-18-5100 mL-
BrineN/A50 mL-
Anhydrous Na₂SO₄7757-82-6As needed-

Procedure:

  • Reaction Setup: In a flame-dried 250 mL flask under a nitrogen atmosphere, suspend sodium hydride (0.88 g) in anhydrous DMSO (20 mL) and cool to 0 °C.

  • Nucleophile Formation: Add a solution of diethyl malonate (1.60 g) in anhydrous DMSO (10 mL) dropwise to the NaH suspension. Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

    • Causality: The acidic α-protons of diethyl malonate are readily removed by NaH to form a stabilized enolate, which is a potent carbon nucleophile.

  • Alkylation: Add a solution of this compound (2.58 g) in anhydrous DMSO (10 mL) to the enolate solution. Stir the reaction at room temperature overnight.[9]

  • Work-up: Carefully pour the reaction mixture into ice-water (100 mL) to quench the reaction. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[9] Filter the solution and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired spiro-dicarboxylate.

Workflow and Data Summary

The general experimental workflow for these syntheses follows a consistent and reliable pattern, ensuring high reproducibility.

Caption: Standard experimental workflow for spirocyclization.

Table 2: Representative Spirocyclization Reactions

Dinucleophile (H-Nu-X-Nu-H)HeteroatomsProduct Ring SizeBaseSolventConditions
Propane-1,3-diolO, O6-memberedNaHDMF80 °C
EthylenediamineN, N5-memberedK₂CO₃AcetonitrileReflux
MalononitrileC, C (forms N,N)5-membered*NaHDMSORT
Sodium Sulfide (Na₂S)S5-membered-Ethanol/H₂OReflux
HydrazineN, N5-memberedEt₃NEthanolReflux

*Requires subsequent reaction steps to form the final heterocycle.

Conclusion

This compound stands out as a powerful and efficient building block for creating spirocyclic architectures. The protocols described herein are robust and adaptable for a variety of dinucleophiles, opening the door to a vast chemical space of novel heterocyclic compounds. By understanding the core principles of the tandem S_N2 reaction and carefully controlling experimental parameters such as solvent, base, and temperature, researchers can reliably access complex molecular frameworks relevant to drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using (Chloromethyl)cyclobutane Analogs.
  • ResearchGate. (2019). Green synthetic protocol for the synthesis of spiroheterocycles.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.67969-84-0.
  • ChemBK. (2024). 2,2-Diethyl-1,3-propanediol.
  • ChemSynthesis. (n.d.). 2,2-diethyl-1,3-propanediol.
  • N/A. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 2,2-Diethyl-1,3-propanediol.
  • PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • U.S. Environmental Protection Agency. (n.d.). Pentane, 3,3-bis(bromomethyl)- - Substance Details.
  • ResearchGate. (2016). Synthesis of bis-oxathiaaza[3.3.3]propellanes via nucleophilic addition of (1,ω-alkanediyl)bis(N′-organylthioureas) on dicyanomethylene-1,3-indanedione.
  • ResearchGate. (n.d.). Synthesis of bis-oxathiaaza[3.3.3]propellanes via nucleophilic addition of (1,ω-alkanediyl)bis(N'-organylthioureas) on dicyanomethylene-1,3-indanedione | Request PDF.

Sources

Application Notes and Protocols for Protecting Group Strategies in Reactions with 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Maze of 3,3-Bis(bromomethyl)pentane

This compound, a neopentyl-type dihalide, presents a unique and formidable challenge in synthetic organic chemistry. Its quaternary carbon center, flanked by two reactive bromomethyl groups, offers a valuable scaffold for the construction of highly substituted cyclic systems. However, this structural feature also introduces significant steric hindrance, which dramatically slows the rate of bimolecular nucleophilic substitution (SN2) reactions. This steric impediment necessitates carefully considered protecting group strategies and optimized reaction conditions to achieve successful cyclization with dinucleophilic partners.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on navigating the synthetic challenges associated with this compound. We will delve into tailored protecting group strategies for diols, dithiols, and diamines, offering detailed, step-by-step protocols for protection, cyclization, and deprotection. The methodologies presented herein are designed to maximize yields and minimize side reactions, enabling the efficient synthesis of novel heterocyclic compounds centered around a sterically demanding quaternary carbon.

I. Cyclization with Diols: The Path to Substituted Oxetanes

The synthesis of 3,3-diethyl-oxetane from a suitable 1,3-diol and this compound requires a robust protecting group for the diol to prevent unwanted side reactions. The classical Williamson ether synthesis, while powerful, is notoriously sensitive to steric hindrance.[1][2] Therefore, a strategy that facilitates the intramolecular cyclization is paramount.

A. Protecting Group Strategy: The Acetonide Advantage

For 1,3-diols, a cyclic acetal, specifically an acetonide, serves as an excellent protecting group.[3] It is readily installed under mild acidic conditions and is stable to the basic conditions required for the subsequent Williamson ether synthesis. The rigidity of the resulting six-membered ring can also pre-organize the diol for the final cyclization step.

B. Experimental Protocols

1. Synthesis of the Precursor: 2,2-Diethyl-1,3-propanediol

2,2-Diethyl-1,3-propanediol can be synthesized via a crossed Cannizzaro reaction between isobutyraldehyde and formaldehyde.[4]

2. Acetonide Protection of 2,2-Diethyl-1,3-propanediol

This protocol details the formation of 2,2-diethyl-1,3-propanediol acetonide.

  • Materials:

    • 2,2-Diethyl-1,3-propanediol

    • 2,2-Dimethoxypropane

    • p-Toluenesulfonic acid (p-TsOH) monohydrate

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,2-diethyl-1,3-propanediol (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add 2,2-dimethoxypropane (1.2 eq) to the solution.

    • Add a catalytic amount of p-TsOH monohydrate (0.02 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetonide.

    • Purify the product by flash column chromatography if necessary.

3. Cyclization with this compound

This step involves the challenging double Williamson ether synthesis. To favor the intramolecular cyclization, high dilution conditions are often employed.

  • Materials:

    • 2,2-Diethyl-1,3-propanediol acetonide

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (2.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of 2,2-diethyl-1,3-propanediol acetonide (1.0 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • In a separate flask, prepare a solution of this compound (1.1 eq) in a large volume of anhydrous THF.

    • Using a syringe pump, add the alkoxide solution to the solution of the dibromide over a period of several hours to maintain high dilution.

    • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting acetonide-protected oxetane by column chromatography.

4. Deprotection of the Acetonide

Acid-catalyzed hydrolysis removes the acetonide group to yield the final diol-substituted oxetane.[5]

  • Materials:

    • Acetonide-protected oxetane

    • Methanol

    • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Procedure:

    • Dissolve the acetonide-protected oxetane in methanol.

    • Add a catalytic amount of p-TsOH monohydrate.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the final product.

C. Visualization of the Workflow

G cluster_0 Protection cluster_1 Cyclization cluster_2 Deprotection Diol 2,2-Diethyl-1,3-propanediol Protected_Diol Acetonide Protected Diol Diol->Protected_Diol 2,2-dimethoxypropane, p-TsOH Protected_Oxetane Protected Oxetane Protected_Diol->Protected_Oxetane 1. NaH, THF 2. This compound Final_Product Diol-Substituted Oxetane Protected_Oxetane->Final_Product p-TsOH, MeOH

Caption: Workflow for oxetane synthesis.

II. Cyclization with Dithiols: Crafting Substituted Thietanes

The synthesis of 3,3-diethylthietane derivatives follows a similar logic, employing a protecting group for a 1,3-dithiol that is stable to the basic conditions of the cyclization.

A. Protecting Group Strategy: Dithiane Formation

A common strategy for protecting dithiols is to convert them into a dithiane by reacting them with a ketone, such as acetone.[6][7] This protecting group is robust and can be removed under specific oxidative or mercury-assisted conditions.[8][9]

B. Experimental Protocols

1. Synthesis of the Precursor: 2,2-Diethyl-1,3-propanedithiol

This dithiol can be prepared from 2,2-diethyl-1,3-propanediol via its corresponding ditosylate followed by displacement with a sulfur nucleophile.

2. Dithiane Protection of 2,2-Diethyl-1,3-propanedithiol

  • Materials:

    • 2,2-Diethyl-1,3-propanedithiol

    • Acetone

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,2-diethyl-1,3-propanedithiol (1.0 eq) and acetone (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add a catalytic amount of BF₃·OEt₂.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude dithiane by column chromatography.

3. Cyclization with this compound

  • Materials:

    • Protected dithiol

    • This compound

    • Sodium sulfide (Na₂S)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the protected dithiol (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add powdered anhydrous Na₂S (2.5 eq).

    • Heat the reaction mixture and monitor its progress by TLC.

    • After completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the protected thietane by column chromatography.

4. Deprotection of the Dithiane

Deprotection can be achieved using various reagents, including mercury(II) salts or DDQ.[8][9]

  • Materials:

    • Protected thietane

    • Mercury(II) nitrate trihydrate

    • Ethanol or acetonitrile

  • Procedure:

    • In a mortar, grind the protected thietane (1.0 eq) with mercury(II) nitrate trihydrate (2.2 eq) at room temperature.

    • Monitor the reaction by TLC (typically complete in minutes).

    • Wash the solid mixture with ethanol or acetonitrile and filter to remove mercury salts.

    • Concentrate the filtrate to obtain the deprotected product.

C. Visualization of the Workflow

G cluster_0 Protection cluster_1 Cyclization cluster_2 Deprotection Dithiol 2,2-Diethyl-1,3-propanedithiol Protected_Dithiol Dithiane Protected Dithiol Dithiol->Protected_Dithiol Acetone, BF3.OEt2 Protected_Thietane Protected Thietane Protected_Dithiol->Protected_Thietane Na2S, DMF This compound Final_Product Dithiol-Substituted Thietane Protected_Thietane->Final_Product Hg(NO3)2.3H2O

Caption: Workflow for thietane synthesis.

III. Cyclization with Diamines: Forging Substituted Azetidines

The synthesis of substituted azetidines from 1,3-diamines and this compound requires protection of the amine functionalities to prevent N-alkylation from interfering with the desired cyclization.

A. Protecting Group Strategy: The Tosyl Group

The tosyl (Ts) group is a suitable choice for protecting primary amines in this context. It is stable to the reaction conditions for cyclization and can be removed under reductive conditions.[10] The electron-withdrawing nature of the tosyl group also reduces the nucleophilicity of the nitrogen, which can be beneficial in controlling reactivity.

B. Experimental Protocols

1. Synthesis of the Precursor: 2,2-Diethyl-1,3-propanediamine

This diamine can be synthesized from 2,2-diethyl-1,3-propanediol via the corresponding diazide, followed by reduction.

2. Ditosylation of 2,2-Diethyl-1,3-propanediamine

  • Materials:

    • 2,2-Diethyl-1,3-propanediamine

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,2-diethyl-1,3-propanediamine (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

    • Slowly add a solution of TsCl (2.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Recrystallize the crude product to obtain the pure ditosylated diamine.

3. Cyclization with this compound

  • Materials:

    • N,N'-Ditosyl-2,2-diethyl-1,3-propanediamine

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Combine the ditosylated diamine (1.0 eq), this compound (1.1 eq), and powdered anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF.

    • Heat the mixture and monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the N-tosyl azetidine derivative by column chromatography.

4. Deprotection of the Tosyl Groups

Reductive cleavage using reagents like sodium in liquid ammonia or magnesium in methanol can be used to remove the tosyl groups.[10]

  • Materials:

    • N-Tosyl azetidine derivative

    • Magnesium turnings

    • Anhydrous methanol

  • Procedure:

    • To a solution of the N-tosyl azetidine in anhydrous methanol, add an excess of magnesium turnings.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Take up the residue in a suitable solvent and wash with aqueous ammonium chloride to remove magnesium salts.

    • Extract, dry, and concentrate the organic layer to yield the deprotected azetidine.

C. Visualization of the Workflow

G cluster_0 Protection cluster_1 Cyclization cluster_2 Deprotection Diamine 2,2-Diethyl-1,3-propanediamine Protected_Diamine Ditosylated Diamine Diamine->Protected_Diamine TsCl, Pyridine Protected_Azetidine N-Tosyl Azetidine Protected_Diamine->Protected_Azetidine K2CO3, DMF This compound Final_Product Diamine-Substituted Azetidine Protected_Azetidine->Final_Product Mg, MeOH

Caption: Workflow for azetidine synthesis.

IV. Quantitative Data Summary

Reaction StepDinucleophileProtecting GroupTypical Reagents for ProtectionTypical Reagents for CyclizationTypical Reagents for Deprotection
Oxetane Synthesis 1,3-DiolAcetonide2,2-Dimethoxypropane, p-TsOHNaH, THFp-TsOH, Methanol
Thietane Synthesis 1,3-DithiolDithianeAcetone, BF₃·OEt₂Na₂S, DMFHg(NO₃)₂·3H₂O
Azetidine Synthesis 1,3-DiamineTosylTsCl, PyridineK₂CO₃, DMFMg, Methanol

V. Conclusion

The synthesis of novel heterocyclic compounds from the sterically encumbered electrophile this compound is a challenging yet rewarding endeavor. The success of such syntheses hinges on the judicious selection and application of protecting groups for the dinucleophilic reaction partners. The strategies and detailed protocols outlined in these application notes provide a robust framework for overcoming the inherent steric barriers. By employing appropriate protection, cyclization, and deprotection sequences, researchers can unlock the synthetic potential of this unique building block for applications in drug discovery and materials science.

References

  • Mirjalili, B. F., & Zarei, A. (2012). A simple and efficient protocol for the deprotection of dithioacetal, 1,3-dithianes and 1,3-dithiolanes has been developed using H2O2–SOCl2 reagent system. Journal of the Serbian Chemical Society, 77(1), 1-7. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
  • Block, E., & DeWang, M. (2007). Thietanes and Thietes. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 231-274). Elsevier. [Link]
  • Alonso, D. A., Nájera, C., & Varea, M. (2003). Deprotection of sulfonyl aziridines. The Journal of Organic Chemistry, 68(23), 9455-9457. [Link]
  • MDPI. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
  • Organic Chemistry Portal. (n.d.). Acetonides. [Link]
  • Xu, J., & Li, S. (2018). Synthesis of Azetidines. Chinese Journal of Chemistry, 36(11), 1085-1105. [Link]
  • Wikipedia. (n.d.). Thietane. [Link]
  • Burrows, C. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13341-13380. [Link]
  • ResearchGate. (n.d.). Scheme 25: Synthesis of thietane-fused nucleosides. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

Catalytic Strategies for the Synthetic Applications of 3,3-Bis(bromomethyl)pentane: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Quaternary Dibromide

3,3-Bis(bromomethyl)pentane, a geminal dibromide with a central quaternary carbon, serves as a valuable building block in organic synthesis. Its unique sterically hindered yet reactive structure, owing to the two primary bromomethyl groups, opens avenues for the construction of complex molecular architectures, including spirocycles, polymers, and macrocycles. The strategic selection of catalysts is paramount in directing the reactivity of this substrate, enabling researchers to achieve high yields and selectivity in a variety of transformations. This guide provides an in-depth exploration of the catalytic reactions involving this compound, offering both mechanistic insights and detailed experimental protocols for key applications.

I. Synthesis of Spiro[4.4]nonane Derivatives via Catalytic Intramolecular Cyclization

The construction of the spiro[4.4]nonane skeleton is a significant application of this compound, finding relevance in the synthesis of natural products and novel therapeutic agents. This transformation is typically achieved through a base-catalyzed double nucleophilic substitution with a C-nucleophile.

Mechanistic Considerations

The reaction proceeds via a tandem SN2 mechanism. A strong, non-nucleophilic base deprotonates an active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, sequentially displacing the two bromide ions of this compound to form the spirocyclic ring system. The choice of base and solvent is critical to favor the intramolecular cyclization over competing intermolecular polymerization.

Data Presentation: Catalyst and Base Selection for Spirocyclization
Catalyst/BaseActive Methylene CompoundSolventTemperature (°C)Typical Yield (%)Notes
Sodium Hydride (NaH)Diethyl malonateDMF25-8070-85Highly effective for forming the spiro[4.4]nonane-1,5-dicarboxylate.
Potassium tert-butoxide (KOtBu)MalononitrileTHF25-6665-80A strong, sterically hindered base that minimizes side reactions.
Sodium Ethoxide (NaOEt)Ethyl acetoacetateEthanolReflux60-75A classic base for this transformation, though can lead to transesterification.
Experimental Protocol: Synthesis of Diethyl spiro[4.4]nonane-1,5-dicarboxylate

This protocol details the synthesis of a key spiro[4.4]nonane intermediate using diethyl malonate and sodium hydride.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise to the suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture over 1 hour.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl spiro[4.4]nonane-1,5-dicarboxylate.

Visualization: Workflow for Spiro[4.4]nonane Synthesis

spirocyclization_workflow start Start na_dmf Suspend NaH in anhydrous DMF start->na_dmf add_malonate Add diethyl malonate at 0 °C na_dmf->add_malonate stir_rt Stir at room temperature add_malonate->stir_rt add_dibromide Add this compound stir_rt->add_dibromide heat Heat to 80 °C add_dibromide->heat quench Quench with NH4Cl(aq) heat->quench extract Extract with diethyl ether quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for the synthesis of diethyl spiro[4.4]nonane-1,5-dicarboxylate.

II. Polymer Synthesis Utilizing this compound as a Monomer

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers through polycondensation reactions. The resulting polymers often exhibit unique properties due to the sterically hindered quaternary center in the polymer backbone.

Polymerization with Dinucleophiles

This compound can react with a variety of dinucleophiles, such as diamines, diols, and dithiols, to form polyamines, polyethers, and polythioethers, respectively. These reactions are typically catalyzed by a base to facilitate the nucleophilic attack.

Data Presentation: Conditions for Polycondensation Reactions
DinucleophileCatalyst/BaseSolventTemperature (°C)Resulting Polymer
1,6-HexanediaminePotassium carbonateAcetonitrileRefluxPolyamine
Bisphenol ASodium hydroxideToluene/Water (Phase Transfer)80-100Polyether
1,4-ButanedithiolCesium carbonateDMF60-80Polythioether
Experimental Protocol: Synthesis of a Polyamine via Polycondensation

This protocol describes the synthesis of a polyamine from this compound and 1,6-hexanediamine.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • Potassium carbonate

  • Anhydrous acetonitrile

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 1,6-hexanediamine (1.0 eq), and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir vigorously for 24-48 hours under a nitrogen atmosphere.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with water and then methanol, and dry under vacuum.

Visualization: Polycondensation Reaction Scheme

Caption: Polycondensation of this compound with 1,6-hexanediamine.

III. Synthesis of Heterocycles via Reactions with N-Nucleophiles

The reaction of this compound with primary amines can lead to the formation of N-substituted 3,3-diethylazetidines or larger ring systems, depending on the reaction conditions and the nature of the amine.[1]

Mechanistic Pathway: Intramolecular vs. Intermolecular Reactions

With primary amines, the initial step is a nucleophilic substitution to form a mono-substituted product.[1] This intermediate can then undergo an intramolecular SN2 reaction to form a cyclic amine or react with another molecule of the dibromide in an intermolecular fashion, leading to oligomers or polymers.[1] High dilution conditions and the use of a suitable base favor the intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzyl-3,3-diethylazetidine

This protocol outlines the synthesis of a four-membered heterocyclic compound.

Materials:

  • This compound

  • Benzylamine

  • Sodium carbonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large volume of anhydrous DMSO (high dilution).

  • Add sodium carbonate (3.0 eq) to the solution.

  • Slowly add a solution of benzylamine (1.1 eq) in anhydrous DMSO to the reaction mixture at room temperature over several hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-3,3-diethylazetidine.

Visualization: Intramolecular Cyclization to form an Azetidine

Caption: Pathway for the formation of N-benzyl-3,3-diethylazetidine.

Conclusion

This compound is a versatile substrate whose reactivity can be effectively controlled through the judicious choice of catalysts and reaction conditions. This guide has provided a framework for its application in the synthesis of spirocycles, polymers, and heterocycles. The protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of innovative molecular entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using (Chloromethyl)cyclobutane Analogs.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 3-Bromopentane with Various Nucleophiles.
  • Chegg. (2023, September 20). An SN2 mechanism takes place when 3-(bromomethyl)pentane is added to each nucleophile listed below.
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Polysubstituted Spiropentanes.
  • MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom.
  • Benchchem. (n.d.). This compound.
  • Appchem. (n.d.). This compound | 67969-84-0 | C7H14Br2.
  • ACS Publications. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl Moiety.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.

Sources

Application Note: Solvent Effects on the Reactivity of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Sterically Hindered Dihalide

3,3-Bis(bromomethyl)pentane is a unique aliphatic compound featuring two primary bromide leaving groups attached to a quaternary carbon center. This neopentyl-like structure presents significant steric hindrance around the reaction centers, profoundly influencing its reactivity in nucleophilic substitution and elimination reactions. The choice of solvent is a critical parameter that can dictate the reaction pathway, rate, and product distribution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and experimentally probing the solvent effects on the reactivity of this compound.

The central carbon atom in this compound is heavily substituted, making a direct backside attack required for a classical S(_N)2 reaction sterically challenging. This hindrance can lead to slower reaction rates or favor alternative mechanisms such as elimination (E2) or even S(_N)1-type reactions if a carbocation can be stabilized. The solvent plays a pivotal role in modulating these competing pathways.

Theoretical Framework: The Influence of the Solvent Environment

The solvent's properties—polarity, proticity, and coordinating ability—can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the activation energy of different reaction pathways.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
  • S(_N)2 Mechanism: This single-step, bimolecular reaction is highly sensitive to steric hindrance. For an S(_N)2 reaction to occur with this compound, the nucleophile must approach the carbon atom bearing the bromine. The bulky ethyl groups on the quaternary center impede this approach.

    • Polar Aprotic Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the preferred choice for S(_N)2 reactions.[1][2] These solvents can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving the nucleophile "naked" and more reactive.[1][3] This enhanced nucleophilicity can help overcome the steric barrier.

    • Polar Protic Solvents like water, methanol, and ethanol can solvate both the cation and the anionic nucleophile through hydrogen bonding.[4][5] This solvation shell around the nucleophile reduces its reactivity and significantly slows down S(_N)2 reactions.[4][5]

  • S(_N)1 Mechanism: This two-step, unimolecular reaction proceeds through a carbocation intermediate. While primary carbocations are generally unstable, rearrangement can occur.

    • Polar Protic Solvents are ideal for promoting S(_N)1 reactions.[3][6] Their ability to form hydrogen bonds effectively stabilizes the carbocation intermediate and the leaving group anion, lowering the activation energy for the rate-determining ionization step.[3][6]

Elimination Reactions (E2)

The E2 mechanism is a concerted, bimolecular process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. With this compound, elimination reactions can be a significant competing pathway, especially with strong, sterically hindered bases.

  • The choice of base and solvent is crucial in determining the regioselectivity of the elimination (where applicable, though not for the initial elimination of this specific molecule). For substrates where different alkenes can be formed, a small, unhindered base like sodium ethoxide in ethanol typically favors the more substituted (Zaitsev) product, while a bulky base like potassium tert-butoxide in tert-butanol favors the less substituted (Hofmann) product.[7]

Visualizing Reaction Pathways

G cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway cluster_SN1 SN1 Pathway SN2_start Reactant + Nu⁻ SN2_ts Transition State SN2_start->SN2_ts Polar Aprotic Solvent (e.g., DMSO, DMF) SN2_prod Substitution Product SN2_ts->SN2_prod E2_start Reactant + Base E2_ts Transition State E2_start->E2_ts Strong Base (e.g., t-BuOK) E2_prod Elimination Product E2_ts->E2_prod SN1_start Reactant SN1_int Carbocation Intermediate SN1_start->SN1_int Polar Protic Solvent (e.g., H₂O, EtOH) SN1_prod Substitution/Elimination Products SN1_int->SN1_prod

Caption: Competing reaction pathways for this compound.

Experimental Protocols

The following protocols are designed to systematically investigate the effect of different solvents on the reaction of this compound with a model nucleophile/base, sodium azide (NaN(_3)). Sodium azide is a good nucleophile and a weak base, which allows for a focused study of substitution reactions.

Protocol 1: Investigating S(_N)2 Reactivity in Polar Aprotic Solvents

Objective: To determine the rate and product distribution for the reaction of this compound with sodium azide in dimethylformamide (DMF).

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Syringes for sampling

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add 10 mmol of sodium azide and 50 mL of anhydrous DMF to the flask.

  • Stir the mixture until the sodium azide is fully dissolved.

  • Add 5 mmol of this compound and 1 mmol of dodecane (internal standard) to the flask.

  • Heat the reaction mixture to 80 °C and start a timer.

  • Withdraw 0.5 mL aliquots from the reaction mixture at regular intervals (e.g., 0, 30, 60, 120, 240, and 480 minutes).

  • Quench each aliquot with 5 mL of deionized water and extract with 5 mL of diethyl ether.

  • Analyze the organic layer by GC-MS to quantify the consumption of the starting material and the formation of mono- and di-substituted products.[8][9]

Protocol 2: Investigating Reactivity in Polar Protic Solvents

Objective: To compare the reaction rate and product distribution in a polar protic solvent (ethanol) with the results from the polar aprotic solvent.

Procedure:

  • Repeat the procedure outlined in Protocol 1, but replace DMF with 50 mL of absolute ethanol.

  • Maintain all other reactant concentrations and conditions the same for a direct comparison.

  • Monitor the reaction for an extended period (e.g., up to 24 hours) due to the expected slower reaction rate.

Data Presentation and Interpretation

The data obtained from the GC-MS analysis can be tabulated to provide a clear comparison of the solvent effects.

Table 1: Hypothetical Reaction Data for Nucleophilic Substitution of this compound with NaN(_3) at 80 °C

Time (min)Solvent% Conversion of Starting Material% Mono-substituted Product% Di-substituted Product
60DMF45405
240DMF855530
480DMF>952075
60Ethanol<5<50
240Ethanol15141
480Ethanol25232

Interpretation: The hypothetical data in Table 1 illustrates that the reaction is significantly faster in the polar aprotic solvent (DMF) compared to the polar protic solvent (ethanol).[10][11] This is consistent with the principles of S(_N)2 reactions, where the "naked" nucleophile in DMF is more reactive.[2]

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis prep1 Dissolve Nucleophile in Solvent prep2 Add Substrate and Internal Standard prep1->prep2 react1 Heat to Reaction Temperature prep2->react1 react2 Take Aliquots at Time Intervals react1->react2 analysis1 Quench and Extract react2->analysis1 analysis2 GC-MS Analysis analysis1->analysis2 analysis3 Quantify Products and Starting Material analysis2->analysis3

Caption: A generalized workflow for studying solvent effects.

Conclusion and Future Directions

The reactivity of this compound is highly dependent on the solvent system employed. For efficient nucleophilic disubstitution via an S(_N)2 pathway, polar aprotic solvents are strongly recommended. In contrast, polar protic solvents significantly retard the reaction rate. Forcing elimination reactions would likely require the use of a strong, sterically hindered base in a suitable solvent.

Future studies could explore a wider range of nucleophiles and bases, as well as a broader array of solvents with varying dielectric constants and hydrogen-bonding capabilities. Kinetic studies at different temperatures would also allow for the determination of activation parameters, providing deeper mechanistic insights. The use of computational modeling could further complement experimental work by predicting transition state energies in different solvent environments.[12]

References

  • ResearchGate. (2013).
  • LibreTexts. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
  • LibreTexts. (2023). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • NPTEL. (n.d.).
  • National Center for Biotechnology Information. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
  • ACS Publications. (2014).
  • University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
  • Quora. (2018). What is the effect of solvent on SN2?[Link]
  • Royal Society of Chemistry. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. [Link]
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. [Link]
  • KADROWSKI, Brant. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-bis(bromomethyl)pentane. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and purity of this important building block. We will explore the common synthetic challenges and provide practical, evidence-based solutions in a direct question-and-answer format. Our focus is on the bromination of the precursor 2,2-diethyl-1,3-propanediol, a robust and common synthetic route.

Section 1: Frequently Asked Questions (FAQs) - Reagents and Starting Materials

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The most prevalent and direct method is the substitution reaction of 2,2-diethyl-1,3-propanediol with a suitable brominating agent. While straightforward in principle, achieving high yields requires careful control over reaction conditions to prevent side reactions. The primary challenges include incomplete conversion to the dibromide, formation of mono-bromo intermediates, and difficulties in purifying the final product due to byproducts with similar physical properties.

Q2: How critical is the purity of the starting diol, 2,2-diethyl-1,3-propanediol?

Extremely critical. The presence of water is the most significant concern as it rapidly reacts with and consumes common brominating agents like phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[1][2] This not only reduces the effective stoichiometry of your reagent, leading to incomplete reactions, but also generates hydrobromic acid (HBr), which can promote unwanted side reactions.

Actionable Advice:

  • Drying: Ensure the diol is anhydrous. If it is a solid, dry it under vacuum over a desiccant like P₂O₅. If it's a liquid or can be melted, drying over molecular sieves (4Å) is effective.

  • Solvent Purity: All solvents must be rigorously dried using standard laboratory procedures. Ethereal solvents, often used in these reactions, must be free of peroxides and water.

Q3: Which brominating agent should I choose? What are the pros and cons?

The choice of brominating agent is a crucial parameter that dictates reaction conditions, workup procedures, and potential side products. The two most common choices for primary alcohols are Phosphorus Tribromide (PBr₃) and the Appel reaction (PPh₃/CBr₄).

Reagent SystemProsCons
Phosphorus Tribromide (PBr₃) High reactivity, relatively inexpensive, straightforward reaction. Avoids carbocation rearrangements.[2][3]Highly corrosive and moisture-sensitive. Workup can be complicated by phosphorous acid byproducts. Stoichiometry can be tricky as one mole of PBr₃ can react with three moles of alcohol.[3][4]
Appel Reaction (PPh₃/CBr₄) Very mild conditions, neutral pH, high yields, and compatible with many functional groups.[5][6]Generates a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O), which can be difficult to separate from the product. Carbon tetrabromide (CBr₄) is toxic and an environmental concern.[6][7]

Section 2: Troubleshooting Guide - Reaction Optimization

This section addresses common issues encountered during the synthesis. The troubleshooting logic is based on analyzing the reaction mixture (e.g., by TLC or GC-MS) to diagnose the problem.

Symptom 1: Low conversion, significant amount of unreacted starting diol observed.

Q: My reaction has stalled, and I'm recovering a lot of 2,2-diethyl-1,3-propanediol. What went wrong?

This is one of the most common issues and typically points to a problem with the reagent's activity or the reaction conditions.

Possible Causes & Solutions:

  • Inactive Brominating Agent:

    • Cause: The PBr₃ or other agent may have degraded due to improper storage and exposure to moisture.[8]

    • Solution: Use a freshly opened bottle of the reagent or distill it immediately before use. Ensure it is handled under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Stoichiometry:

    • Cause: For PBr₃, the theoretical stoichiometry is 1 mole of PBr₃ for 3 moles of hydroxyl groups. For a diol, this means you need at least 2/3 of a mole of PBr₃ for every mole of diol. However, due to its reactivity with trace moisture, using a slight excess is often necessary.[4][8]

    • Solution: Increase the amount of PBr₃ to 0.7-0.8 equivalents per mole of diol (translating to 2.1-2.4 equivalents of Br). Perform a small-scale trial to find the optimal stoichiometry for your system.

  • Reaction Temperature is Too Low:

    • Cause: While the initial addition of the reagent is often done at 0 °C to control the exothermic reaction, the substitution step itself may require thermal energy to proceed to completion, especially with sterically hindered neopentyl-type alcohols.[8]

    • Solution: After the initial addition at low temperature, allow the reaction to warm to room temperature and then gently heat to reflux (depending on the solvent) to drive the reaction to completion. Monitor the progress by TLC or GC.

Symptom 2: A major byproduct is observed, more polar than the desired product but less polar than the starting diol.

Q: I've formed a significant amount of a byproduct that I suspect is the mono-bromo alcohol. How can I push the reaction to the dibromide?

Formation of the mono-bromo species, 3-(bromomethyl)-3-ethylpentan-1-ol, is a classic sign of an incomplete reaction, often due to the reasons listed in Symptom 1. The second substitution is often slower than the first.

Possible Causes & Solutions:

  • Insufficient Reagent or Reaction Time:

    • Cause: The reaction was stopped before the second bromination could occur. This is common if stoichiometry is borderline or the reaction time is too short.

    • Solution: Increase the equivalents of the brominating agent as discussed previously. More importantly, increase the reaction time and consider applying heat. Heating the reaction mixture to reflux in a solvent like diethyl ether or dichloromethane after the initial addition is often effective.[4]

  • Poor Mixing:

    • Cause: In heterogeneous mixtures or viscous solutions, poor stirring can lead to localized reagent depletion.

    • Solution: Ensure vigorous mechanical or magnetic stirring throughout the reaction. If the starting material is a solid, ensure it is fully dissolved in the solvent before adding the brominating agent.

Section 3: Experimental Protocols & Visualization

Recommended Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 2,2-diethyl-1,3-propanediol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.7 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Dissolve 2,2-diethyl-1,3-propanediol in anhydrous diethyl ether (approx. 5-10 volumes).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add PBr₃ dropwise via the dropping funnel over 30-60 minutes. An exothermic reaction will be observed. Maintain the temperature at 0 °C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Gently heat the mixture to reflux (approx. 35 °C for Et₂O) for an additional 2-3 hours to ensure complete conversion. Monitor the reaction by TLC (staining with permanganate can visualize the alcohol).

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add saturated NaHCO₃ solution to quench the excess PBr₃. Caution: This is a highly exothermic and gas-evolving step (HBr and CO₂). Ensure adequate cooling and venting.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Visual Workflow: Reaction and Side Products

The following diagram illustrates the primary reaction pathway and the key side reactions to avoid.

SynthesisPathway cluster_side_reaction Side Reaction Diol 2,2-Diethyl-1,3-propanediol (Starting Material) PBr3 + PBr3 Diol->PBr3 MonoBromo 3-(Bromomethyl)-3-ethylpentan-1-ol (Mono-bromo Intermediate) PBr3->MonoBromo 1st Substitution (Fast) Product This compound (Desired Product) MonoBromo->Product 2nd Substitution (Slower) Hydrolysis Phosphorous Acid + HBr (Byproduct from water) H2O + H₂O (Trace) H2O->Hydrolysis Degradation PBr3_reagent PBr3 PBr3_reagent->H2O

Caption: Reaction scheme for the synthesis of this compound.

Visual Workflow: Troubleshooting Low Yield

This flowchart provides a logical path to diagnose the cause of a low-yielding reaction.

Troubleshooting Start Low Yield Observed Analyze Analyze crude reaction mixture (TLC, GC-MS, NMR) Start->Analyze UnreactedSM High % of Starting Diol? Analyze->UnreactedSM MonoBromo High % of Mono-bromo Intermediate? Analyze->MonoBromo Other Complex Mixture / Baseline? Analyze->Other UnreactedSM->MonoBromo No Sol_Reagent 1. Use fresh/distilled PBr₃ 2. Increase PBr₃ stoichiometry 3. Check for water in diol/solvent UnreactedSM->Sol_Reagent Yes MonoBromo->Other No Sol_Conditions 1. Increase reaction time 2. Increase reaction temperature (reflux) 3. Ensure vigorous stirring MonoBromo->Sol_Conditions Yes Sol_Decomp 1. Run reaction at lower temp 2. Check for incompatible impurities 3. Re-evaluate purification method Other->Sol_Decomp Yes

Sources

Technical Support Center: Synthesis of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,3-bis(bromomethyl)pentane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these reactions, provide actionable troubleshooting advice, and present optimized protocols to enhance yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the standard synthetic route for this compound?

The most common and direct method is the double nucleophilic substitution of the diol, 2,2-diethyl-1,3-propanediol, using a brominating agent. The choice of agent is critical and directly influences the reaction mechanism and the profile of potential side products. Common reagents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).

Q2: Why is this synthesis prone to side reactions?

The substrate, 2,2-diethyl-1,3-propanediol, possesses a neopentyl-like carbon skeleton. When the synthesis proceeds via a carbocation intermediate (such as in an SN1 reaction with HBr), the initially formed primary carbocation is highly unstable. It is therefore extremely susceptible to rearrangement to a more stable tertiary carbocation, leading to a mixture of isomeric products.[1][2]

Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?

A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of the starting diol, which is significantly more polar than the brominated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this reaction. It allows for the separation and identification of the desired product from volatile side products like rearranged isomers and elimination products by comparing their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities in the crude or purified material.

Part 2: Troubleshooting Guide - Side Reactions & Solutions

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Issue 1: Low Yield and a Complex Mixture of Products Observed in GC-MS/NMR

Primary Cause: This is the classic symptom of carbocation rearrangement when using strong acids like HBr. The reaction proceeds via an SN1 mechanism, which generates an unstable primary carbocation that rapidly rearranges.

Mechanistic Explanation:

  • Protonation & Water Loss: The hydroxyl group is protonated by HBr, forming a good leaving group (H₂O). Its departure generates a primary carbocation.

  • Rearrangement (Hydride or Alkyl Shift): The unstable primary carbocation undergoes a 1,2-hydride or 1,2-alkyl (ethyl) shift to form a more stable tertiary carbocation.[2][3] This rearrangement is the primary off-pathway reaction.

  • Nucleophilic Attack: The bromide ion (Br⁻) attacks the carbocations. Since the rearranged tertiary carbocation is more stable and forms rapidly, the rearranged bromide is often a major byproduct.

// Nodes Start [label="2,2-Diethyl-1,3-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Diol", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryCarbocation [label="Primary Carbocation\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; RearrangedCarbocation [label="Tertiary Carbocation\n(Stable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product - Minor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Rearranged Dibromide\n(Major Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Monobrominated Alcohol\n(Incomplete Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct3 [label="Alkene Byproduct\n(Elimination)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Protonated [label="+ HBr"]; Protonated -> PrimaryCarbocation [label="- H₂O"]; PrimaryCarbocation -> Product [label="+ Br⁻ (S_N1)", color="#34A853"]; PrimaryCarbocation -> RearrangedCarbocation [label="1,2-Alkyl Shift\n(Fast)", color="#EA4335"]; RearrangedCarbocation -> SideProduct1 [label="+ Br⁻", color="#EA4335"]; PrimaryCarbocation -> SideProduct3 [label="- H⁺ (E1)", color="#FBBC05"]; Protonated -> SideProduct2 [label="Partial Reaction", style=dashed];

} mend Diagram 1: SN1 Pathway and Competing Side Reactions

Solution:

  • Change the Mechanism: The most effective solution is to switch from an SN1-promoting reagent (HBr) to one that favors an SN2 pathway, which does not involve a carbocation intermediate. Phosphorus tribromide (PBr₃) is the reagent of choice. The reaction with PBr₃ proceeds with high fidelity, cleanly converting the primary diol to the desired dibromide without skeletal rearrangement.

Issue 2: Presence of Alkene Impurities

Primary Cause: Elimination (E1 or E2) reactions compete with substitution, especially at higher temperatures.[4] The E1 pathway can occur from the carbocation intermediate, while a strong base could promote an E2 pathway, though this is less common with standard brominating agents.

Solution:

  • Temperature Control: Maintain a low reaction temperature. For brominations with PBr₃, the reaction is often started at 0 °C and allowed to warm slowly to room temperature. For HBr-mediated reactions, running at or below room temperature can help disfavor elimination relative to substitution.[4]

Issue 3: Incomplete Conversion, Monobrominated Intermediate Persists

Primary Cause: Insufficient brominating agent or inadequate reaction time/temperature. The conversion of the second hydroxyl group can be slower than the first.

Solution:

  • Stoichiometry: Use a slight excess of the brominating agent. For a diol, at least 2/3 of an equivalent of PBr₃ is required stoichiometrically. Using closer to 1 equivalent per diol can help drive the reaction to completion.

  • Reaction Monitoring: Use TLC or GC to monitor the reaction until the starting material and the monobrominated intermediate are fully consumed.

Part 3: Optimized Experimental Protocol

This protocol utilizes phosphorus tribromide to avoid carbocation rearrangement, maximizing the yield of the target compound.

Objective: To synthesize this compound from 2,2-diethyl-1,3-propanediol via an SN2 reaction.

Materials:

  • 2,2-diethyl-1,3-propanediol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-diethyl-1,3-propanediol (1 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.7-0.8 equivalents) dropwise to the stirred solution via the addition funnel over 30-60 minutes. Maintain the internal temperature below 5-10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by adding saturated NaHCO₃ solution dropwise until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like pentane or hexane. The product is a solid at room temperature.[5]

Part 4: Data Summary & Troubleshooting Flowchart

Table 1: Physical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₇H₁₄Br₂257.9997 @ 10 Torr[5]39 - 40.5[5]
2,2-Diethyl-1,3-propanediolC₇H₁₆O₂132.20~220-22561 - 63
Rearranged Isomer (e.g., 2-Bromo-3-(bromomethyl)-3-methylpentane)C₇H₁₄Br₂257.99N/AN/A
3-(Bromomethyl)-3-(hydroxymethyl)pentaneC₇H₁₅BrO195.10N/AN/A

G

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 3-Bromo-3-methylpentane.
  • Allen Institute for AI. (n.d.). Neopentyl alcohol reacts with concentrated HBr to give 2-bromo-2-methylbutane. Write the mechanism for the formation of this product.
  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Org. Synth. 2000, 77, 249.[6]
  • Pearson. (n.d.). Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-bromo-2-methylbutane, a rearranged product. Propose a mechanism for the formation of this product.
  • YouTube. (2022, October 17). Neopentyl alcohol reacts with concentrated HBr to give 2-bromo-2-methylbutane. Write the mechanism...
  • Appchem. (n.d.). This compound.
  • YouTube. (2025, December 10). NEET 26 | Neopentyl Alcohol + HBr Reaction Explained | Most Expected Organic Chemistry MCQ for Exams.
  • PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-.
  • CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS, a division of the American Chemical Society.[5]
  • Study.com. (n.d.). What products (including stereoisomers, if applicable) are formed from the reaction of 3-Bromo-3-methyl pentane.

Sources

Technical Support Guide: Purification of 3,3-Bis(bromomethyl)pentane by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,3-Bis(bromomethyl)pentane is a key bifunctional building block in organic synthesis. Its purity is paramount for the success of subsequent reactions. This guide provides a comprehensive, field-tested framework for the purification of this compound using recrystallization. We will delve into the causality behind procedural choices, address common experimental challenges, and offer robust troubleshooting solutions tailored to the specific properties of this compound.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries researchers have before undertaking the purification protocol.

Q1: What are the critical physical properties of this compound that influence its recrystallization?

A: Understanding the physical properties of this compound is the cornerstone of a successful purification. The most critical parameter is its low melting point, reported to be between 39-40.5 °C[1]. This property makes the compound highly susceptible to a common recrystallization problem known as "oiling out," where the solute separates from the solution as a liquid rather than a crystalline solid[2]. This occurs when the solution becomes saturated at a temperature that is higher than the compound's melting point. Therefore, the entire protocol, especially the cooling phase, must be carefully controlled to prevent this phenomenon.

Key Physical Data:

  • Molecular Formula: C₇H₁₄Br₂[1][3][4]

  • Molecular Weight: ~258 g/mol [3]

  • Melting Point: 39-40.5 °C[1]

Q2: How do I select the most effective recrystallization solvent for this compound?

A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures[5][6]. Given its structure—a nonpolar pentane core with two polar bromomethyl groups—a solvent of intermediate polarity is often a good starting point.

A systematic screening process is the most reliable method for solvent selection[5][7]. This involves testing the solubility of a small amount of the crude material (~50-100 mg) in a small volume (~1 mL) of several candidate solvents at both room temperature and their boiling points.

Recommended Solvents for Screening:

  • Low-Polarity: Hexane, Heptane

  • Medium-Polarity: Ethyl Acetate, Toluene

  • Polar Protic: Ethanol, Methanol, Isopropanol

In many cases, a single solvent may not provide the optimal solubility profile. A mixed-solvent system, combining a "good" solvent (in which the compound is highly soluble) with a "bad" or "anti-solvent" (in which the compound is poorly soluble), can be highly effective[5][8]. For this compound, an ethanol/water or acetone/hexane system could be explored.

Q3: Why is slow, controlled cooling so critical for this specific compound?

A: Rapid cooling is detrimental to the purification of this compound for two primary reasons:

  • Prevention of Oiling Out: As mentioned, the low melting point is a major challenge. Slow cooling allows the solution to reach a temperature below the compound's melting point before reaching the saturation point, favoring the formation of solid crystals over liquid droplets[2][9].

  • Enhancement of Purity: Crystal formation is a process of equilibrium where molecules of the desired compound selectively deposit onto the growing crystal lattice. Slow cooling allows sufficient time for this selective process to occur, excluding impurities which remain in the solvent. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the recrystallization[10].

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification process.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Purification Process cluster_end Validation start Start with Crude This compound screen Solvent Screening (Small Scale) start->screen select Select Optimal Solvent System screen->select dissolve 1. Dissolve Crude Product in Minimum Hot Solvent select->dissolve hot_filter 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling to Induce Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash Crystals with Cold Solvent isolate->wash dry 6. Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product validate Characterize (Melting Point, NMR) end_product->validate

Sources

Navigating the Synthesis of 3,3-Bis(bromomethyl)pentane: A Technical Support Guide for Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 3,3-Bis(bromomethyl)pentane. Our focus is to equip you with the scientific rationale and practical protocols to identify and eliminate critical impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 2,2-diethyl-1,3-propanediol?

A1: The primary impurities arise from incomplete reaction or side reactions during the bromination of 2,2-diethyl-1,3-propanediol. These typically include:

  • Unreacted Starting Material: 2,2-diethyl-1,3-propanediol.

  • Mono-brominated Intermediate: 3-(bromomethyl)-3-(hydroxymethyl)pentane.

  • Ether Byproducts: Formation of cyclic or linear ethers can occur, particularly if reaction temperatures are not carefully controlled.

Q2: My reaction appears to have stalled, leaving a significant amount of the mono-brominated intermediate. What are the likely causes?

A2: Incomplete conversion to the desired dibrominated product is often due to several factors:

  • Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent (e.g., PBr₃ or HBr) is adequate to convert both hydroxyl groups.

  • Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to drive it to completion. However, excessively high temperatures can promote the formation of ether byproducts.

  • Purity of Reagents: The presence of water can hydrolyze some brominating agents, reducing their efficacy. Ensure all reagents and solvents are anhydrous.

Q3: I am observing a significant amount of a higher-boiling point impurity. What could it be?

A3: A higher-boiling point impurity is often an ether byproduct formed through intermolecular dehydration of the starting diol or the mono-brominated intermediate. Careful control of the reaction temperature is crucial to minimize this side reaction.

Q4: How can I effectively remove the unreacted diol and the mono-brominated intermediate?

A4: Both the starting diol and the mono-brominated intermediate are more polar than the desired product due to the presence of hydroxyl groups. A combination of aqueous work-up and chromatography is typically effective. Washing the organic layer with water or brine will help remove the majority of these polar impurities. For high purity, silica gel column chromatography is recommended.

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a structured workflow for the purification of crude this compound, addressing the common impurities identified in the FAQs.

Workflow for Purification of this compound

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Wash with NaHCO₃/Brine) start->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate analysis1 Analyze Crude Product (TLC, ¹H NMR) concentrate->analysis1 distillation Fractional Distillation analysis1->distillation Significant boiling point differences recrystallization Recrystallization analysis1->recrystallization Product is a solid at room temperature chromatography Silica Gel Column Chromatography analysis1->chromatography Close boiling points or high purity required pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: A decision-making workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up

Objective: To remove acidic byproducts and water-soluble impurities.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: This neutralizes any remaining acidic reagents (e.g., HBr) and byproducts.

  • Gently shake the funnel, venting frequently to release any evolved gas (CO₂).

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution). Rationale: This helps to remove any remaining water and some water-soluble organic impurities.

  • Separate the organic layer and proceed to the drying step.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from impurities with significantly different boiling points.

CompoundBoiling Point (°C)
2,2-diethyl-1,3-propanediol~234 (decomposes)
This compound97 @ 10 Torr[1]

Procedure:

  • Assemble a fractional distillation apparatus.

  • Place the crude, dried organic material in the distillation flask.

  • Slowly heat the flask under reduced pressure (e.g., 10 Torr).

  • Collect the fraction that distills at approximately 97°C.[1]

Protocol 3: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound. The melting point of the pure compound is 39-40.5°C.[1]

Recommended Solvent Systems:

  • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol. Add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly.

  • Hexane/Acetone: Dissolve the crude product in a small amount of warm acetone. Slowly add hexane until cloudiness persists. Reheat to clarify and then cool to induce crystallization.

Analytical Characterization for Impurity Identification

Accurate identification of impurities is crucial for effective troubleshooting. Below is a guide to the expected spectroscopic signatures of the target compound and its common impurities.

¹H and ¹³C NMR Spectroscopy
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Singlet for the -CH₂Br protons.Signal for the quaternary carbon and the -CH₂Br carbon.
2,2-diethyl-1,3-propanediol Signals for -CH₂OH and -OH protons.Signals for the quaternary carbon and the -CH₂OH carbon.
3-(bromomethyl)-3-(hydroxymethyl)pentane Distinct signals for -CH₂Br and -CH₂OH protons.Signals for the quaternary carbon, -CH₂Br, and -CH₂OH carbons.
Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound C-Br stretch.
2,2-diethyl-1,3-propanediol Strong, broad O-H stretch (around 3300 cm⁻¹).
3-(bromomethyl)-3-(hydroxymethyl)pentane Both a C-Br stretch and a broad O-H stretch.

Conclusion

The successful synthesis of high-purity this compound hinges on the careful control of reaction conditions and the implementation of a systematic purification strategy. By understanding the nature of potential impurities and utilizing the appropriate analytical and purification techniques outlined in this guide, researchers can confidently obtain material of the required quality for their downstream applications.

References

  • This compound. CAS Common Chemistry. [Link]

Sources

Technical Support Center: Optimizing Temperature for 3,3-Bis(bromomethyl)pentane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3,3-Bis(bromomethyl)pentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered substrate. Due to its neopentyl-like structure, this compound exhibits significantly reduced reactivity in standard nucleophilic substitution reactions. Temperature optimization is therefore a critical parameter that must be carefully balanced to achieve desired product formation while minimizing side reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to successfully utilize this versatile building block.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound. The advice provided is grounded in the principles of physical organic chemistry and aims to explain the causality behind the recommended troubleshooting steps.

Issue 1: My reaction is extremely slow or shows no conversion to the desired substitution product.

  • Potential Cause: The primary challenge with this compound is the severe steric hindrance at the carbon atoms adjacent to the bromomethyl groups. This quaternary center drastically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1] At low to moderate temperatures, the activation energy for the SN2 pathway may be too high to overcome.

  • Troubleshooting Steps:

    • Increase Temperature: A systematic increase in reaction temperature is the most direct approach to providing the necessary energy to overcome the activation barrier. However, this must be done cautiously as higher temperatures can promote elimination side reactions.[2][3] It is advisable to increase the temperature in a stepwise manner (e.g., in 10-20 °C increments) while monitoring the reaction progress.

    • Solvent Selection: The choice of solvent is crucial. For SN2 reactions, polar aprotic solvents such as DMSO or DMF are highly recommended.[4][5] These solvents can dissolve common nucleophiles and, unlike polar protic solvents, they do not solvate the nucleophile as strongly, leaving it more reactive.[4][5]

    • Optimize Nucleophile Concentration: Increasing the concentration of a strong, non-bulky nucleophile can help to increase the reaction rate according to the SN2 rate law (rate = k[substrate][nucleophile]).[4]

Issue 2: I am observing a significant amount of alkene byproducts.

  • Potential Cause: The formation of alkenes points towards elimination reactions (E2 or E1) competing with the desired substitution pathway. Higher temperatures, which are often necessary to drive the substitution, unfortunately, also favor elimination.[3][6][7] Elimination reactions result in an increase in entropy, and their contribution to the overall reaction becomes more significant at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Re-evaluate Temperature: You may have increased the temperature too aggressively. Try to find the "sweet spot" where the substitution reaction proceeds at a reasonable rate without significant elimination. This often requires careful screening of various temperatures.

    • Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides), E2 elimination will be a major competing pathway.[2] Using a less basic but still highly nucleophilic reagent can favor substitution. For example, azide or cyanide ions are good nucleophiles but are less basic than hydroxides or alkoxides.

    • Use a Non-Hindered Nucleophile: Strong, sterically hindered bases like potassium tert-butoxide are excellent for promoting E2 elimination.[2] To favor substitution, a smaller, less hindered nucleophile should be used.[1]

Issue 3: My reaction is giving a mixture of mono- and di-substituted products.

  • Potential Cause: Incomplete reaction is the most likely cause. The second substitution is often slower than the first due to increased steric hindrance or electronic effects from the newly introduced group.

  • Troubleshooting Steps:

    • Increase Reaction Time: Ensure your reaction is running long enough for the di-substitution to complete. Monitor the reaction by a suitable technique (TLC, GC-MS, or NMR) to track the disappearance of the mono-substituted intermediate.

    • Adjust Stoichiometry: Use a sufficient excess of the nucleophile (at least 2.2-2.5 equivalents for di-substitution) to drive the reaction to completion. If an external base is used, ensure it is also present in sufficient excess.[8]

    • Revisit Temperature and Solvent: The same temperature and solvent considerations for initiating the reaction apply here. A modest increase in temperature towards the end of the reaction might be necessary to push the final substitution to completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting temperature for a reaction with this compound?

    • A1: Due to its low reactivity, starting at a moderately elevated temperature is often necessary. A good starting point for many nucleophiles in a polar aprotic solvent like DMF or DMSO would be in the range of 50-70 °C.[9][10] The optimal temperature will be highly dependent on the specific nucleophile and solvent used and will likely require empirical optimization.

  • Q2: Can I run SN1 reactions with this compound?

    • A2: While possible, SN1 reactions with primary halides like this are generally disfavored due to the instability of the resulting primary carbocation. Forcing SN1 conditions (polar protic solvent, weak nucleophile, heat) could lead to carbocation rearrangements, resulting in a mixture of products. If an SN1 pathway is attempted, lower temperatures would favor substitution over E1 elimination.[1]

  • Q3: How does the choice of a polar protic vs. polar aprotic solvent affect the reaction at higher temperatures?

    • A3: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions as they do not strongly solvate the nucleophile, thus maintaining its reactivity.[4][5] Polar protic solvents (e.g., water, ethanol) can stabilize the transition state leading to carbocation formation, thereby favoring SN1 and E1 pathways, especially at higher temperatures.[4][11]

  • Q4: What are some examples of good, non-basic nucleophiles to minimize elimination?

    • A4: Good choices include halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and carboxylates (RCOO⁻). These are all effective nucleophiles with relatively weak basicity, which helps to favor the SN2 pathway over E2 elimination.

Data Presentation

Table 1: General Temperature Guidelines for Reactions of Sterically Hindered Primary Bromides

Reaction TypeNucleophile/BaseSolvent TypeRecommended Temperature Range (°C)Primary Concerns
SN2Strong, non-bulky (e.g., CN⁻, N₃⁻, I⁻)Polar Aprotic (DMF, DMSO)50 - 100Slow reaction rates at lower end; competition with E2 at higher end.
E2Strong, bulky base (e.g., KOtBu)Polar Aprotic (THF) or Alcohol25 - 80To maximize elimination over substitution.
SN1/E1Weak, non-basic (e.g., H₂O, ROH)Polar Protic (Ethanol, Water)50 - 120Carbocation rearrangement, significant E1 competition at higher temperatures.

Note: These are general guidelines. The optimal temperature for this compound may vary and requires experimental optimization.

Experimental Protocols

Protocol 1: General Procedure for Di-substitution via SN2 with a Non-Basic Nucleophile

This protocol provides a starting point for reacting this compound with a nucleophile like sodium cyanide.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add sodium cyanide (2.2 - 2.5 equivalents).

  • Solvent Addition: Add anhydrous DMSO or DMF to the flask. Stir the mixture to dissolve the nucleophile.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to an initial temperature of 60-70 °C.[10] Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, incrementally increase the temperature by 10-15 °C, being careful not to exceed temperatures that lead to significant byproduct formation.

  • Work-up: After the reaction is complete (as indicated by the disappearance of starting material and mono-substituted intermediate), cool the mixture to room temperature. Quench the reaction by carefully pouring it into water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of Concepts

Diagram 1: Decision Workflow for Temperature Optimization

G cluster_0 Initial Reaction Setup cluster_1 Monitoring & Troubleshooting cluster_2 Optimization Steps cluster_3 Final Stage start Start: this compound + Nucleophile conditions Choose Polar Aprotic Solvent (e.g., DMF) Initial Temp: 50-70°C start->conditions monitor Monitor Reaction (TLC/GC-MS) conditions->monitor decision Reaction Progress? monitor->decision slow Slow/No Reaction decision->slow No elimination Elimination Products Observed decision->elimination Side Products complete Reaction Complete decision->complete Yes increase_temp Increase Temp by 10-20°C slow->increase_temp check_nuc Use Stronger/Less Hindered Nucleophile slow->check_nuc lower_temp Lower Temperature elimination->lower_temp check_base Use Less Basic Nucleophile elimination->check_base workup Work-up and Purify complete->workup increase_temp->monitor check_nuc->monitor lower_temp->monitor check_base->monitor

Caption: A workflow for optimizing reaction temperature.

Diagram 2: Competing Substitution and Elimination Pathways

G cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Reactants This compound + Nucleophile/Base SN2_Product Desired Di-Substitution Product Reactants->SN2_Product Substitution E2_Product Alkene Byproduct Reactants->E2_Product Elimination SN2_Conditions Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Moderate Temperature E2_Conditions Favored by: - Strong, bulky base - High Temperature

Caption: The competition between SN2 and E2 reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Elimination Side Reactions with Hindered Alkyl Halides.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
  • Quora. (2017, March 25). How can the solvent system affect the SN1 and SN2 mode of reaction?
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • CK-12 Foundation. (2026, January 1). Elimination Reaction - Haloalkanes.
  • Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions.
  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat.
  • Benchchem. (n.d.). Application Notes and Protocols: Reactions of (2S)-3-(bromomethyl)but-3-en-2-ol with Nucleophiles.
  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 3-Bromopentane with Various Nucleophiles.
  • YouTube. (2012, June 28). Elimination Reactions Are Favored by Heat.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.
  • ResearchGate. (n.d.). Elimination Reactions of Haloalkanes and Related Compounds.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane.

Sources

Preventing elimination side reactions with 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3,3-bis(bromomethyl)pentane. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique neopentyl-type building block. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to navigate the complexities of its reactivity, specifically focusing on maximizing desired substitution pathways while mitigating unwanted elimination side reactions.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable precursor for the synthesis of complex molecules, particularly in the creation of spirocyclic systems and compounds with quaternary carbon centers.[1][2][3] However, its structure presents a classic organic chemistry challenge: it is a primary dibromide, yet the carbon atoms adjacent to the brominated carbons (the β-carbons) are part of a highly substituted quaternary center. This significant steric bulk dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1] Consequently, under many conditions, the competing bimolecular elimination (E2) pathway can become a significant, if not the major, reaction channel.[4]

This guide will provide a clear, mechanistically-grounded framework for troubleshooting these competing pathways and optimizing your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with this compound so slow or not proceeding at all?

A1: The primary reason for the low reactivity of this compound in SN2 reactions is severe steric hindrance. Although the carbons bearing the bromine atoms are primary, the adjacent quaternary carbon (C3) is bulky. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the carbon-bromine bond. The two ethyl groups and the second bromomethyl group on the C3 carbon create a significant steric shield, physically blocking this approach.[5][4] This steric congestion raises the activation energy of the SN2 transition state, leading to extremely slow reaction rates, sometimes orders of magnitude slower than less hindered primary alkyl halides.[1]

Q2: I'm observing a significant amount of an alkene byproduct. What is happening?

A2: You are likely observing the product of an E2 elimination reaction. When a nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from a carbon adjacent to the one bearing the leaving group (a β-hydrogen).[6][7] In the case of this compound, this would involve the base removing a proton from one of the ethyl groups' methylene carbons. This concerted reaction, where the proton is abstracted, a double bond is formed, and the bromide is ejected, is often kinetically competitive with the sterically hindered SN2 pathway.[8][9]

Q3: What factors favor the unwanted E2 elimination pathway?

A3: Several factors can tip the balance in favor of elimination:

  • Strong and/or Bulky Bases: Using strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively lead to elimination.[6] Even strong, non-bulky bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) can significantly favor E2, as the hindered SN2 pathway is non-competitive.[8]

  • High Temperatures: Elimination reactions generally have a higher activation energy and are entropically favored over substitution reactions. Thus, increasing the reaction temperature will disproportionately increase the rate of elimination.[10]

  • Protic Solvents: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially increasing its basic character, which can favor elimination.[8]

Troubleshooting Guide: Minimizing Elimination

If you are struggling with low yields of your desired substitution product and high yields of elimination byproducts, consult the following troubleshooting workflow.

Troubleshooting_Flowchart Start High Elimination Byproduct Observed Check_Base Step 1: Evaluate Your Nucleophile/Base Start->Check_Base Is_Strong_Base Is it a strong base (e.g., RO⁻, OH⁻, R₂N⁻)? Check_Base->Is_Strong_Base Use_Weak_Base Action: Switch to a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻, RCOO⁻). Or, use a strong base (e.g., NaH) to generate a potent, non-basic nucleophile in situ (e.g., malonate anion). Is_Strong_Base->Use_Weak_Base Yes Check_Solvent Step 2: Examine the Solvent Is_Strong_Base->Check_Solvent No Use_Weak_Base->Check_Solvent Is_Protic Is it a polar protic solvent (e.g., EtOH, H₂O)? Check_Solvent->Is_Protic Use_Aprotic Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) to enhance nucleophilicity. Is_Protic->Use_Aprotic Yes Check_Temp Step 3: Assess the Temperature Is_Protic->Check_Temp No Use_Aprotic->Check_Temp Is_High_Temp Is the reaction run at elevated temperatures (> room temp)? Check_Temp->Is_High_Temp Lower_Temp Action: Run the reaction at the lowest feasible temperature. Consider longer reaction times at 0°C or room temperature. Is_High_Temp->Lower_Temp Yes End Optimized for Substitution Is_High_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for minimizing E2 elimination.

Mechanistic Overview: SN2 vs. E2 Competition

To effectively control the reaction outcome, it is crucial to understand the two competing pathways at a mechanistic level.

SN2_vs_E2 cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) SN2_Start This compound + Nu:⁻ SN2_TS [Hindered Transition State] SN2_Start->SN2_TS Backside Attack SN2_Product Substituted Product + Br⁻ SN2_TS->SN2_Product E2_Start This compound + B:⁻ E2_TS [Concerted Transition State] E2_Start->E2_TS β-Proton Abstraction E2_Product Elimination Product (Alkene) + H-B + Br⁻ E2_TS->E2_Product Reactant Reactant->SN2_Start Reactant->E2_Start

Caption: Competing SN2 and E2 reaction pathways.

Recommended Protocol for Double Substitution: Synthesis of Spirocycles

A highly effective strategy to achieve substitution with this compound is in the synthesis of spiro compounds, such as in a malonic ester synthesis.[1] This approach works because a strong, non-nucleophilic base (sodium hydride) is used to generate a highly nucleophilic but weakly basic carbanion (the malonate enolate) in situ. This powerful nucleophile can then effectively perform the slow SN2 reaction twice.

Protocol: Synthesis of Diethyl 2,2-diethylspiro[3.3]heptane-6,6-dicarboxylate

Objective: To perform a double nucleophilic substitution on this compound using diethyl malonate to form a spirocyclic compound, thereby minimizing elimination.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension of NaH. Cool the flask to 0 °C using an ice bath.

  • Nucleophile Generation: Dissolve diethyl malonate (1.0 equivalent) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the diethyl malonate solution dropwise to the stirred NaH suspension, maintaining the temperature at 0 °C.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium salt of diethyl malonate.

  • Substrate Addition: Re-cool the mixture to 0 °C. Dissolve this compound (1.05 equivalents) in anhydrous DMF and add it to the dropping funnel. Add the dibromide solution dropwise to the reaction mixture.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir overnight. The higher temperature is necessary to drive the slow, sterically hindered SN2 reactions to completion.

  • Workup: Cool the reaction to room temperature and then carefully quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired spiro compound.

Data Summary: Optimizing Reaction Conditions

The choice of reaction parameters is critical. The following table summarizes the general principles for favoring SN2 over E2 for sterically hindered substrates like this compound.

ParameterCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻, malonate anion)[10]Strong, bulky base (e.g., t-BuOK) or strong, non-bulky base (e.g., EtO⁻)[6]Weakly basic nucleophiles are less likely to abstract a proton, favoring attack at the electrophilic carbon.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)[8]Polar protic (e.g., Ethanol, Water) or non-polarPolar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for SN2.
Temperature Low to moderate (e.g., 0 °C to Room Temp)[10]HighElimination has a higher activation energy and is entropically favored, thus becoming more dominant at higher temperatures.

References

  • De Radzitzky, P., & Willemart, A. (1953). A New Route to Spiropentanes. Journal of the American Chemical Society, 75(21), 5343-5343.
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. Molecules, 27(22), 8051.
  • Nishimura, T., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11496-11516.
  • Reddit. (2024). Can someone help explain this reaction? r/chemhelp.
  • da Silva, A. D., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1234-1284.
  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.
  • Ashenhurst, J. (2012). Mechanism of the E2 Reaction. Master Organic Chemistry.
  • Peer-Led Team Learning. (n.d.). Chapter 6 Workshop: Alkene Reactions.
  • Chemistry LibreTexts. (2021). 8.9: The E2 Reaction.
  • Khan Academy. (n.d.). Elimination vs substitution: secondary substrate.
  • The Organic Chemistry Tutor. (2022). Easy Guide to SN1 SN2 E1 E2 Reactions! || How to Choose the Mechanism.
  • Leah4sci. (2024). SN1 SN2 E1 E2 Reactions (Live Recording) Organic Chemistry Pre-Finals Review.
  • Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry.

Sources

Technical Support Center: Nucleophilic Substitution of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-bis(bromomethyl)pentane. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the unique challenges posed by this sterically hindered substrate in nucleophilic substitution reactions. Our goal is to explain the causality behind experimental choices, providing you with the foundational knowledge to overcome common hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific issues you may encounter during your experiments. We move from the most common problem—low yield—to more nuanced challenges like side-product formation.

Issue 1: Low to No Product Yield in a Standard Sₙ2 Reaction

You've set up a reaction with this compound and a good nucleophile (e.g., NaN₃, NaCN) in a common solvent like ethanol or methanol, but after an appropriate time, TLC or GC-MS analysis shows mostly unreacted starting material.

  • Extreme Steric Hindrance: The core issue with this compound is its neopentyl-like structure. The two reactive bromomethyl groups are attached to a quaternary carbon (the β-carbon) substituted with two ethyl groups. These ethyl groups create a formidable steric shield, physically blocking the nucleophile's required trajectory for a backside attack on the electrophilic carbon (the α-carbon).[1][2] This steric hindrance raises the energy of the Sₙ2 transition state, dramatically slowing the reaction rate.[2][3] Compared to a simple primary halide like ethyl bromide, neopentyl-type halides can react hundreds of thousands, or even millions, of times slower under Sₙ2 conditions.[1][4]

  • Inappropriate Solvent Choice: Using polar protic solvents (e.g., methanol, ethanol, water) is a primary cause of failure for Sₙ2 reactions, especially with challenging substrates. These solvents have acidic protons that form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage".[5] This caging effect stabilizes the nucleophile, lowering its energy and making it less reactive and available to attack the electrophile.[5][6]

  • Solution 1.1: Switch to a Polar Aprotic Solvent. This is the most critical change to implement. Polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (MeCN) are essential.[7][8] These solvents are polar enough to dissolve the nucleophilic salt but lack acidic protons.[9] They solvate the cation (e.g., Na⁺) well but leave the anionic nucleophile relatively "naked" and highly reactive, which is necessary to overcome the high activation energy of this reaction.[6][9] The rate of an Sₙ2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[5]

  • Solution 1.2: Increase Reaction Temperature. Due to the high activation barrier, significant thermal energy is often required. Reactions may need to be heated to temperatures between 80 °C and 120 °C, or even higher, depending on the nucleophile and solvent. Monitor the reaction carefully, as higher temperatures can also promote elimination side reactions (see Issue 2).

  • Solution 1.3: Implement Phase-Transfer Catalysis (PTC). Phase-Transfer Catalysis is a powerful technique for sterically hindered substrates.[10] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile from a solid or aqueous phase into the organic phase where the substrate is dissolved.[11][12] This strategy increases the reaction rate by making the nucleophile available in the correct phase and maintaining it in a highly reactive, unsolvated state.[10] PTC is particularly useful as it can eliminate the need for expensive, high-boiling, and difficult-to-remove polar aprotic solvents.[11]

Issue 2: Formation of Unwanted Side-Products

Your reaction produces a mixture of compounds. Besides the desired substitution product and unreacted starting material, you observe products with different molecular weights or alkene signals in your NMR spectrum.

  • E2 Elimination: If a strong and/or bulky base is used as the nucleophile (e.g., alkoxides like t-BuOK), E2 elimination can compete with or even dominate over Sₙ2 substitution.[13] The base will abstract a proton from a β-carbon, leading to the formation of an alkene. For this compound, this would likely involve the abstraction of a proton from one of the ethyl groups.

  • Sₙ1 Pathway with Rearrangement: While a primary halide typically does not undergo Sₙ1 reactions due to the instability of a primary carbocation, the extreme hindrance of the Sₙ2 pathway can, under certain conditions (weak nucleophile, protic solvent, heat), allow for a slow Sₙ1 reaction.[4][14] If a carbocation forms, it will immediately undergo a 1,2-alkyl shift (rearrangement) of an ethyl group to form a more stable tertiary carbocation. Trapping of this rearranged carbocation by the nucleophile leads to a product with a different carbon skeleton.[4]

  • Intramolecular Cyclization: If a dinucleophile is used, or if the product of the first substitution contains a nucleophilic site, it can attack the second bromomethyl group on the same molecule. This intramolecular reaction can lead to the formation of a spirocyclic compound.[15][16] This is a common strategy in the synthesis of spirooxindoles and other complex cyclic systems.[15][17]

The following diagram illustrates the major reaction pathways available to this compound.

G sub This compound sn2_node Desired Sₙ2 Product (Double Substitution) sub->sn2_node Strong, Small Nu⁻ Polar Aprotic Solvent e2_node E2 Elimination Product (Alkene Formation) sub->e2_node Strong, Bulky Base High Temp sn1_node Sₙ1 Rearrangement Product (Altered Skeleton) sub->sn1_node Weak Nu⁻ Polar Protic Solvent

Caption: Competing reaction pathways for this compound.

  • Solution 2.1: To Minimize Elimination:

    • Avoid using sterically bulky and strongly basic nucleophiles if substitution is the goal. For example, use NaN₃ or NaCN instead of NaOt-Bu.

    • Use the lowest possible reaction temperature that still allows for a reasonable substitution rate.

    • If a basic nucleophile is required, consider using a less hindered one (e.g., ethoxide over tert-butoxide).[13]

  • Solution 2.2: To Avoid Rearrangement:

    • Strictly adhere to Sₙ2 conditions. Use a strong nucleophile at a high concentration in a polar aprotic solvent.[7] This ensures the bimolecular pathway is kinetically favored over the unimolecular Sₙ1 pathway.

    • Avoid polar protic solvents and conditions that could promote carbocation formation.

  • Solution 2.3: To Control or Prevent Cyclization:

    • If cyclization is undesired, use a large excess of the nucleophile to favor the intermolecular reaction at both sites before an intramolecular reaction can occur.

    • If cyclization is the goal, use a suitable dinucleophile under high dilution conditions to promote the intramolecular pathway.[18]

Frequently Asked Questions (FAQs)

Q1: Why is this compound classified as a primary halide if it's so unreactive in Sₙ2 reactions? A: The classification of an alkyl halide (primary, secondary, or tertiary) is determined by the number of carbon atoms directly bonded to the carbon bearing the halogen (the α-carbon). In this compound, each bromine is attached to a carbon that is bonded to only one other carbon, making it a primary halide. However, Sₙ2 reactivity is highly sensitive to steric hindrance not just at the α-carbon, but also at the β-carbon.[2][3] The presence of the bulky quaternary β-carbon is what makes this substrate an exception to the general rule that primary halides are excellent for Sₙ2 reactions.[3][13]

Q2: What is the best leaving group to use for this type of substrate? A: While this guide focuses on the bromide, the principles apply to other leaving groups. In general, a better leaving group increases the rate of both Sₙ1 and Sₙ2 reactions. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, using the analogous 3,3-bis(iodomethyl)pentane would result in a faster reaction. Conversely, 3,3-bis(chloromethyl)pentane would be even less reactive.[19] For some applications, converting the halide to a tosylate can also provide an excellent leaving group.[20]

Q3: Can I use a strong nucleophile like an organometallic reagent (e.g., Grignard, organolithium)? A: It is generally not advisable. Organometallic reagents are extremely strong bases and would almost certainly lead to E2 elimination rather than Sₙ2 substitution.[21][22]

Q4: I need to synthesize 3,3-bis(azidomethyl)pentane. What is the best starting protocol? A: The synthesis of diazides from hindered dihalides is a common application.[20][23] A reliable approach would be to use sodium azide (NaN₃) as the nucleophile. Based on the principles discussed, an optimized protocol using phase-transfer catalysis is highly recommended for both safety and efficiency. See the protocol below.

Validated Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(azidomethyl)pentane via Phase-Transfer Catalysis

This protocol is designed to maximize yield and reaction rate by using a phase-transfer catalyst, which is highly effective for hindered substrates.[24]

Workflow Diagram:

G sub 1. Combine Reactants - this compound - Sodium Azide (NaN₃) - TBAB Catalyst - Toluene/H₂O react 2. React - Heat to 90-100 °C - Stir vigorously (12-24h) - Monitor by TLC/GC sub->react workup 3. Workup - Cool to RT - Separate layers - Wash organic layer - Dry with MgSO₄ react->workup purify 4. Purify - Filter drying agent - Concentrate in vacuo - Purify by column  chromatography workup->purify

Caption: Experimental workflow for PTC-mediated azidation.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), sodium azide (NaN₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add toluene and water in a 5:1 ratio (e.g., 50 mL of toluene and 10 mL of deionized water for a 10 mmol scale reaction). The biphasic system is crucial for PTC.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The high stirring rate is essential to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC (using a suitable solvent system like 9:1 Hexanes:Ethyl Acetate) or by GC-MS. The reaction may take 12-24 hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add additional water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual salts and TBAB.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Summary

The dramatic effect of steric hindrance on Sₙ2 reaction rates is a cornerstone of physical organic chemistry. The table below provides a comparative context for the reactivity of neopentyl-type substrates.

SubstrateRelative Sₙ2 RateStructure TypeKey Factor
Ethyl Bromide1Primary (Unhindered)Baseline
Propyl Bromide0.4Primary (Unhindered)Minor chain increase
Neopentyl Bromide1 x 10⁻⁵Primary (β-branched)Extreme steric hindrance[3]
tert-Butyl Bromide~0TertiarySteric hindrance / Sₙ1 favored

Data is approximate and compiled for illustrative purposes to show relative reactivity trends.[2][3]

References

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
  • ResearchGate. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26.
  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Vedantu. (n.d.). Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE.
  • PMC. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • Tenger Chemical. (2024, November 21). polar aprotic solvents sn2.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth....
  • Chegg. (2023, September 20). An SN2 mechanism takes place when 3-(bromomethyl)pentane is added to each nucleophile....
  • ResearchGate. (n.d.). 3,3-Bis(azidomethyl)oxetane (BAMO) Synthesis via Pentaerythritol Tosyl Derivates.
  • ResearchGate. (2025, August 7). Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane).
  • Wikipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane.
  • PubMed. (n.d.). Intramolecular 1,3-dipolar Cycloaddition-Mediated Stereoselective Synthesis of Disubstituted Cyclopentane.
  • New Home Pages of Dr. Rainer Glaser. (2023, July 11). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series.
  • NIH. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
  • Filo. (2025, May 2). SECTION - B - CHEM....
  • NIH. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles.
  • MDPI. (2023, June 29). Intramolecular Cyclization.
  • Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione.
  • Royal Society of Chemistry. (2021). Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles.

Sources

Technical Support Center: Reaction Monitoring for 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 3,3-bis(bromomethyl)pentane. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for this purpose. We will explore the causality behind experimental choices and provide robust troubleshooting strategies to ensure the integrity of your results.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous visualization of starting materials, intermediates, and products, providing a real-time snapshot of the reaction's conversion. For a non-polar compound like this compound (a halogenated alkane), specific considerations for the mobile phase and visualization are critical.[2]

Frequently Asked Questions (FAQs) - TLC

Q1: How do I select an appropriate solvent system (mobile phase) for this compound and its potential reaction products?

A1: The key is to match the polarity of the solvent system to the analytes. This compound is a non-polar compound.[3][4][5] Therefore, you should start with a largely non-polar solvent system. The goal is to find a system where the starting material has a Retention Factor (Rf) of approximately 0.6-0.8, allowing room for more polar products to appear at lower Rf values. An ideal system provides good separation with Rf values for all spots between 0.15 and 0.85.[6][7]

  • Starting Point: Begin with a low-polarity mixture, such as 5-10% ethyl acetate in hexane or 10-20% dichloromethane in hexane.[6][8][9]

  • Optimization:

    • If all spots (starting material and product) remain near the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate concentration).[7]

    • If all spots are near the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.[7][10]

Q2: My starting material, this compound, is not visible under a UV lamp. How can I visualize my TLC plate?

A2: This is a common and expected issue. Saturated alkyl halides lack the necessary chromophores (like conjugated π systems) to absorb UV light at 254 nm, making them invisible on standard fluorescent TLC plates.[11][12] You must use a chemical stain for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It reacts with any compound that can be oxidized. While saturated alkanes are unreactive, if your reaction involves the formation of alkenes, alcohols, or other oxidizable functional groups, the product spots will appear as yellow-brown spots on a purple background.[13][14] The starting material may remain invisible or appear as a very faint spot.

  • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that can visualize a wide variety of organic compounds, including some alkyl halides, by oxidizing them upon heating.[11]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals can sometimes visualize non-polar compounds, which appear as temporary brown spots.[11][15] However, this method can be unreliable for saturated alkanes.[11][15]

Troubleshooting Guide - TLC
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or "tailing" 1. Sample Overload: Too much material was spotted on the plate.[7][16][17] 2. Insoluble Sample: The sample did not fully dissolve in the spotting solvent. 3. Strong Analyte-Silica Interaction: The compound is too polar for the chosen solvent system or is acidic/basic.[18][19]1. Dilute the reaction mixture sample before spotting. Spot a smaller amount. 2. Ensure the sample is fully dissolved before spotting. 3. If a product is unexpectedly polar (e.g., an amine or carboxylic acid), add a modifier to the mobile phase (e.g., 0.5% triethylamine for bases, 0.5% acetic acid for acids).[18]
Spots are not separating (overlapping or same Rf) 1. Inappropriate Solvent System: The eluent polarity is not optimal to differentiate the components.[17] 2. Co-elution: The starting material and product have very similar polarities.1. Systematically vary the solvent ratio (e.g., try 5%, 10%, 20% EtOAc in hexane). Try a different solvent system altogether (e.g., diethyl ether/hexane).[20] 2. Consider using two-dimensional TLC with different solvent systems in each direction.
No spots are visible after staining 1. Sample is too dilute: The concentration of material on the plate is below the detection limit of the stain.[7] 2. Compound Evaporation: The compounds are volatile and may have evaporated from the plate before or during visualization.[7][11] 3. Stain Ineffectiveness: The stain does not react with your compounds.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7] 2. Visualize the plate immediately after development. Minimize heating time if possible. 3. Try a different, more general stain like PMA.
Workflow & Protocol: TLC Reaction Monitoring

This diagram outlines the decision-making process for troubleshooting common TLC issues.

TLC_Troubleshooting_Workflow cluster_issues Problem Identification cluster_solutions Corrective Actions start Run TLC & Develop Plate visualize Visualize Plate (e.g., KMnO4 stain) start->visualize analyze Analyze Spot Shape & Position visualize->analyze streaking Spots Streaking? analyze->streaking no_sep Poor Separation? streaking->no_sep [No] sol_streak Dilute Sample & Re-spot streaking->sol_streak [Yes] no_spots No Spots Visible? no_sep->no_spots [No] sol_sep Adjust Solvent Polarity no_sep->sol_sep [Yes] sol_spots Concentrate Sample or Change Stain no_spots->sol_spots [Yes] end_node Optimal Separation Achieved no_spots->end_node [No, Spots OK] sol_streak->start Re-run sol_sep->start Re-run sol_spots->start Re-run GC_Analytical_Workflow start Prepare Sample (Dilute in appropriate solvent) instrument_setup Instrument Setup: - Install appropriate column (e.g., DB-624) - Set temperatures (Inlet, Detector, Oven) - Set carrier gas flow rate start->instrument_setup equilibration System Equilibration (Allow baseline to stabilize) instrument_setup->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation (Oven Temperature Program) injection->separation detection Detection (ECD or MS) separation->detection data_analysis Data Analysis: - Integrate peaks - Calculate % Conversion detection->data_analysis end_node Report Results data_analysis->end_node

Sources

Technical Support Center: Work-up Procedures for 3,3-Bis(bromomethyl)pentane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,3-bis(bromomethyl)pentane. This bifunctional alkylating agent is a valuable building block for creating complex molecular architectures. However, its unique structure—featuring two primary, yet sterically adjacent, bromomethyl groups—presents specific challenges during reaction work-up and purification. This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

The core reactivity of this compound is governed by nucleophilic substitution, typically proceeding through an SN2 mechanism.[1] The primary nature of the alkyl halides favors this pathway, but the quaternary carbon center can influence reaction rates and promote side reactions.[2] A thorough and well-planned work-up is therefore critical to isolating the desired product in high purity and yield.

Standard Aqueous Work-Up Protocol

This protocol outlines a generalized procedure for the extractive work-up of a reaction involving this compound. Adjustments may be necessary based on the specific solvent, reagents, and product properties.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic).

  • Slowly add a quenching solution to neutralize any remaining reactive reagents. For many reactions, this can be deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

Step 2: Phase Separation & Extraction

  • Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two layers will form. If a water-miscible solvent like THF or DMF was used, dilute the mixture with an immiscible organic solvent and water to facilitate phase separation.[4]

  • Separate the organic layer. Extract the aqueous layer 2-3 times with fresh portions of the organic solvent to ensure complete recovery of the product.[3]

Step 3: Aqueous Washing

  • Combine all organic layers in the separatory funnel.

  • Perform a series of washes to remove specific impurities. The choice of wash depends on the reaction conditions (see Table 1). Common washes include:

    • Deionized Water: To remove highly water-soluble impurities.[5]

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any acidic byproducts, such as HBr.[6][7] Vent the separatory funnel frequently, as CO₂ gas may evolve.[6]

    • Dilute Hydrochloric Acid (HCl): To remove excess basic reagents, such as unreacted amines.[8]

    • Saturated Sodium Chloride (Brine) Solution: To remove the bulk of dissolved water from the organic layer and help break any emulsions that may have formed.[5]

Step 4: Drying and Solvent Removal

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Dry the solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][6]

  • Filter or decant the solution to remove the drying agent.[5]

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[3]

Step 5: Purification

  • Analyze the crude product (e.g., by TLC or NMR) to assess its purity.

  • Purify the product as necessary using techniques like flash column chromatography, recrystallization, or distillation.[3][9]

Troubleshooting Guide

This section addresses common problems encountered during the work-up of this compound reactions in a question-and-answer format.

Q1: I've formed a persistent emulsion in my separatory funnel during the aqueous wash. How can I resolve this?

A1: Emulsion formation is common when organic and aqueous phases have similar densities or when surfactants are present.

  • Primary Solution: The most effective method is to wash the emulsion with a saturated brine (NaCl) solution. The increased ionic strength of the aqueous phase helps to force the separation of the layers.[5][8]

  • Alternative Methods:

    • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Gently swirl the funnel instead of shaking vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

    • In rare cases, adding a small amount of a different organic solvent can alter the polarity and break the emulsion.

Q2: My final yield is significantly lower than expected. Where could my product have gone?

A2: Low yields can stem from incomplete reactions, side reactions, or loss of product during the work-up.

  • Investigate Product Loss: Before discarding any aqueous layers, spot them on a TLC plate against your crude product to see if your product has significant water solubility.[4] This is particularly important if your product is a salt or has polar functional groups. If product is detected, perform additional extractions of the aqueous layers.

  • Consider Side Reactions: this compound is a primary alkyl halide, but elimination reactions can compete with substitution, especially with sterically bulky or strong bases.[1] This leads to the formation of alkene byproducts instead of your desired product. Consider modifying your reaction conditions (e.g., using a less hindered base or lower temperatures) to favor substitution.[10]

  • Check for Oligomerization: Due to its bifunctional nature, self-reaction or oligomerization can occur, where the nucleophile of one product molecule reacts with the remaining bromomethyl group of another.[4] This can often be minimized by using high dilution conditions.

Q3: My crude product is a mixture of unreacted starting material, the mono-substituted product, and my desired di-substituted product. How can I isolate the target compound?

A3: This is a common outcome when precise stoichiometric control is difficult.

  • Flash Column Chromatography: This is the most effective method for separating these components. The polarity differences are typically significant enough for good separation.

    • Unreacted this compound: Being the most nonpolar, it will elute first.

    • Mono-substituted product: Will have intermediate polarity.

    • Di-substituted product: Will be the most polar and elute last.

  • Reaction Optimization: To avoid this issue in the future, consider using a slight excess (e.g., 2.1 - 2.5 equivalents) of your nucleophile to drive the reaction to completion and favor the formation of the di-substituted product.

Q4: After adding my aqueous quenching solution, a large amount of an unidentifiable solid crashed out of the solution. What is it and what should I do?

A4: The precipitate could be several things depending on your reaction.

  • Inorganic Salts: If your reaction used organometallic reagents or generated salt byproducts with low aqueous solubility, these may precipitate upon addition of water.

  • Insoluble Byproducts or Oligomers: As mentioned, oligomeric byproducts can have poor solubility in the work-up solvents and precipitate.[4]

  • Procedure:

    • Isolate the solid by filtration.

    • Wash the solid with both the organic and aqueous solvents used in your work-up to remove any adsorbed product.

    • Continue the work-up of the filtrate as planned.

    • Analyze the isolated solid separately (e.g., by checking its solubility, melting point, or NMR if possible) to identify it. This information is crucial for optimizing future reactions.

Frequently Asked Questions (FAQs)

Q: What is the specific purpose of each common aqueous wash?

A: Each wash is chosen to remove a specific class of impurity. This is summarized in the table below.

Wash SolutionPurposeMechanism
Water Removes water-soluble reagents and salts.Partitioning based on solubility.[5]
Sat. NaHCO₃ / Na₂CO₃ Neutralizes excess acid catalysts or acidic byproducts (e.g., HBr).Acid-base reaction, forming water-soluble salts and CO₂ gas.[6][7][11]
Dilute HCl / NH₄Cl Removes excess basic reagents (e.g., amines, pyridine).Acid-base reaction, converting bases into their water-soluble protonated salts.[8]
Saturated NaCl (Brine) Removes bulk water from the organic layer and helps break emulsions.Reduces the solubility of organic compounds in the aqueous layer ("salting out") and dehydrates by osmosis.[5]

Q: Can I use distillation to purify my final product?

A: Distillation is a viable purification method if your product is a liquid and is thermally stable at its boiling point. You must also ensure that the boiling points of your product and any major impurities are sufficiently different for effective separation. For many derivatives of this compound, which are often solids or high-boiling liquids, flash column chromatography or recrystallization are more common and effective purification techniques.[3]

Q: Which drying agent (Na₂SO₄ vs. MgSO₄) should I use?

A: Both are common and effective.

  • Sodium Sulfate (Na₂SO₄): High capacity but slow-acting. It is a neutral salt and is good for general-purpose drying.

  • Magnesium Sulfate (MgSO₄): Fast-acting and has a high capacity. It is slightly acidic, so it should be avoided if your target compound is acid-sensitive. For most applications involving products from this compound, anhydrous Na₂SO₄ is a safe and effective choice.[3]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common work-up issues.

Workup_Troubleshooting Start Start Work-up: Quench & Transfer to Sep. Funnel Emulsion Emulsion Forms? Start->Emulsion AddBrine Add Saturated Brine Solution Emulsion->AddBrine Yes AqueousWash Proceed with Aqueous Washes Emulsion->AqueousWash No PhaseSeparation Aqueous & Organic Phases Separate AddBrine->PhaseSeparation PhaseSeparation->AqueousWash CheckAqLayers Check Aqueous Layers by TLC Before Discarding AqueousWash->CheckAqLayers DryAndConcentrate Dry Organic Layer & Concentrate CheckAqLayers->DryAndConcentrate CrudeAnalysis Analyze Crude Product (TLC/NMR) DryAndConcentrate->CrudeAnalysis PurityCheck Is Product Pure? CrudeAnalysis->PurityCheck Purify Purify via Chromatography or Recrystallization PurityCheck->Purify No FinalProduct Pure Product Isolated PurityCheck->FinalProduct Yes Purify->FinalProduct

Caption: A troubleshooting workflow for the work-up of this compound reactions.

References

  • An In-Depth Technical Guide to the Synthesis of 3-Bromo-3-methylpentane from 3-methylpentan-3-ol. Benchchem.
  • Application Notes and Protocols: Barbier Reaction Conditions for 3-Bromo-3-methylpentane. Benchchem.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Nucleophilic Substitution of Alkyl Halides. Unknown Source.
  • Williamson ether synthesis. Wikipedia.
  • Organic Reaction Workup Formulas for Specific Reagents. Unknown Source.
  • making halogenoalkanes (haloalkanes). Chemguide.
  • Preparation method of bromoalkane. Google Patents.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. Unknown Source.
  • Synthesis of Alkyl Halides from Alcohols. Chemistry LibreTexts.
  • alkyl and alkylene bromides. Organic Syntheses Procedure.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Nucleophilic Substitution Reactions. Unknown Source.
  • Preparation method for bromoalkane. Google Patents.
  • What is the nucleophilic substitution SN reaction of alkyl halides?. Quora.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine. Benchchem.
  • Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Study.com.

Sources

Technical Support Center: Managing Exothermicity in Reactions of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3,3-Bis(bromomethyl)pentane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you safely and effectively manage the exothermic nature of reactions involving this sterically hindered dialkyl halide. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: The Challenge of this compound

This compound is a valuable building block, particularly in the synthesis of 3,3-disubstituted oxetanes, which are of growing interest in medicinal chemistry.[1] However, like many reactions involving alkyl halides, its transformations can be exothermic. The neopentyl-like structure of this compound introduces significant steric hindrance, which influences its reactivity in nucleophilic substitution reactions.[2][3] While this steric hindrance can slow down the reaction rate, it does not eliminate the potential for hazardous heat generation, especially on a larger scale. This guide will equip you with the knowledge to anticipate and control these exothermic events.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter during your experiments, with a focus on the causality behind the recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Exothermic Reaction / Uncontrolled Temperature Spike 1. Rapid addition of reagents: The most common cause is the fast addition of a strong base (e.g., sodium hydride, potassium tert-butoxide) or a potent nucleophile.[4]1. Slow, controlled addition: Add the reagent dropwise or in small portions. Utilize an addition funnel for liquids or a solid addition device for solids. For larger scales, consider a syringe pump for precise control.[4]
2. Inadequate cooling: The cooling capacity of the reaction setup may be insufficient for the scale of the reaction.2. Efficient cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler). For larger flasks, ensure good surface area contact with the coolant. Mechanical stirring is crucial for efficient heat transfer to the vessel walls.
3. High concentration of reactants: More concentrated solutions lead to a faster reaction rate and greater heat generation per unit volume.3. Dilution: Conduct the reaction in a suitable solvent to dissipate heat more effectively. The choice of solvent is critical and should be inert to the reaction conditions.
Delayed Exotherm (Induction Period) 1. Slow initiation: Due to the steric hindrance of the neopentyl-like structure, the initial reaction rate may be slow.[2] This can lead to an accumulation of unreacted reagents, which then react rapidly once the activation energy is overcome.1. Controlled heating: Gently warm the reaction mixture to a controlled temperature to initiate the reaction. Be prepared to apply cooling immediately once the exotherm begins.
2. Poor mixing: Inadequate stirring can lead to localized "hot spots" where the reaction initiates, followed by a rapid propagation throughout the mixture.2. Vigorous stirring: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar to ensure the mixture is homogeneous and heat is evenly distributed.
Low Product Yield 1. Side reactions due to high temperatures: Uncontrolled exotherms can lead to decomposition of reactants or products, or favor elimination side reactions over the desired substitution.[5]1. Maintain optimal temperature: Strict temperature control is key to maximizing the yield of the desired product. Determine the optimal temperature range through small-scale experiments or literature review.
2. Incomplete reaction: Fear of a runaway exotherm may lead to quenching the reaction prematurely.2. Reaction monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product to determine the appropriate reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of exothermic reactions involving this compound?

A1: The most common exothermic reaction is the intramolecular Williamson ether synthesis to form 3,3-diethyl-oxetane, typically using a strong base like sodium hydride or potassium tert-butoxide.[6][7] Other nucleophilic substitution reactions with strong nucleophiles can also be exothermic.

Q2: How does the steric hindrance of this compound affect its exothermicity?

A2: The two ethyl groups on the central carbon create significant steric hindrance, which slows down the rate of S(_N)2 reactions.[2][3] This can be a double-edged sword. A slower reaction is generally easier to control. However, it can also lead to a deceptive induction period where reactants accumulate, potentially leading to a sudden and rapid exotherm once the reaction initiates.

Q3: What solvents are recommended for these reactions?

A3: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used for Williamson ether synthesis as they can accelerate S(_N)2 reactions.[8] However, for better thermal control, higher boiling point solvents that can absorb more heat might be considered. The choice of solvent should always be carefully evaluated for compatibility with the reagents and reaction conditions.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Always conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Have a cooling bath readily available before starting the reagent addition.[4] For larger-scale reactions, consider using a reaction calorimeter to quantify the heat of reaction and determine safe operating parameters.[9][10]

Q5: Can I use a weaker base to make the reaction less exothermic?

A5: Using a weaker base, such as potassium carbonate, may reduce the reaction rate and the intensity of the exotherm.[8] However, this will likely require higher reaction temperatures and longer reaction times, which could lead to different side products. The choice of base should be optimized for your specific transformation.

Experimental Protocols

Protocol 1: Small-Scale Monitoring of Exotherm for Oxetane Formation

This protocol describes a safe method for assessing the exothermicity of the intramolecular cyclization of a related diol to an oxetane, a reaction analogous to the cyclization of this compound with a base.

Materials:

  • 2,2-bis(bromomethyl)propane-1,3-diol

  • Methanol

  • Sodium hydroxide

  • Reaction flask with a magnetic stir bar

  • Thermometer or thermocouple

  • Addition funnel

  • Cooling bath (ice-water)

Procedure:

  • Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in methanol in the reaction flask.[11]

  • Place the flask in the ice-water bath and begin stirring.

  • Monitor the internal temperature of the reaction mixture.

  • Slowly add a solution of sodium hydroxide in methanol dropwise via the addition funnel.

  • Record the temperature at regular intervals during the addition.

  • Observe any temperature increase. A significant rise in temperature indicates an exothermic reaction.

  • Control the addition rate to maintain a stable internal temperature.

Protocol 2: Controlled Williamson Ether Synthesis for Oxetane Formation

This protocol outlines a general procedure for the synthesis of a 3,3-disubstituted oxetane, emphasizing temperature control.

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride or Potassium tert-Butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Cooling bath

Procedure:

  • In the three-necked flask, suspend the strong base in the anhydrous solvent.

  • Cool the suspension in the cooling bath.

  • Dissolve this compound in the same anhydrous solvent in the addition funnel.

  • Slowly add the this compound solution dropwise to the stirred suspension of the base.

  • Carefully monitor the internal temperature. Maintain a constant temperature by adjusting the addition rate and the cooling bath.

  • After the addition is complete, allow the reaction to stir at the controlled temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Once the reaction is complete, quench it carefully by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) while maintaining cooling.

Visualizing the Workflow and Concepts

Workflow for Managing Exothermic Reactions

ExothermManagement cluster_prep Preparation cluster_execution Execution cluster_control Control & Quench Prep Reaction Setup: - Adequate Cooling - Inert Atmosphere - Stirring Addition Slow, Controlled Reagent Addition Prep->Addition Reagents Prepare Reagent Solutions (Consider Dilution) Monitoring Continuous Temperature & Reaction Monitoring Addition->Monitoring Control Adjust Addition/Cooling Rate Monitoring->Control If Temp Rises Quench Controlled Quenching (Maintain Cooling) Monitoring->Quench Reaction Complete Control->Addition Adjust Rate

Caption: A workflow diagram illustrating the key stages for safely managing exothermic reactions.

Conceptual Relationship: Steric Hindrance and Reaction Rate

StericHindrance cluster_structure Molecular Structure cluster_kinetics Reaction Kinetics Structure This compound (Neopentyl-like) StericHindrance High Steric Hindrance Structure->StericHindrance SN2 SN2 Reaction Pathway StericHindrance->SN2 Impacts Rate Slower Reaction Rate SN2->Rate Induction Potential for Induction Period Rate->Induction Exotherm Controlled Exotherm Rate->Exotherm Allows for Runaway Potential for Runaway Reaction Induction->Runaway If uncontrolled

Caption: The relationship between steric hindrance in this compound and its reaction kinetics.

References

  • Elektronische Hochschulschriften der LMU München. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]
  • Not cited.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • University of Colorado Boulder Department of Chemistry. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Not cited.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
  • Not cited.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]

Sources

Technical Support Center: Synthetic Strategies for 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 3,3-bis(bromomethyl)pentane. This guide provides in-depth troubleshooting advice and experimental strategies for controlling its reactivity, with a specific focus on selectively achieving mono-substitution while avoiding the common pitfall of di-substitution. The unique steric hindrance of this neopentyl-like structure governs its reaction profile, making a nuanced approach essential for success.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or not working at all?

A1: The core issue is severe steric hindrance. This compound is a neopentyl-type dihalide. The central quaternary carbon, bonded to two ethyl groups, creates a sterically congested environment. This bulkiness effectively shields the electrophilic carbons of the bromomethyl groups from backside attack by a nucleophile, which is the required trajectory for a standard SN2 reaction.[1][2][3]

This steric barrier significantly raises the activation energy of the SN2 transition state, leading to extremely slow reaction rates.[3] In fact, neopentyl halides are famously unreactive in SN2 reactions, sometimes reacting hundreds of thousands of times slower than simple primary alkyl halides like ethyl bromide.[1][2] For practical purposes, under standard SN2 conditions, the compound can appear inert.[2]

Troubleshooting Guide: Overcoming Reaction Inertness

If you are observing low to no conversion, consider the following adjustments to your protocol.

dot

G cluster_problem Problem Identification cluster_cause Primary Cause cluster_solutions Potential Solutions (Proceed with Caution) cluster_risks Associated Risks Problem No or Low Reactivity with This compound Cause Severe Steric Hindrance at Neopentyl-like Center Problem->Cause due to IncreaseTemp Increase Reaction Temperature Cause->IncreaseTemp mitigate by StrongerNu Use a Stronger, Less Hindered Nucleophile Cause->StrongerNu mitigate by Solvent Change to a Polar Aprotic Solvent (e.g., DMF, DMSO) Cause->Solvent mitigate by Elimination Increased E2 Elimination (Side Product Formation) IncreaseTemp->Elimination can lead to StrongerNu->Elimination can lead to DiSub Risk of Di-substitution (If reaction proceeds) Solvent->DiSub may favor

Caption: Troubleshooting workflow for low reactivity.

Recommended Actions:

  • Increase Temperature: Providing more thermal energy can help overcome the high activation barrier. However, proceed with caution as this can also promote unwanted side reactions, such as elimination (E2).

  • Use a More Potent Nucleophile: Small, highly reactive nucleophiles (e.g., azide, cyanide) may have more success than bulkier ones.

  • Optimize Your Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.

Q2: My reaction is working, but I'm getting a high yield of the di-substituted product. How can I favor mono-substitution?

A2: This is the primary challenge with this substrate. Once the first substitution occurs, the product, 3-(bromomethyl)-3-(substituted-methyl)pentane, is still a primary alkyl halide and is now activated for the second substitution. To favor mono-substitution, you must manipulate the reaction kinetics.

The key is to make the reaction between the nucleophile and the starting di-bromide statistically more likely than the reaction between the nucleophile and the mono-substituted intermediate.

dot

G cluster_control Control Strategy DBP This compound (DBP) Mono Mono-substituted Product (Mono-P) DBP->Mono + Nu- (k1) Nu Nucleophile (Nu-) Di Di-substituted Product (Di-P) Mono->Di + Nu- (k2) Control To Maximize Mono-P: Make [DBP] >> [Nu-] Ensure k1 reaction is favored.

Caption: Kinetic pathways for mono- and di-substitution.

Protocol Guide: Strategies for Achieving Mono-substitution

Here we outline the core strategies and provide a starting-point protocol. Note: Optimization for your specific nucleophile is critical.

Strategy 1: Stoichiometric Control

The most effective method is to use a large excess of the dihalide relative to the nucleophile.

  • Principle: By maintaining a high concentration of this compound, the nucleophile is statistically much more likely to encounter and react with a molecule of the starting material than with the mono-substituted product that is formed in situ.

  • Recommendation: Start with a dihalide-to-nucleophile molar ratio of at least 5:1. Ratios of 10:1 or even higher may be necessary depending on the nucleophile's reactivity.

Strategy 2: Controlled Addition of the Nucleophile
  • Principle: This technique, often performed using a syringe pump, maintains a very low concentration of the nucleophile in the reaction mixture at all times. This prevents a buildup of the nucleophile that could lead to a rapid second substitution.

  • Recommendation: Dissolve the nucleophile in the reaction solvent and add it slowly over several hours to a solution of the excess dihalide.

Strategy 3: Use of a Phase-Transfer Catalyst (PTC)
  • Principle: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using salts like NaCN or NaN3), a PTC can facilitate the transport of the nucleophile into the organic phase at a controlled rate, effectively mimicking slow addition.

  • Recommendation: Use a catalytic amount (1-5 mol%) of a suitable PTC like tetrabutylammonium bromide (TBAB) or a crown ether.

Starting Point Experimental Protocol: Mono-alkylation

This is a generalized protocol and must be adapted and optimized for your specific nucleophile and analytical methods.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, acetonitrile) to dissolve the dihalide.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes.

  • Nucleophile Preparation: In a separate flask, dissolve the nucleophile (1.0 eq) in the same solvent.

  • Slow Addition: Using a syringe pump, add the nucleophile solution to the stirring dihalide solution at a controlled rate (e.g., over 4-8 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Key indicators to track are the consumption of the nucleophile and the appearance of the mono- and di-substituted products.

  • Work-up: Once the nucleophile is consumed or the optimal ratio of mono- to di-substituted product is reached, quench the reaction (e.g., with water). Perform a standard liquid-liquid extraction. The unreacted this compound can often be recovered during purification.

  • Purification: Purify the mono-substituted product using column chromatography. The large difference in polarity between the non-polar di-bromide starting material, the moderately polar mono-substituted product, and the potentially more polar di-substituted product usually allows for effective separation.

Data Summary for Protocol Planning
ParameterRecommendation to Favor Mono-substitution RationalePotential Pitfall
Stoichiometry Large excess of this compound (≥ 5:1)Increases the statistical probability of the nucleophile reacting with the starting material.Requires recovery of excess starting material.
Nucleophile Addition Slow, controlled addition (Syringe Pump)Maintains a low instantaneous concentration of the nucleophile, preventing rapid second substitution.Can significantly increase reaction time.
Temperature Moderate (start at room temp or slightly elevated)Balances reaction rate against the risk of di-substitution and elimination side reactions.Too low may result in no reaction; too high will favor di-substitution.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Enhances SN2 reaction rates.Must be anhydrous to prevent hydrolysis side products.

References

  • Benchchem. Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.
  • Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2). 2011.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Studylib. Alkyl Halide Reactions: SN2 Substitutions & Eliminations.
  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. 2024.
  • Organic Chemistry Portal. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations.
  • Benchchem. A Comparative Guide to 2,2-Disubstituted-1,3-Propanediols: Synthesis, Properties, and Applications.
  • Chemistry LibreTexts. Reactions of Dihalides. 2023.

Sources

Technical Support Center: Navigating the Reactivity of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to our dedicated technical support guide for 3,3-bis(bromomethyl)pentane (CAS No. 67969-84-0). This resource is designed for researchers, scientists, and drug development professionals who utilize this unique neopentyl-type dihalide as a synthetic building block. Its rigid, sterically hindered structure is ideal for creating spirocyclic systems, but it also presents specific stability and reactivity challenges.[1] This guide provides in-depth, experience-driven answers to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions to ensure the long-term stability of this compound?

Answer: Proper storage is critical to prevent degradation. This compound is stable at normal temperatures when stored correctly.[2] Key recommendations include:

  • Inert Atmosphere: Store the compound under a nitrogen blanket.[2] This minimizes contact with atmospheric moisture and oxygen, which can lead to slow hydrolysis or oxidation over time, especially if impurities are present.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[3][4]

  • Environment: The storage area should be cool, dry, and well-ventilated.[2]

  • Avoid Incompatibilities: Keep the compound away from heat, sparks, open flames, and strong oxidizing agents.[2][3]

ParameterRecommendationRationale
Atmosphere Inert gas (e.g., Nitrogen)Prevents slow hydrolysis and oxidation.[2]
Temperature Cool, ambientAvoids thermal decomposition.[2]
Light Amber vial/dark locationPrevents potential light-induced radical formation.
Incompatibilities Strong oxidizing agentsPrevents vigorous, potentially hazardous reactions.[2]

Q2: What are the primary decomposition pathways and byproducts I should be aware of?

Answer: The primary stability concern is thermal decomposition. When heated excessively, the C-Br bonds can cleave. Combustion or high-heat decomposition can generate irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[2] The generation of HBr is particularly problematic as it can catalyze further decomposition and protonate reagents in your reaction mixture, rendering them non-nucleophilic.

Q3: How does the steric hindrance of this compound affect its reactivity in Sₙ2 reactions?

Answer: The structure of this compound presents significant steric challenges. The two electrophilic bromomethyl carbons are attached to a central quaternary carbon, creating a neopentyl-like scaffold. This architecture severely impedes the backside attack required for a standard Sₙ2 mechanism.[5][6][7] Nucleophiles face a high degree of steric repulsion from the bulky ethyl groups and the adjacent bromomethyl group, which dramatically slows the rate of substitution.[8][9] This inherent low reactivity is a critical factor to consider in experimental design.

cluster_0 Steric Hindrance in this compound C_quat C CH2Br1 CH₂Br C_quat->CH2Br1 CH2Br2 CH₂Br C_quat->CH2Br2 Et1 CH₂CH₃ C_quat->Et1 Et2 CH₂CH₃ C_quat->Et2 Nu Nu: Attack_Path Nu->Attack_Path Hindered Attack Attack_Path->CH2Br1 Et2_pos

Diagram 1: Steric shielding of the electrophilic carbon by bulky groups.

Troubleshooting Guide for Synthetic Applications

This section addresses specific problems that may arise during reactions involving this compound.

Q4: My cyclization reaction to form a spirocycle is resulting in a low yield of the desired product and a significant amount of polymeric material. How can I improve the outcome?

Answer: This is the most common challenge when using bifunctional electrophiles like this compound in cyclization reactions.[10] The formation of polymers occurs when the nucleophile on one molecule reacts with an electrophilic site on a different molecule (intermolecular reaction) instead of the second electrophilic site on the same molecule (intramolecular reaction).

Causality: The desired intramolecular cyclization is a first-order process, while the undesired intermolecular polymerization is a second-order process. Therefore, the rate of polymerization is highly dependent on the concentration of the reactants.

Troubleshooting Protocol:

  • Implement High-Dilution Conditions: The most effective strategy is to keep the instantaneous concentration of the reactants extremely low. This is achieved by adding the solution of this compound and the dinucleophile very slowly (e.g., via a syringe pump over several hours) to a large volume of solvent. This favors the intramolecular pathway.

  • Optimize Temperature: While heating can overcome the steric hindrance, excessively high temperatures can promote decomposition.[2] It is crucial to find a balance. Start at a moderate temperature (e.g., 60-80 °C for reactions in DMF) and monitor the reaction progress by TLC or LC-MS before increasing the temperature further.[11]

  • Choice of Base and Solvent: For reactions involving acidic nucleophiles like diethyl malonate, a strong, non-nucleophilic base such as sodium hydride (NaH) is typically used.[11] Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the counter-ion (e.g., Na⁺) without shielding the nucleophile, thus enhancing its reactivity.[12]

cluster_workflow Workflow for Spirocycle Synthesis A Prepare separate solutions: 1. This compound 2. Dinucleophile + Base C Slowly add both reactant solutions to the heated solvent via syringe pump (High-Dilution) A->C B Heat large volume of solvent to reaction temperature B->C D Monitor reaction progress (e.g., TLC, LC-MS) C->D D->C Incomplete E Work-up and Purification (Quench, Extract, Chromatography) D->E Reaction Complete F Characterize Product E->F

Diagram 2: Experimental workflow for optimizing spirocyclization.

Q5: My reaction has stalled, or I am observing only mono-substituted product. What is the cause and solution?

Answer: The formation of the mono-substituted product is a common intermediate. Its failure to cyclize or react further points to several potential issues.

Causality: The first substitution reaction occurs, but the second one fails. This can be due to insufficient activation energy for the second, often more sterically hindered, substitution. Alternatively, the nucleophile may be deactivated or consumed before the second reaction can occur.

IssuePotential CauseTroubleshooting Steps
Reaction Stalls Insufficient thermal energy to overcome the activation barrier for the second substitution.Gradually increase the reaction temperature by 10-20 °C and monitor for progress.
Mono-substitution Deactivation of the nucleophile over time.Ensure strictly anhydrous conditions. If using a base like NaH, ensure it is fresh and highly active.[11]
Incomplete Reaction The intermediate mono-adduct may precipitate from the solution.Try a different solvent system that better solubilizes all species involved in the reaction.
Stoichiometry Inaccurate measurement of reagents.Ensure precise equimolar amounts of the di-bromide and di-nucleophile are used.

Q6: I am observing elimination byproducts instead of the expected substitution products. Why is this happening?

Answer: While this compound contains primary bromides, where Sₙ2 is favored, elimination (E2) can become a competitive pathway under certain conditions.[12]

Causality: The competition between substitution (Sₙ2) and elimination (E2) is primarily governed by the nature of the nucleophile.[8][12] While all nucleophiles are also bases to some extent, strong and sterically bulky bases will preferentially abstract a proton from a beta-carbon rather than attacking the sterically shielded electrophilic carbon.

Troubleshooting Steps:

  • Evaluate Your Nucleophile/Base: If you are using a strong, bulky base (e.g., potassium tert-butoxide, DBU), it is likely promoting elimination. If substitution is desired, switch to a less basic, "softer" nucleophile (e.g., azide, cyanide) or a weaker, non-bulky base (e.g., K₂CO₃).

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for substitution can minimize the elimination byproduct.

cluster_paths Competing Reaction Pathways Start Reactant: This compound + Nucleophile (Nu⁻) SN2 Sₙ2 Pathway (Substitution) Start->SN2 Small, non-basic Nu⁻ High Dilution E2 E2 Pathway (Elimination) Start->E2 Strong, bulky base Polymer Intermolecular (Polymerization) Start->Polymer High Concentration Product_Spiro Product_Spiro SN2->Product_Spiro Desired Spirocycle Product_Elim Product_Elim E2->Product_Elim Alkene Byproduct Product_Poly Product_Poly Polymer->Product_Poly Polymer Byproduct

Diagram 3: Logical relationship of competing reaction pathways.

References

  • 3-(Bromomethyl)pentane(3814-34-4) - ChemicalBook. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using (Chloromethyl)cyclobutane Analogs. (n.d.). Benchchem.
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. Molecules, 27, 8051.
  • This compound | 67969-84-0. (n.d.). Appchem.
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • This compound. (n.d.). Mol-Instincts.
  • Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258. (n.d.). PubChem.
  • A Comparative Guide to the Cross-Reactivity of 3-Bromopentane with Various Nucleophiles. (n.d.). Benchchem.
  • Steric Hindrance Effects in 3,3-Dimethyl-2-Pentanone: A Technical Guide. (n.d.). Benchchem.
  • Kotha, S., & Jena, K. (n.d.). Intramolecular cyclization of 1,3‐bis(bromomethyl)‐5‐methylbenzene to give cyclophanes 13, 14, and 15.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PubMed Central.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). PMC.
  • Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. (n.d.). Benchchem.
  • What is Nucleophilic Substitution?. (2023). Chemistry LibreTexts.

Sources

Technical Support Center: Characterization and Troubleshooting of Byproducts in 3,3-Bis(bromomethyl)pentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Bis(bromomethyl)pentane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. We will move beyond simple protocols to address the nuances of the synthesis, focusing on the identification, characterization, and mitigation of common byproducts. Our approach is rooted in mechanistic principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Synthesis Overview and Mechanistic Pathways of Byproduct Formation

The synthesis of this compound (or 1,3-Dibromo-2,2-diethylpropane) is most commonly achieved through the nucleophilic substitution of the corresponding diol, 2,2-diethyl-1,3-propanediol, using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). While the reaction appears straightforward, its bifunctional nature creates a competitive environment where incomplete reactions and side reactions can occur.

The primary mechanism for this conversion of a primary alcohol is the Sₙ2 (bimolecular nucleophilic substitution) pathway.[1] This is particularly true when using reagents like PBr₃. When using HBr, the reaction is initiated by the protonation of the hydroxyl group to form a good leaving group (water), which is then displaced by the bromide ion. Understanding this pathway is critical to diagnosing byproduct formation.

Below is a diagram illustrating the intended reaction and the primary off-target pathways leading to common impurities.

G Start 2,2-Diethyl-1,3-propanediol (Starting Material) Mono 3-(Bromomethyl)-3-(hydroxymethyl)pentane (Monobrominated Byproduct) Start->Mono + HBr - H₂O Poly Polymeric Ether Byproducts Start->Poly Intermolecular Condensation Di This compound (Desired Product) Mono->Di + HBr - H₂O Mono->Poly Intermolecular Condensation

Caption: Reaction pathways in the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the characterization of products and byproducts.

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: The most prevalent byproduct is the monobrominated intermediate, 3-(bromomethyl)-3-(hydroxymethyl)pentane . This arises from an incomplete reaction where only one of the two hydroxyl groups has been substituted. Its presence is often due to insufficient reaction time, inadequate amounts of the brominating agent, or non-optimal temperatures.[2][3] You should also consider unreacted starting material (2,2-diethyl-1,3-propanediol) and, under certain conditions, minor amounts of polymeric ethers formed via intermolecular condensation.

Q2: How can I distinguish the desired product from the monobrominated byproduct using ¹H NMR?

A2: ¹H NMR is the most powerful tool for this. The key is to compare the integration of the signals corresponding to the protons on the carbons bearing the bromine (-CH₂Br) versus those on carbons still attached to a hydroxyl group (-CH₂OH).

  • Desired Product (Dibromo): You will see a singlet for the four equivalent protons of the two -CH₂Br groups (typically around 3.3-3.5 ppm).

  • Monobrominated Byproduct: You will observe two distinct signals: one singlet for the -CH₂Br protons (similar shift to the product) and another singlet for the -CH₂OH protons (typically further upfield, around 3.5-3.7 ppm, though this can vary). The integration ratio between these two signals will be 1:1 (or 2H:2H).

Q3: What does the presence of a broad peak around 3200-3500 cm⁻¹ in my product's IR spectrum signify?

A3: A broad absorption band in this region is characteristic of the O-H stretching vibration from an alcohol. Its presence in your final, purified product strongly indicates contamination with either the unreacted starting diol or the monobrominated byproduct. The desired product, this compound, should not have any signals in this region.

Q4: My GC-MS shows multiple peaks. How can I identify which corresponds to my product and the byproducts?

A4: In a typical GC-MS analysis, the compounds will elute based on their boiling points and polarity.

  • Elution Order: Expect the unreacted diol (most polar, highest boiling point) to elute last or not at all without derivatization. The monobrominated byproduct will elute after the desired dibrominated product due to its higher polarity from the hydroxyl group.

  • Mass Spectrometry: The mass spectrum is definitive. The desired product (C₇H₁₄Br₂) has a molecular weight of ~258 g/mol .[4][5][6] Look for the characteristic isotopic pattern of two bromine atoms (a trio of peaks for M, M+2, and M+4 in an approximate 1:2:1 ratio). The monobrominated species will have a different molecular weight and a mass spectrum showing the isotopic pattern for a single bromine atom (M and M+2 peaks in a ~1:1 ratio). A key fragment for the desired product is often the loss of a bromine atom or a bromomethyl group (-CH₂Br).[6]

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your synthesis and workup.

Problem 1: My NMR analysis shows a significant amount of the monobrominated byproduct.

  • Underlying Cause: This is a classic case of incomplete reaction. The second substitution is often slower than the first, and several factors can be at play:

    • Stoichiometry: An insufficient molar equivalent of the brominating agent (e.g., HBr) was used.

    • Reaction Time/Temperature: The reaction was not allowed to proceed long enough or at a high enough temperature to drive the second substitution to completion.

    • Reagent Activity: The brominating agent may have degraded or, if using HBr gas, its delivery may have been inefficient.

  • Expert Recommendation:

    • Increase Reagent Excess: Ensure you are using a sufficient excess of the brominating agent. For HBr, using it as the solvent or bubbling it through the reaction mixture for an extended period is effective.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the monobrominated intermediate.[7] The reaction should not be stopped until the monobrominated spot is gone.

    • Optimize Temperature: While excessively high temperatures should be avoided, gently refluxing the mixture can often provide the necessary activation energy for the second substitution without promoting significant side reactions.[8][9]

Problem 2: My yield is low, and I've observed a tacky, insoluble substance during workup.

  • Underlying Cause: This often points to the formation of polymeric ether byproducts. This occurs when a deprotonated hydroxyl group from the starting material or monobromo-intermediate acts as a nucleophile and attacks the electrophilic carbon of a brominated molecule, leading to an intermolecular Williamson ether synthesis. This is more likely if a base is present or if high temperatures are used for a prolonged time.

  • Expert Recommendation:

    • Temperature Control: Avoid unnecessarily high temperatures. Maintain the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.

    • Acidic Conditions: When using HBr, the reaction medium is acidic, which keeps the alcohol protonated and prevents it from acting as a potent nucleophile, thereby suppressing ether formation. Ensure the reaction mixture remains acidic throughout.

    • Workup: Perform the aqueous workup promptly after the reaction is complete to quench any reactive species and prevent further side reactions.

Problem 3: I am struggling to separate the desired dibromo product from the monobrominated byproduct via distillation.

  • Underlying Cause: The boiling points of the desired product and the monobrominated byproduct can be quite close, making simple distillation ineffective. The polarity difference, however, is significant.

  • Expert Recommendation:

    • Column Chromatography: This is the most effective method for this separation. The desired, less polar dibrominated product will elute first from a silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).[10] The more polar monobrominated byproduct will be retained more strongly on the silica and elute later.

    • Extraction: A carefully performed liquid-liquid extraction can help. Washing the organic layer with a dilute base (e.g., NaHCO₃) will not deprotonate the alcohol, but it can help remove any acidic residues. A thorough water wash can selectively pull some of the more polar monobrominated species into the aqueous layer, though this is not a highly efficient separation method on its own.

G Start Crude Product Analysis NMR Run ¹H NMR & IR Start->NMR OH_Peak Broad OH peak in IR? Two -CH₂-X signals in NMR? NMR->OH_Peak Incomplete Diagnosis: Incomplete Reaction (Monobromo / Diol present) OH_Peak->Incomplete Yes Pure Diagnosis: Reaction Complete (Purity >95%) OH_Peak->Pure No Action Action: Purify via Column Chromatography Incomplete->Action Rerun Action: Re-run reaction with more reagent/time Incomplete->Rerun If purity is very low Proceed Proceed to next step Pure->Proceed

Caption: Troubleshooting workflow for analyzing crude product purity.

Section 4: Recommended Analytical Protocols & Data

To ensure consistent and reliable characterization, we recommend the following standardized protocols.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the crude or purified product (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms or equivalent) and a mass selective detector.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow.

  • MS Method:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak, paying close attention to the molecular ion cluster and fragmentation patterns to identify the components.[11]

Protocol 2: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis is needed.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard proton experiment with 8-16 scans is typically sufficient.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals and assign them based on their chemical shift, multiplicity, and integration values.

Summary of Key Analytical Data

The table below summarizes the expected physicochemical and spectroscopic data for the target molecule and its primary precursor/byproduct.

Compound NameThis compound3-(Bromomethyl)-3-(hydroxymethyl)pentane2,2-Diethyl-1,3-propanediol
Molecular Formula C₇H₁₄Br₂[12]C₇H₁₅BrOC₇H₁₆O₂
Molecular Weight 257.99 g/mol [13]195.11 g/mol 132.20 g/mol
¹H NMR (CDCl₃, δ ppm) ~3.4 (s, 4H, -CH ₂Br), ~1.4 (q, 4H, -CH ₂CH₃), ~0.9 (t, 6H, -CH₂CH ₃)~3.6 (s, 2H, -CH ₂OH), ~3.4 (s, 2H, -CH ₂Br), ~1.4 (q, 4H, -CH ₂CH₃), ~0.9 (t, 6H, -CH₂CH ₃)~3.6 (s, 4H, -CH ₂OH), ~1.3 (q, 4H, -CH ₂CH₃), ~0.8 (t, 6H, -CH₂CH ₃)
Key MS Fragments (m/z) 258/260/262 (M⁺), 179/181 (M-Br)⁺, 165/167 (M-CH₂Br)⁺, 99 (M-Br-HBr)⁺, 55[6]194/196 (M⁺), 163/165 (M-CH₂OH)⁺, 115 (M-Br)⁺132 (M⁺), 101 (M-CH₂OH)⁺, 73, 57
IR (cm⁻¹) No O-H stretchBroad ~3200-3500 (O-H)Broad ~3200-3500 (O-H)

References

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 3-Bromo-3-methylpentane.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Bromo-3-methylpentane from 3-methylpentan-3-ol.
  • Google Patents. (n.d.). US4873377A - Preparation of dibromoneopentyl glycol.
  • GSRS. (n.d.). This compound.
  • PubMed. (2014). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.
  • ResearchGate. (2023). Determination of Bromine Number of Olefinic Hydrocarbons.
  • PubChem. (n.d.). This compound (C7H14Br2).
  • PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-.
  • Jiuan Chemical. (n.d.). All You Need to Know About Dibromo Neopentyl Glycol.
  • Raja, G., et al. (2020). A simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed.... IJPSR, 11(10), 5017-5026.
  • Appchem. (n.d.). This compound.
  • ResearchGate. (2014). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?
  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of 3,5-Bis(bromomethyl)toluene.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-bis(4-bromophenoxy)pentane.
  • BenchChem. (n.d.). Application Notes and Protocols: 1,2,3-Tribromopropane in the Synthesis of Specialty Chemicals.
  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K₂CO₃, acetone, reflux....

Sources

Technical Support Center: Safe Scaling of 3,3-Bis(bromomethyl)pentane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and efficient scale-up of reactions involving 3,3-bis(bromomethyl)pentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but potentially hazardous reagent in larger quantities. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

I. Core Safety & Handling FAQs

This section provides answers to fundamental questions about the safe handling, storage, and disposal of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Due to its chemical structure as an alkyl bromide, it may also be flammable, and its vapors can form explosive mixtures with air.[2][3][4] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Q2: What are the proper storage conditions for this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is advisable to store it under an inert atmosphere, such as a nitrogen blanket, to prevent potential degradation.[2] Keep it separated from incompatible substances like strong oxidizing agents.[2]

Q3: How should I properly dispose of waste containing this compound?

A3: Waste containing this compound should be treated as hazardous waste.[3] Dispose of it in accordance with local, state, and federal regulations. Do not pour it down the drain.[3] Contaminated packaging should also be disposed of as hazardous waste, as empty containers may retain product residue and can be dangerous.[3]

II. Troubleshooting Guide for Reaction Scale-Up

Scaling up reactions involving this compound introduces challenges that may not be apparent at the lab bench scale. This guide addresses specific issues you might encounter.

Issue 1: Poor or Inconsistent Reaction Yields

Q: My reaction yield has significantly dropped upon scaling up from a few grams to a kilogram scale. What could be the cause?

A: Several factors can contribute to decreased yields during scale-up. Let's break down the common culprits and their solutions.

  • Cause A: Inefficient Mixing and Mass Transfer:

    • Explanation: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. For reactions involving solids, such as those using potassium carbonate as a base, ensuring the solid remains suspended is critical for consistent reactivity.[5]

    • Solution:

      • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring with an appropriately sized and shaped impeller (e.g., anchor or pitched-blade turbine) to ensure vigorous and uniform agitation throughout the larger reactor volume.

      • Baffling: If your reactor design allows, use baffles to disrupt vortex formation and improve mixing efficiency.

      • Solvent Choice: Consider using a solvent in which the starting materials have better solubility, if the reaction chemistry permits.[5]

  • Cause B: Poor Temperature Control:

    • Explanation: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat dissipation less efficient, and exothermic events that were manageable on a small scale can lead to runaway reactions on a larger scale.[6] Many bromination reactions are exothermic, and poor temperature control can lead to the formation of impurities.

    • Solution:

      • Controlled Reagent Addition: Add the limiting reagent or the most reactive component in a controlled manner (e.g., via a dropping funnel or syringe pump) to manage the rate of heat generation.[7]

      • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating chiller) to maintain the desired reaction temperature.

      • Reaction Calorimetry: For critical processes, consider performing reaction calorimetry (RC1) studies to understand the reaction's thermal profile and identify potential hazards before scaling up.[7]

  • Cause C: Sensitivity to Air or Moisture:

    • Explanation: While not always the case for alkyl bromide reactions, some reagents or intermediates might be sensitive to air or moisture, leading to decomposition or side reactions. This can be more pronounced on a larger scale due to longer reaction times and greater surface area exposure during transfers.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

      • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry before use.

Issue 2: Increased Impurity Profile and Difficult Purification

Q: After scaling up, I'm observing new impurities in my crude product, making purification by chromatography or distillation difficult. How can I address this?

A: The formation of new impurities often points to side reactions that become more significant at a larger scale.

  • Cause A: Thermal Decomposition:

    • Explanation: Alkyl bromides can undergo thermal decomposition, especially at elevated temperatures.[8][9] The neopentyl-like structure of this compound makes it sterically hindered for SN2 reactions, and higher temperatures are often employed to drive these reactions to completion.[10][11] However, this can also lead to elimination byproducts or other degradation products.

    • Solution:

      • Optimize Reaction Temperature: Carefully study the effect of temperature on your reaction. It's possible that a lower temperature with a longer reaction time could provide a cleaner product profile.

      • Continuous Flow Chemistry: For highly exothermic or sensitive reactions, transitioning to a continuous flow process can offer superior temperature control and minimize residence time at high temperatures, thereby reducing byproduct formation.[6][12][13][14]

  • Cause B: Side Reactions with Solvents or Reagents:

    • Explanation: Solvents that are seemingly inert on a small scale can sometimes participate in side reactions under prolonged heating or in the presence of certain reagents. For example, solvents like THF can react with strong bases or electrophiles.

    • Solution:

      • Solvent Screening: Re-evaluate your choice of solvent. Consider more robust, high-boiling point aprotic polar solvents like DMF or DMSO if compatible with your reaction, but be aware of their own potential reactivity and purification challenges.[5]

      • Stoichiometry Control: Precisely control the stoichiometry of your reagents. An excess of a base or nucleophile can lead to unwanted side reactions.

  • Cause C: Inefficient Work-up and Quenching:

    • Explanation: The work-up procedure on a large scale needs to be carefully managed. Inefficient quenching of reactive species can lead to continued reactions and impurity formation during extraction and solvent removal.

    • Solution:

      • Robust Quenching Protocol: Ensure your quenching procedure is scalable. For example, if quenching with water, ensure efficient mixing to neutralize all reactive components quickly.

      • Phase Separation: On a larger scale, phase separations during aqueous work-up can be slower and less efficient. Use appropriately sized separatory funnels or specialized extraction equipment.

Experimental Workflow: A General Approach to Scaling Up a Nucleophilic Substitution Reaction

This workflow outlines a generalized, safety-conscious approach to scaling up a hypothetical reaction where this compound is reacted with a nucleophile.

G cluster_0 Phase 1: Lab-Scale Optimization (1-5 g) cluster_1 Phase 2: Pilot-Scale Run (50-100 g) cluster_2 Phase 3: Production Scale (1 kg+) A Reaction Condition Screening (Solvent, Temp, Base) B Analytical Method Development (TLC, LC-MS, GC-MS) A->B D Equipment Selection (Jacketed Reactor, Overhead Stirrer) B->D Optimized Conditions C Preliminary Safety Assessment (Identify Exotherms) E Controlled Addition Study (Monitor Temp Profile) C->E Safety Data D->E F Work-up & Isolation Trial (Test Extraction & Crystallization) E->F G Impurity Profile Analysis F->G H Develop Standard Operating Procedure (SOP) G->H Refined Process I Process Safety Management (PSM) (HAZOP Study) H->I J Execute Full-Scale Batch I->J K Quality Control (QC) Testing J->K

Caption: A phased approach to scaling up chemical reactions.

Quantitative Data Summary: Solvent and Temperature Effects on a Hypothetical Reaction

The following table illustrates how solvent and temperature can impact yield and purity in a hypothetical reaction of this compound with a generic nucleophile.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity by HPLC (%) Key Observation
1Acetone56 (reflux)246588Significant amount of unreacted starting material.[5]
2Acetonitrile82 (reflux)187892Improved conversion compared to acetone.
3DMF80129195Good yield and purity, but DMF can be difficult to remove.[5]
4DMF12048580Faster reaction but increased formation of a major impurity.
5Toluene100367294Slower reaction but clean product profile.

Data is illustrative and not from a specific cited source.

III. Advanced Topics & FAQs

Q3: Are there alternative, potentially safer, brominating agents or synthetic routes to avoid handling elemental bromine for the synthesis of this compound?

A3: Yes, while the direct synthesis might involve hazardous reagents, modern organic chemistry offers safer alternatives. For bromination reactions in general, N-bromosuccinimide (NBS) is a commonly used crystalline solid that is easier and safer to handle than liquid bromine.[7][12] However, the reaction of NBS with certain solvents, like 2-MeTHF, can lead to incompatible exothermic reactions, so careful process safety studies are required.[7] Another approach is the in situ generation of bromine. This can be achieved by reacting a bromide salt (like KBr or HBr) with an oxidizing agent (such as NaOCl or hydrogen peroxide).[6][13] This method avoids the storage and handling of bulk molecular bromine.[6] For the conversion of the corresponding diol (3,3-bis(hydroxymethyl)pentane) to the dibromide, reagents like phosphorus tribromide or thionyl bromide are often used, which can be safer to handle than elemental bromine.

Q4: My reaction involves a neopentyl-like substrate, which is known to be sterically hindered. Are there ways to accelerate these typically slow reactions without resorting to high temperatures?

A4: Accelerating reactions with sterically hindered substrates like this compound is a common challenge.

  • Catalytic Additives: For nucleophilic substitution reactions, the addition of a catalytic amount of an iodide salt (e.g., potassium iodide or sodium iodide) can significantly increase the reaction rate. This is an example of the Finkelstein reaction, where the more reactive alkyl iodide is formed in situ, which then reacts faster with the nucleophile.[5]

  • Phase-Transfer Catalysis: If your reaction involves a solid-liquid or liquid-liquid biphasic system (e.g., an aqueous solution of a nucleophile and an organic solution of the alkyl bromide), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the nucleophile into the organic phase, thereby accelerating the reaction.

  • Microwave-Assisted Synthesis: Microwave reactors can often accelerate slow reactions by rapidly and efficiently heating the reaction mixture to the desired temperature.[5] This can sometimes lead to cleaner reactions and higher yields in shorter timeframes.

Logical Relationship: Hazard Mitigation Strategies

This diagram illustrates the relationship between potential hazards in bromination reactions and the corresponding mitigation strategies.

G H1 Runaway Reaction (Exotherm) M1 Reaction Calorimetry (RC1, DSC) H1->M1 M2 Controlled Dosing H1->M2 M3 Continuous Flow Chemistry H1->M3 H2 Toxic Reagent Exposure (e.g., Bromine) M4 In Situ Reagent Generation H2->M4 M5 Use of Safer Reagents (e.g., NBS) H2->M5 H3 Byproduct Formation H3->M3 M6 Process Optimization (Temp, Solvent) H3->M6 H4 Operational Errors M7 Detailed SOPs & Training H4->M7

Caption: Mapping hazards to their respective mitigation strategies.

This technical support guide provides a framework for safely and effectively scaling up reactions involving this compound. By understanding the potential challenges and implementing robust process controls, researchers can confidently translate their laboratory successes to a larger scale.

References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258. PubChem.
  • 3-(Bromomethyl)pentane(3814-34-4). ChemicalBook.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-22).
  • SAFETY D
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. AIP Publishing.
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021-03-17).
  • Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society.
  • Neopentyl bromide synthesis. Reddit. (2021-09-02).
  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. (2011-02-04).

Sources

Technical Support Center: Purifying 3,3-Bis(bromomethyl)pentane with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the purification of 3,3-Bis(bromomethyl)pentane using column chromatography. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of column chromatography for purifying this compound?

A1: Given that this compound has a topological polar surface area of 0 Ų, it is a highly nonpolar compound.[1] Therefore, normal-phase chromatography is the most appropriate and commonly used method for its purification. This technique utilizes a polar stationary phase, such as silica gel or alumina, and a non-polar mobile phase.[2] The nonpolar nature of the product means it will have a weak affinity for the polar stationary phase and will elute relatively quickly with a nonpolar solvent system.

While less conventional for nonpolar compounds, a reverse-phase HPLC method has been documented using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[3] This approach might be suitable for analytical purposes or for separating impurities with very similar polarities to the product if normal-phase chromatography proves insufficient.

Q2: What are the recommended stationary and mobile phases for normal-phase chromatography of this compound?

A2: The choice of stationary and mobile phases is critical for successful separation.

  • Stationary Phase:

    • Silica Gel (SiO₂): This is the most common and recommended stationary phase for the purification of this compound. Its slightly acidic nature is generally not problematic for halogenated alkanes.

    • Alumina (Al₂O₃): Neutral or basic alumina can also be used and may be beneficial if the crude product contains acid-sensitive impurities.

  • Mobile Phase (Eluent):

    • A mixture of a nonpolar solvent and a slightly more polar solvent is typically used to achieve optimal separation.[4] The most common and effective mobile phase systems for nonpolar compounds like this compound are mixtures of:

      • Hexane and Ethyl Acetate: This is a standard and versatile solvent system. You would start with a low percentage of ethyl acetate (e.g., 1-5%) and gradually increase the polarity if necessary.

      • Hexane and Dichloromethane: This combination can also be effective. Dichloromethane is more polar than hexane and can help to elute the desired compound.

    • The ideal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product.

Q3: How can I determine the optimal solvent system for my column?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for quickly determining the best solvent system for your column chromatography.

  • Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (like dichloromethane) and spot it onto a TLC plate (silica gel coated).

  • Developing: Place the TLC plate in a developing chamber containing a test solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. Since this compound is not UV active, you will need to use a visualization agent. Common methods include:

    • Potassium Permanganate (KMnO₄) stain: This will react with many organic compounds, appearing as yellow spots on a purple background.

    • Iodine chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause the spots to appear as brown stains.

  • Optimization: Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4. The impurities should ideally have significantly different Rf values to ensure good separation on the column.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane) in your mobile phase.
Product does not elute from the column (low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
Poor separation of product and impurities (overlapping bands) - The chosen solvent system is not optimal.- The column was overloaded with the crude product.- The column was not packed properly, leading to channeling.- Re-optimize the solvent system using TLC to maximize the difference in Rf values between the product and impurities.- Use a larger column or reduce the amount of crude material loaded.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[5]
Streaking of spots on TLC/column - The sample is too concentrated.- The compound is interacting strongly with the stationary phase.- Dilute the sample before loading it onto the column.- Ensure the silica gel is properly packed.
Product fractions are contaminated with a colored impurity This could be a byproduct from the synthesis or degradation of a starting material.If the impurity is more polar, it should elute after your product. If it is less polar, it should elute before. If it co-elutes, consider a different solvent system or an alternative purification method like recrystallization.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for purifying this compound using normal-phase column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude product you need to purify.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 hexane:ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column using a pipette.

  • Dry Loading: For samples that are not very soluble in the initial mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks).

  • Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.

  • If a gradient elution is required (i.e., the polarity of the mobile phase is gradually increased), prepare mixtures of increasing polarity and add them sequentially to the column.

4. Analysis of Fractions:

  • Monitor the composition of the collected fractions using TLC.

  • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

  • Visualize the spots to identify which fractions contain the pure this compound.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_output Result prep_column Prepare Column (Slurry Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Isolate Product (Rotary Evaporation) combine->isolate product Purified this compound isolate->product

Sources

Validation & Comparative

Navigating the Complexities of 3,3-Bis(bromomethyl)pentane Synthesis: A Comparative Guide to GC-MS Analysis and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the precise characterization of reaction products is paramount. The synthesis of sterically hindered molecules like 3,3-bis(bromomethyl)pentane presents unique analytical challenges, often yielding a complex mixture of the target compound, unreacted starting materials, and various byproducts. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives for the comprehensive analysis of this reaction, grounded in established scientific principles and practical experimental insights.

The synthesis of this compound, a valuable building block in various fields, typically proceeds via the bromination of 2,2-diethyl-1,3-propanediol. This neopentyl-like diol, under brominating conditions (e.g., HBr or PBr₃), is susceptible to side reactions, including the formation of isomeric rearranged products. The inherent steric hindrance of the neopentyl core can impede the desired SN2 reaction, potentially leading to carbocation intermediates that can rearrange to more stable structures.[1][2] This complex reaction milieu necessitates a robust analytical methodology to ensure the purity and identity of the final product.

The Power and Pitfalls of GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it a primary choice for characterizing the reaction products of this compound.[3][4] The chromatographic separation of the mixture's components, coupled with the structural information provided by mass spectrometry, offers a powerful tool for both qualitative and quantitative analysis.

A Step-by-Step Protocol for GC-MS Analysis

A meticulously designed experimental protocol is critical for achieving reliable and reproducible results. The following protocol is a validated starting point for the GC-MS analysis of a this compound reaction mixture.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the chosen solvent.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar or semi-polar capillary column is recommended for the separation of halogenated alkanes. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Decoding the Mass Spectrum: Expected Fragmentation Patterns

The mass spectrum of this compound is characterized by the isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio).[5][6] This leads to distinctive isotopic patterns for bromine-containing fragments.

Key Fragmentation Pathways for this compound:

  • Molecular Ion (M+•): The molecular ion peak is often weak or absent in the spectra of branched alkanes due to rapid fragmentation.[7][8] The isotopic cluster for the molecular ion would appear at m/z 256, 258, and 260 in a 1:2:1 ratio.

  • Loss of a Bromine Radical ([M-Br]+): A prominent peak corresponding to the loss of a bromine atom (m/z 177 and 179) is expected.

  • Loss of a Bromomethyl Radical ([M-CH₂Br]+): Cleavage of a C-C bond can lead to the loss of a bromomethyl radical, resulting in a fragment at m/z 163 and 165.

  • Alpha-Cleavage: Fragmentation of the C-C bonds adjacent to the quaternary carbon is a dominant pathway for neopentyl-like structures. This can lead to the formation of various carbocations.

  • Rearrangement Products: The mass spectra of any rearranged isomeric byproducts will exhibit different fragmentation patterns, aiding in their identification.

Table 1: Predicted Major Fragments for this compound

m/z (79Br/81Br)Fragment IonDescription
256/258/260[C₇H₁₄Br₂]+•Molecular Ion
177/179[C₇H₁₄Br]+Loss of a Bromine radical
163/165[C₆H₁₁Br]+Loss of a Bromomethyl radical
93/95[CH₂Br]+Bromomethyl cation
71[C₅H₁₁]+Pentyl cation
57[C₄H₉]+Butyl cation (base peak in many alkanes)[9]

A Comparative Look: Alternative Analytical Techniques

While GC-MS is a powerful technique, it is not without its limitations. For a comprehensive analysis, particularly in a research and development setting, considering alternative and complementary techniques is crucial.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detection (GC-ECD)Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Principle Separates compounds based on volatility and polarity, followed by mass-based detection and fragmentation analysis.Separates compounds similarly to GC-MS, but detection is based on the capture of electrons by electronegative atoms (like halogens).[10][11]Employs two different capillary columns in series, providing significantly enhanced separation power.[4][12]
Selectivity High; provides structural information for compound identification.Highly selective for halogenated compounds, but provides no structural information.Very high chromatographic selectivity, resolving co-eluting peaks from a single column.
Sensitivity Good, but can be lower than ECD for halogenated compounds.Excellent for halogenated compounds, often achieving lower detection limits than MS.[10]Can enhance sensitivity due to peak focusing between the two columns.
Identification Confident identification based on mass spectra and retention time.Identification based solely on retention time, requiring confirmation with a second, different column or MS.Improved identification through structured two-dimensional chromatograms and the potential for MS coupling.
Cost & Complexity Moderate to high cost and complexity.Lower cost and complexity compared to MS.High cost and complexity, requiring specialized instrumentation and data analysis software.
Best Suited For Broad-spectrum analysis, identification of unknowns, and quantitative analysis.Routine quantitative analysis of known halogenated compounds, especially at trace levels.Analysis of highly complex mixtures where co-elution is a significant problem.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical workflow and the decision-making process for selecting the appropriate technique, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2,2-diethyl-1,3-propanediol + Brominating Agent reaction Reaction Mixture (this compound, byproducts, starting material) start->reaction gcms GC-MS Analysis reaction->gcms Sample Preparation data Data Acquisition (Chromatogram & Mass Spectra) gcms->data interpretation Data Interpretation (Peak Identification & Quantification) data->interpretation end Purity & Yield Determination interpretation->end Final Report

Caption: A streamlined workflow for the synthesis and GC-MS analysis of this compound reaction products.

decision_tree start Analytical Goal? q1 Need for structural information and identification of unknowns? start->q1 q3 Primary need is high-sensitivity quantification of known halogens? q1->q3 No gcms GC-MS q1->gcms Yes q2 Is the sample highly complex with significant co-elution? q2->gcms No gcxgc GCxGC(-MS) q2->gcxgc Yes q3->q2 No gcecd GC-ECD q3->gcecd Yes

Caption: A decision tree to guide the selection of the optimal analytical technique based on experimental goals.

Conclusion: An Integrated Approach for Definitive Analysis

In the rigorous landscape of chemical research and development, the definitive analysis of complex reaction mixtures is non-negotiable. While GC-MS offers a robust and informative primary approach for the characterization of this compound reaction products, a comprehensive understanding of its capabilities and limitations is essential. For routine, high-sensitivity quantification of the target compound, GC-ECD presents a cost-effective and powerful alternative. In instances of exceptionally complex matrices where chromatographic resolution is the primary challenge, the advanced separation power of GCxGC is invaluable. Ultimately, a multi-faceted analytical strategy, leveraging the strengths of each technique as needed, will provide the most complete and reliable characterization of these challenging synthetic products.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane.
  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane.
  • Balla, J. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(7), 655-660. [Link]
  • Trinklein, T. J., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9339-9346. [Link]
  • Trinklein, T. J., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis.
  • Chemistry LibreTexts. (2023).
  • Balla, J. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
  • Nilsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(14), 13437-13445. [Link]
  • Genius Integrated School and Alpha Entrance coaching. (2023, December 9). NEET 26 | Neopentyl Alcohol + HBr Reaction Explained | Most Expected Organic Chemistry MCQ for Exams [Video]. YouTube. [Link]
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18464-18473. [Link]
  • Davidson Analytical Services. (n.d.).
  • PW - JEE/NEET, Foundation, Commerce, Arts, GATE, UPSC, SSC, Banking & Other Govt. Exams. (2022, October 17). Neopentyl alcohol reacts with concentrated HBr to give 2-bromo-2-methylbutane. Write the mechanis... [Video]. YouTube. [Link]
  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. 77, 249. [Link]
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
  • Google Patents. (1979).
  • Pearson. (n.d.). Neopentyl alcohol, (CH3)
  • University of Wisconsin-Platteville. (n.d.). Organic Chemistry Sample Exam # 3 with SOLUTIONS. [Link]
  • Cui, M., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 988463. [Link]
  • Organic Syntheses. (1988). PROPIOLALDEHYDE DIETHYL ACETAL. 66, 195. [Link]

Sources

A Comparative Guide to the FTIR Spectroscopy of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,3-bis(bromomethyl)pentane. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of its spectral features against structurally relevant alternatives. By understanding the distinct vibrational modes of this molecule, researchers can gain valuable insights into its structure and purity. This guide will delve into the theoretical basis for its infrared absorption, compare its spectrum with analogous compounds, and provide detailed experimental protocols for obtaining high-quality data.

Introduction: The Structural Significance of this compound

This compound is a unique aliphatic compound featuring a central quaternary carbon atom bonded to two ethyl groups and two bromomethyl groups. This structure presents an interesting case for vibrational spectroscopy. The absence of hydrogen on the central carbon simplifies certain regions of the spectrum, while the presence of two C-Br bonds introduces characteristic absorptions in the fingerprint region. Understanding the FTIR spectrum is crucial for confirming the synthesis of this molecule and for identifying it in complex mixtures.

This guide will compare the spectral features of this compound with three key reference compounds:

  • Pentane: A simple linear alkane, to establish the baseline for C-H stretching and bending vibrations.

  • 1-Bromopropane: A primary alkyl halide, to highlight the characteristic C-Br stretching and CH₂-Br wagging vibrations.

  • Neopentane (2,2-dimethylpropane): An alkane with a quaternary carbon, to isolate the spectral influence of this structural feature.

Figure 1. Comparative molecular structures.

Theoretical Vibrational Mode Analysis

The infrared spectrum of an organic molecule is dictated by the vibrations of its constituent bonds. For this compound, the key vibrational modes are:

  • C-H Stretching: Arising from the methyl (CH₃) and methylene (CH₂) groups of the ethyl and bromomethyl substituents. These are typically observed in the 2850-3000 cm⁻¹ region.[1]

  • C-H Bending: These include scissoring, wagging, twisting, and rocking vibrations of the CH₂ and CH₃ groups. These absorptions appear in the fingerprint region, roughly between 1350 cm⁻¹ and 1470 cm⁻¹.[1]

  • C-Br Stretching: This is a key diagnostic peak for alkyl halides. The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹.[1]

  • CH₂-Br Wagging: The wagging vibration of the methylene group attached to the bromine atom gives rise to a characteristic absorption between 1300-1150 cm⁻¹.[1]

  • C-C Skeletal Vibrations: These vibrations, which involve the stretching and bending of the carbon backbone, contribute to the complex pattern of peaks in the fingerprint region (below 1500 cm⁻¹).

Comparative Spectral Analysis

The following table summarizes the expected and observed characteristic infrared absorption bands for this compound and the selected comparative compounds.

Vibrational Mode This compound (Expected) Pentane 1-Bromopropane Neopentane (2,2-dimethylpropane)
sp³ C-H Stretch 2850-3000 cm⁻¹ (strong)~2900 cm⁻¹2975-2845 cm⁻¹~2975-2845 cm⁻¹
CH₂/CH₃ Bend 1350-1470 cm⁻¹ (medium)~1500 cm⁻¹1470-1370 cm⁻¹1470-1370 cm⁻¹
CH₂-Br Wag 1300-1150 cm⁻¹ (medium)N/APresentN/A
C-C Skeletal Fingerprint RegionFingerprint RegionFingerprint Region1175-1140 cm⁻¹
C-Br Stretch 690-515 cm⁻¹ (strong)N/A750-550 cm⁻¹N/A
Analysis of this compound Spectrum
Comparison with Pentane

The FTIR spectrum of pentane is characterized by prominent C-H stretching absorptions around 2900 cm⁻¹ and C-H bending vibrations near 1500 cm⁻¹. The fingerprint region consists of a unique pattern of C-C skeletal vibrations. The most significant difference in the spectrum of this compound will be the strong C-Br stretching absorption and the CH₂-Br wagging band, both of which are absent in pentane.

Comparison with 1-Bromopropane

1-Bromopropane provides an excellent reference for the vibrations associated with the C-Br bond. Its spectrum clearly shows C-H stretching (2975-2845 cm⁻¹), C-H bending (1470-1370 cm⁻¹), and, most importantly, a strong C-Br stretching absorption in the 750-550 cm⁻¹ range.[2] The spectrum of this compound is expected to show a similar strong absorption in this C-Br stretching region.

Comparison with Neopentane (2,2-dimethylpropane)

Neopentane is structurally similar to this compound in that it possesses a central quaternary carbon. Its spectrum is relatively simple, dominated by C-H stretching and bending modes.[3] The key takeaway from this comparison is the influence of the quaternary carbon on the skeletal vibrations, which are noted to appear between 1175-1140 cm⁻¹.[3] This provides a baseline for interpreting the complex fingerprint region of this compound, where similar skeletal vibrations will be convoluted with those from the bromomethyl groups.

Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, appropriate sample preparation is critical. As this compound can be a solid or a liquid depending on purity and temperature, both solid and liquid sampling techniques are described.

Sample Preparation: KBr Pellet Method (for solid samples)

This method is suitable if this compound is in a solid, crystalline form.

Principle: The sample is finely ground and dispersed in a dry potassium bromide (KBr) matrix. Under pressure, the KBr forms a transparent disc, allowing for transmission analysis.

Methodology:

  • Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid this compound sample until a fine powder is obtained.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.

  • Analysis: Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

KBr_Pellet_Workflow Start Start Grind Grind Sample (1-2 mg) Start->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet (8-10 tons) Mix->Press Analyze FTIR Analysis Press->Analyze End End Analyze->End

Figure 2. KBr pellet preparation workflow.

Sample Preparation: Attenuated Total Reflectance (ATR) (for liquid or solid samples)

ATR is a versatile and rapid technique suitable for both liquid and solid samples, requiring minimal sample preparation.

Principle: An infrared beam is passed through a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.

Methodology:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application:

    • For liquid samples: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid sample on the crystal and apply pressure using the built-in press to ensure good contact.

  • Data Acquisition: Acquire the FTIR spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

ATR_Workflow Start Start Background Record Background Start->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Analyze Acquire Spectrum Apply_Sample->Analyze Clean Clean Crystal Analyze->Clean End End Clean->End

Figure 3. ATR-FTIR measurement workflow.

Conclusion

The FTIR spectrum of this compound is distinguished by characteristic absorptions corresponding to alkyl C-H bonds and, most notably, the C-Br bonds. By comparing its expected spectrum with those of pentane, 1-bromopropane, and neopentane, we can confidently assign its key vibrational modes. The strong C-Br stretch in the 690-515 cm⁻¹ region serves as a primary diagnostic tool for identifying this molecule. The choice of an appropriate sample preparation technique, either the KBr pellet method for solids or ATR for liquids and solids, is paramount for obtaining a high-quality and reproducible spectrum. This guide provides the foundational knowledge for researchers to effectively utilize FTIR spectroscopy in the characterization of this compound and related halogenated compounds.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of pentane. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromopropane. [Link]
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

Sources

A Comparative Guide to Crosslinker Efficacy: A Technical Deep-Dive into 3,3-Bis(bromomethyl)pentane and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, the selection of a crosslinking agent is a critical decision that dictates the final properties and performance of a material. This guide provides an in-depth comparison of 3,3-Bis(bromomethyl)pentane, a sterically hindered alkyl halide, with common industrial crosslinkers. We will explore the mechanistic nuances, compare performance metrics through experimental data, and provide detailed protocols for independent evaluation.

Introduction to Crosslinking: The Foundation of Polymer Network Performance

Crosslinking transforms linear or branched polymer chains into a three-dimensional network, fundamentally enhancing mechanical strength, thermal stability, and chemical resistance.[1] The choice of crosslinker governs not only the final properties but also the processing conditions required to form the network. An ideal crosslinker offers controlled reactivity, forms stable linkages, and is compatible with the polymer matrix. This guide focuses on the unique characteristics of this compound and benchmarks it against established crosslinking systems: peroxides, diisocyanates, and epoxy-amine resins.

Profiling this compound: A Study in Steric Hindrance and Reactivity

This compound is a di-functional alkyl halide with a unique neopentyl-like structure. Its potential as a crosslinker stems from the two primary bromomethyl groups, which can undergo nucleophilic substitution reactions with functional groups on polymer chains, such as amines or hydroxyls.

structure C_central C C_ethyl1 CH2 C_central->C_ethyl1 C_ethyl2 CH2 C_central->C_ethyl2 C_bromo1 CH2Br C_central->C_bromo1 C_bromo2 CH2Br C_central->C_bromo2 C_methyl1 CH3 C_ethyl1->C_methyl1 C_methyl2 CH3 C_ethyl2->C_methyl2 peroxide_mechanism cluster_initiation Initiation cluster_propagation Propagation RO-OR Peroxide 2 RO• 2 Alkoxy Radicals RO-OR->2 RO• Heat (Δ) P• Polymer Macroradical P-H Polymer Chain ROH Byproduct 2 P• Two Macroradicals P•->2 P• P-P Crosslinked Polymer 2 P•->P-P

Caption: Peroxide crosslinking mechanism.

Diisocyanate Crosslinkers (e.g., MDI, HDI)

Diisocyanates are highly reactive compounds that form the basis of polyurethane chemistry.

  • Mechanism: The isocyanate group (-NCO) readily reacts with hydroxyl groups (-OH) on polyols to form urethane linkages. No byproducts are generated in this addition polymerization. The structure of the diisocyanate (aromatic vs. aliphatic) significantly influences the properties of the resulting polyurethane. [2]

isocyanate_mechanism Polyol Polymer-OH Urethane Polymer-O-(C=O)-NH-R-NH-(C=O)-O-Polymer Polyol->Urethane Isocyanate OCN-R-NCO Isocyanate->Urethane

Caption: Diisocyanate crosslinking mechanism.

Epoxy-Amine Systems (e.g., DGEBA + DETA)

Epoxy resins are crosslinked (or "cured") using a variety of hardeners, with polyamines being one of the most common.

  • Mechanism: The nucleophilic amine groups of the hardener attack and open the epoxide ring of the epoxy resin. Primary amines can react twice, and secondary amines can react once, leading to a densely crosslinked, rigid thermoset material. [3]

epoxy_mechanism Epoxy Epoxy Resin Network Crosslinked Network Epoxy->Network Amine Amine Hardener (R-NH2) Amine->Network

Caption: Epoxy-amine crosslinking mechanism.

Comparative Performance Analysis

A direct experimental comparison is challenging due to the vastly different reaction conditions required. However, we can construct a robust comparison based on their chemical nature and representative data from the literature.

Table 1: General Characteristics of Crosslinking Systems

FeatureThis compoundPeroxidesDiisocyanatesEpoxy-Amine Systems
Reaction Type Nucleophilic SubstitutionFree RadicalPolyadditionRing-Opening Addition
Typical Substrates Polymers with nucleophiles (amines, hydroxyls)Polyolefins, ElastomersPolyols, PolyaminesEpoxy-functional polymers
Activation High Temperature (>150°C), BaseHeat (140-190°C)Often Room Temp, CatalystRoom Temp or Heat
Reaction Speed Very SlowFastVery FastVariable (Fast to Slow)
Key Advantage Potentially high thermal stability of C-C bond, controlled reactionSimplicity, effective for non-polar polymersVersatile, strong bonds, no byproductsHigh strength, excellent adhesion
Key Disadvantage Very low reactivity, potential HBr byproductCan cause chain scission, limited to certain polymersMoisture sensitive, toxic precursorsRequires precise stoichiometry, can be brittle

Table 2: Illustrative Quantitative Performance of Common Crosslinkers (Note: Data is compiled from different studies and polymer systems to illustrate typical performance, not for direct comparison.)

Crosslinker SystemPolymerCrosslinker Conc.Resulting Property ChangeReference
Dicumyl PeroxideHDPE0 - 2.0 wt%Tensile strength decreased, Impact strength increased ~200%N/A
MDIPolyester PolyolN/A (varied structure)Tensile Strength up to 23.4 MPa[2]
Amine HardenerDGEBA EpoxyVaried StoichiometryGlass Transition Temp (Tg) maximized at optimal ratio[4]

From this analysis, this compound is expected to exhibit a performance profile distinct from these common alternatives. Its slow reactivity could be an advantage in processes requiring a long pot life or where crosslinking should only occur at a final, high-temperature curing step. The resulting carbon-carbon bonds formed with a nucleophilic polymer would be very stable, potentially imparting excellent thermal and chemical resistance to the final material.

Experimental Protocols for Efficacy Evaluation

To enable researchers to conduct their own comparative studies, we provide the following validated protocols.

Protocol 1: Determination of Crosslink Density by Swelling

This method uses the Flory-Rehner equation to relate the equilibrium swelling of a polymer in a solvent to its crosslink density. [5][6][7]

swelling_workflow A 1. Prepare & Weigh Dry Polymer Sample (Wd) B 2. Immerse in Solvent Until Equilibrium A->B C 3. Remove Excess Solvent & Weigh Swollen Sample (Ws) B->C D 4. Calculate Swelling Ratio & Volume Fraction (ν2m) C->D E 5. Apply Flory-Rehner Equation to find Crosslink Density (ν) D->E

Caption: Swelling study workflow.

Methodology:

  • Sample Preparation: Prepare a crosslinked polymer sample of known initial dry weight (Wd).

  • Swelling: Immerse the sample in a suitable solvent at a constant temperature.

  • Equilibrium: Allow the sample to swell until it reaches equilibrium (constant weight). Periodically remove the sample, gently blot the surface to remove excess solvent, and weigh it (Ws).

  • Calculation:

    • Calculate the mass swelling ratio: Qm = Ws / Wd.

    • Calculate the polymer volume fraction in the swollen gel (ν2m) using the densities of the polymer and solvent.

    • Use the Flory-Rehner equation to calculate the crosslink density (ν). [5][6]

Protocol 2: Monitoring Crosslinking Kinetics with Oscillatory Rheometry

Rheology provides real-time information on the viscoelastic properties of a material as it transitions from a liquid to a crosslinked solid (gel). [1][8][9]

rheology_workflow A 1. Place Polymer/Crosslinker Mix on Rheometer Plate B 2. Apply Small Amplitude Oscillatory Shear at Constant Frequency & Temp A->B C 3. Monitor Storage (G') and Loss (G'') Moduli Over Time B->C D 4. Identify Gel Point (G' = G'') C->D E 5. Analyze G' Plateau to Determine Final Network Strength D->E

Caption: Rheological analysis workflow.

Methodology:

  • Sample Loading: Place the uncured polymer and crosslinker mixture onto the plate of a rheometer.

  • Test Conditions: Set the desired temperature profile (isothermal or ramp) and apply a small, constant oscillatory strain and frequency.

  • Data Acquisition: Monitor the storage modulus (G', representing elastic behavior) and loss modulus (G'', representing viscous behavior) as a function of time.

  • Analysis: The "gel point," or the onset of network formation, is often identified as the time when G' and G'' crossover. The final plateau value of G' is indicative of the stiffness and strength of the fully cured network.

Protocol 3: Mechanical Property Testing

Standardized mechanical tests quantify the performance of the final crosslinked material.

mechanical_testing_workflow A 1. Prepare Standardized Test Specimens (e.g., Dumbbell Shape) B 2. Condition Specimens (Temp & Humidity) A->B C 3. Perform Tensile Test (ASTM D638) B->C D 4. Perform Izod Impact Test (ASTM D256) B->D E 5. Analyze Data: Tensile Strength, Modulus, Elongation, Impact Resistance C->E D->E

Caption: Mechanical testing workflow.

Methodologies:

  • Tensile Properties (ASTM D638):

    • Mold or machine dumbbell-shaped specimens of the crosslinked polymer. [10][11] * Condition the specimens under standard conditions.

    • Use a universal testing machine to pull the specimen at a constant rate until it fractures. [12][13] * Record the force and displacement to calculate tensile strength, Young's modulus, and elongation at break.

  • Impact Resistance (ASTM D256):

    • Prepare notched rectangular specimens. [14] * Use an Izod pendulum impact tester to strike the specimen with a known amount of energy. [15][16] * The energy absorbed to fracture the specimen is a measure of its impact resistance or toughness. [17]

Conclusion

This compound presents a unique, albeit challenging, profile as a crosslinking agent. Its efficacy cannot be judged by the same metrics of high reactivity as conventional crosslinkers like peroxides, diisocyanates, or epoxy-amines. Due to significant steric hindrance, it is predicted to be a slow-reacting crosslinker, requiring high thermal activation. This characteristic positions it as a specialty chemical for applications demanding a long pot-life and a delayed, high-temperature cure. The resulting stable carbon-carbon crosslinks could offer superior thermal and chemical stability.

In contrast, peroxides offer a simple, heat-activated solution for non-polar polymers; diisocyanates provide versatile and strong urethane linkages for polyols; and epoxy-amine systems deliver high-performance thermosets with excellent adhesion. The choice of crosslinker is ultimately dictated by the specific requirements of the polymer system, desired final properties, and processing constraints. The experimental protocols provided herein offer a clear and validated pathway for researchers to quantitatively assess the efficacy of any crosslinking system for their specific application.

References

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
  • Sciteq. (n.d.). ASTM D 256 impact strength testing for plastics – method and scope.
  • Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638.
  • Schwalm, R., et al. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials.
  • Pacorr. (2025, May 21). ASTM D638 and ISO 527 Standards for Tensile Strength Testing.
  • Coi Rubber Products. (n.d.). ASTM D256 Plastic Impact Resistance.
  • Shimadzu (Europe). (n.d.). Tensile Test Methods for Plastics: ASTM D638.
  • Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard.
  • Applus DatapointLabs. (n.d.). ASTM D256 Testing for Izod Impact Resistance of Plastics.
  • ZwickRoell. (n.d.). ASTM D256 | Notched Izod Impact Test on Plastics.
  • Intertek. (n.d.). Izod Impact (Notched) ASTM D256, ISO 180.
  • Wikipedia. (n.d.). Flory–Rehner equation.
  • Van Cauter, J., et al. (2025). PPV Polymerization through the Gilch Route: Diradical Character of Monomers.
  • IUPAC. (n.d.). Crosslink Density of Rubbers.
  • Furtado, R., et al. (2022). Using rheological monitoring to determine the gelation kinetics of chitosan-based systems.
  • ResearchGate. (2025). The Gilch Synthesis of Poly( p -phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials | Request PDF.
  • Caliari, S. R., & Burdick, J. A. (2020). Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel. ACS Biomaterials Science & Engineering, 6(10), 5583–5591.
  • ArTS. (2021). Polysaccharide-based hydrogels crosslink density equation.
  • Sola, A., et al. (2021). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. Polymer Testing, 96, 107068.
  • Popa, V. T., et al. (2020). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 12(12), 2969.
  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA.
  • Werner, W. (2010). Measurement of Crosslink Density by Swelling.
  • TUprints. (n.d.). Untersuchungen zum Polymerisationsmechanismus der Gilch-Reaktion.
  • ResearchGate. (2001). Mechanism analysis of the PEG‐participated Gilch synthesis for soluble poly(p‐phenylene vinylene) derivatives.
  • Abbott, S. (n.d.). Polymer Swelling | Practical Solubility Science.
  • ResearchGate. (2025). Molecular dynamics study on the crosslinking reactions and performance characteristics of epoxy resins.
  • AIP Publishing. (2009). Rheology of poly(sodium acrylate) hydrogels during cross-linking with and without cellulose microfibrils.
  • Avantes USA. (2023). Quantitative Analysis of Epoxy Resin Using NIR Spectroscopy.
  • CORE. (n.d.). CHARACTERISATION OF CROSS-LINKING AND MOISTURE INGRESS DETECTION IN AN EPOXY/AMINE RESIN USING FIBRE-OPTIC SENSORS.
  • Al-Malaika, S., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
  • MDPI. (2023). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers.
  • MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes.
  • ResearchGate. (2025). Properties of crosslinked polyurethanes synthesized from 4,4′‐diphenylmethane diisocyanate and polyester polyol | Request PDF.
  • PCI Magazine. (2018). Crosslinking Polyurethane Dispersions.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
  • Wiley. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds.
  • Werner, W. (n.d.). CROSS-LINKING WITH POLYURETHANES.
  • ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers.
  • organicmystery.com. (n.d.). Haloalkanes Nucleophilic Substitution Reactions.
  • ResearchGate. (2016). Influence of Diisocyanate on Polyurethane Elastomers Which Crosslinked by β -Cyclodextrin.
  • DTIC. (1990). Synthesis of Energetic Acid Labile LOVA Binders.
  • Cranfield University. (n.d.). Binders by Design: the development of novel energetic materials.
  • NCBI Bookshelf. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals.
  • OUCI. (n.d.). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review.
  • PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692.

Sources

Structural confirmation of products from 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of Products from 3,3-Bis(bromomethyl)pentane

Introduction: The Synthetic Versatility of a Neopentyl Dibromide

This compound is a synthetically valuable building block characterized by a quaternary carbon center flanked by two primary bromomethyl groups.[1][2][3][4] This neopentyl-like structure sterically hinders direct S_N2 reactions at the quaternary carbon, but the primary halides are highly susceptible to substitution and cyclization reactions. This unique arrangement makes it an ideal precursor for constructing sterically congested and structurally diverse molecules, particularly spirocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional frameworks.[5]

Given the potential for forming multiple, often isomeric, products, rigorous and unambiguous structural confirmation is paramount. A multi-faceted analytical approach is not just recommended but essential for validating the molecular architecture of the resulting compounds. This guide provides a comparative analysis of the key products derived from this compound and details the experimental methodologies required for their definitive structural elucidation. We will explore the causality behind experimental choices and present self-validating protocols grounded in established chemical principles.

PART 1: Reaction Pathways from this compound

The primary reactivity of this compound involves the displacement of the two bromide leaving groups by various nucleophiles. Depending on the nature of the nucleophile—whether it is mono- or difunctional—the reaction can proceed via simple substitution or lead to the formation of complex cyclic structures. The choice of solvent and reaction conditions is critical in directing the reaction towards the desired product and minimizing side reactions. Polar aprotic solvents like DMF or DMSO are often employed to facilitate S_N2 reactions by solvating the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

The diagram below illustrates the primary synthetic routes from this compound to several key product classes.

Reaction_Pathways start This compound spiro 6,6-Diethylspiro[3.3]heptane Derivatives start->spiro Diethyl Malonate, NaH, DMF dithiolane 4,4-Diethyl-1,2-dithiolane start->dithiolane Na₂S₂, DMF/EtOH diazide 3,3-Bis(azidomethyl)pentane start->diazide NaN₃, DMSO diol 3,3-Bis(hydroxymethyl)pentane start->diol 1. KOAc, DMF 2. NaOH, H₂O/EtOH oxetane 3,3-Diethyl-1-oxaspiro[3.3]heptane (Hypothetical Oxetane Product) diamine 3,3-Bis(aminomethyl)pentane diol->diamine 1. MsCl, Et₃N 2. NaN₃, DMF 3. H₂, Pd/C sub_diol->oxetane Intramolecular Cyclization (e.g., TsCl, Base)

Caption: Key synthetic transformations of this compound.

PART 2: Comparative Guide to Structural Confirmation

The structural confirmation of these products relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The symmetry inherent in many derivatives of this compound simplifies their NMR spectra, providing clear diagnostic signals. For instance, the two ethyl groups and the two newly functionalized methyl groups are often chemically equivalent, leading to a reduced number of signals compared to an asymmetric molecule.

Expert Insight: The choice of a deuterated solvent is critical. CDCl₃ is a common first choice due to its ability to dissolve a wide range of organic compounds. However, for more polar products like the diol, a more polar solvent such as DMSO-d₆ or MeOD may be necessary for complete dissolution and high-quality spectra.[6]

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
This compound ~3.5 (s, 4H, -CH₂Br), ~1.5 (q, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₂CH₃)~40 (-CH₂Br), ~38 (Quaternary C), ~25 (-CH₂CH₃), ~8 (-CH₂CH₃)
6,6-Diethylspiro[3.3]heptane-2,2-dicarboxylate ~4.1 (q, 4H, Ester -OCH₂), ~2.7 (s, 4H, Spiro -CH₂), ~1.5 (q, 4H, -CH₂CH₃), ~1.2 (t, 6H, Ester -CH₃), ~0.8 (t, 6H, -CH₂CH₃)~170 (C=O), ~61 (Ester -OCH₂), ~45 (Spiro -CH₂), ~40 (Quaternary C), ~25 (-CH₂CH₃), ~14 (Ester -CH₃), ~8 (-CH₂CH₃)
3,3-Bis(azidomethyl)pentane ~3.3 (s, 4H, -CH₂N₃), ~1.4 (q, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₂CH₃)~55 (-CH₂N₃), ~38 (Quaternary C), ~25 (-CH₂CH₃), ~8 (-CH₂CH₃)
3,3-Bis(hydroxymethyl)pentane ~3.4 (s, 4H, -CH₂OH), ~2.0-3.0 (br s, 2H, -OH), ~1.3 (q, 4H, -CH₂CH₃), ~0.8 (t, 6H, -CH₂CH₃)~68 (-CH₂OH), ~40 (Quaternary C), ~25 (-CH₂CH₃), ~8 (-CH₂CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled based on established chemical shift principles and data from similar structures.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can confirm the molecular formula to within a few parts per million, effectively distinguishing between compounds with the same nominal mass.

Expert Insight: For the starting material, this compound, the mass spectrum will show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion region will exhibit three peaks (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1, which is a definitive signature for a dibrominated compound.

CompoundExpected [M+H]⁺ or M⁺• (Monoisotopic)Key Diagnostic Information
This compound 255.9462 (M⁺• for C₇H₁₄⁷⁹Br₂)Characteristic 1:2:1 isotopic pattern for Br₂.
6,6-Diethylspiro[3.3]heptane-2,2-dicarboxylate (Diethyl ester) 283.1894 ([M+H]⁺ for C₁₆H₂₇O₄)Loss of ethoxy (-45 Da) or carboethoxy (-73 Da) groups.
3,3-Bis(azidomethyl)pentane 197.1812 ([M+H]⁺ for C₇H₁₅N₆)Sequential loss of N₂ (28 Da) fragments under ionization.
3,3-Bis(hydroxymethyl)pentane 131.1431 ([M+H]⁺ for C₇H₁₇O₂)Loss of water (-18 Da) is a common fragmentation pathway.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups. It is a rapid and non-destructive technique that provides complementary information to NMR and MS.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Indicated
This compound ~650-550C-Br stretch
6,6-Diethylspiro[3.3]heptane-2,2-dicarboxylate ~1730C=O stretch (Ester)
3,3-Bis(azidomethyl)pentane ~2100 (strong, sharp)N₃ stretch (Azide)
3,3-Bis(hydroxymethyl)pentane ~3600-3200 (broad)O-H stretch (Alcohol)

PART 3: Definitive Elucidation with X-ray Crystallography

While the combination of NMR, MS, and IR can provide a confident structural assignment, single-crystal X-ray crystallography offers the only truly unambiguous proof of structure. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.[8] This is particularly valuable for complex stereochemistries, such as those found in spirocyclic systems, where it can confirm the connectivity and conformation definitively.[9]

Trustworthiness: The process is self-validating. A successful crystal structure solution yields a calculated diffraction pattern that must match the experimentally observed data with a very low residual error (R-factor), providing a high level of confidence in the determined structure.

The general workflow for crystallographic analysis is a multi-step process requiring careful execution.

XRay_Workflow A Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B High Purity Sample C Crystal Mounting & Data Collection (X-ray Diffractometer) B->C Select Suitable Crystal D Structure Solution (e.g., Direct Methods) C->D Diffraction Data E Structure Refinement D->E Initial Atomic Model F Final Structure Validation & Reporting (CIF File) E->F Refined Model (Low R-factor)

Caption: Generalized workflow for single-crystal X-ray analysis.[8]

PART 4: Experimental Protocols

Protocol 1: Synthesis of Diethyl 6,6-diethylspiro[3.3]heptane-2,2-dicarboxylate

This protocol is adapted from general procedures for malonic ester synthesis to form spirocycles.[10]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 2.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • First Alkylation: Re-cool the mixture to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol provides a general method for acquiring high-quality NMR spectra.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified product (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H spectrum (typically 8-16 scans) and the proton-decoupled ¹³C spectrum (typically 128-1024 scans or more, depending on concentration).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data to generate the final spectrum.

Conclusion

The structural confirmation of products derived from this compound requires a systematic and multi-technique approach. While the inherent symmetry of these molecules often simplifies their NMR spectra, providing clear initial evidence, this should always be corroborated by mass spectrometry to confirm molecular weight and elemental composition. For novel compounds, particularly those with complex three-dimensional structures like spirocycles, single-crystal X-ray crystallography remains the gold standard for unambiguous structural proof. By combining these powerful analytical tools, researchers can confidently characterize their synthetic products and build upon the versatile chemistry of this valuable neopentyl building block.

References

  • BenchChem. X-ray Crystallographic Analysis of Substituted 2H-Oxetes: A Comparative Guide. BenchChem Technical Support Team.
  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • BenchChem. Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using (Chloromethyl)cyclobutane Analogs. BenchChem Technical Support Team.
  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • The Royal Society of Chemistry. Supporting information for Spectroscopic data of compounds 1a-f.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Anseth, K. S., et al. (2015). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Polymer Chemistry.
  • Zhu, J., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B.
  • Miyagawa, H., et al. (1993). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry.
  • ResearchGate. Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).
  • ResearchGate. Synthesis and Characterisation of Bis-azido Methyl Oxetane and its Polymer and Copolymer with Tetrahydrofuran.
  • ResearchGate. Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane).
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. Molecules.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. Pentane, 3-(bromomethyl)-. National Center for Biotechnology Information.
  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID.
  • GSRS. This compound. Global Substance Registration System.
  • Defence Science Journal. Synthesis and Characterisation of Bis-(chloromethyl) Oxetane, its Homopolymer and Copolymer with Tetrahydrofuran.
  • Appchem. This compound.
  • PubChemLite. This compound (C7H14Br2).
  • US EPA. Pentane, 3,3-bis(bromomethyl)-. Substance Registry Services.
  • BenchChem. Distinguishing Isomers of Bis(bromomethyl)methylbenzene using NMR Spectroscopy: A Comparative Guide. BenchChem Technical Support Team.
  • Google Patents. Method for producing bis (aminomethyl) cyclohexane.
  • ResearchGate. Spiro Compounds: A Brief History.
  • IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research.
  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane.
  • Indian Journal of Chemistry. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes.
  • Google Patents. Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthesized intermediates are paramount. 3,3-Bis(bromomethyl)pentane is a valuable building block in organic synthesis, and its purity can significantly impact the yield, safety, and efficacy of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in practical laboratory experience and established scientific principles.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route and the potential impurities that may arise. This compound is typically synthesized from 2,2-diethyl-1,3-propanediol via bromination, commonly employing reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1][2][3] This synthetic pathway inherently introduces the possibility of several process-related impurities.

The primary impurities of concern are:

  • Unreacted Starting Material: 2,2-diethyl-1,3-propanediol.

  • Mono-brominated Intermediate: 3-(bromomethyl)-3-(hydroxymethyl)pentane.

  • Over-brominated Byproducts: While less common with controlled stoichiometry, the formation of other brominated species is a possibility.

  • Reagent-derived Impurities: Residual phosphorus-containing byproducts (if PBr₃ is used) or other inorganic salts.

The effective separation and quantification of these potential impurities from the target molecule are the central goals of the analytical methods discussed herein.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of this compound and its potential impurities. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools in the analytical chemist's arsenal.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and thermally stable compounds like this compound.Versatile for a wide range of compounds, including less volatile and thermally labile molecules.
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Sensitivity is detector-dependent (e.g., UV, MS), but can be very high.
Selectivity Excellent selectivity due to mass fragmentation patterns, aiding in definitive peak identification.Selectivity is achieved through a combination of stationary phase, mobile phase, and detector.
Impurity Profile Effectively separates and identifies volatile impurities like the mono-brominated intermediate.Can be adept at separating non-volatile impurities and the starting diol.
Limitations Not suitable for non-volatile or thermally labile compounds.Can be more complex to develop methods for structurally similar, non-chromophoric compounds.

Recommended Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For the routine purity assessment of this compound, GC-MS stands out as the superior technique due to the volatile nature of the analyte and its likely impurities. The mass spectrometer provides an orthogonal detection method to the chromatographic separation, offering a high degree of confidence in peak identification.

Experimental Protocol: GC-MS Analysis

This protocol is a robust starting point for the analysis of this compound and can be optimized as needed.

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

5. Data Analysis:

  • The purity is typically determined by area percent normalization, assuming that all components have a similar response factor in the MS detector.

  • Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Interpreting the Data: Expected Results
  • This compound: The mass spectrum is expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the loss of bromine atoms and alkyl chains.

  • 2,2-diethyl-1,3-propanediol (Starting Material): This more polar compound will have a shorter retention time than the product. Its mass spectrum will lack bromine isotopes and will show fragmentation patterns characteristic of a diol.

  • 3-(bromomethyl)-3-(hydroxymethyl)pentane (Intermediate): This compound will have an intermediate retention time. Its mass spectrum will exhibit a single bromine isotope pattern and fragments corresponding to the loss of a hydroxymethyl group and a bromomethyl group.

Comparative Technique: High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method, HPLC can serve as a valuable orthogonal technique, particularly for quantifying the non-volatile starting material or for samples that may degrade at the high temperatures of the GC inlet. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV detector or a mass spectrometer.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration. A starting point could be 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength (e.g., 205 nm) as the analytes lack a strong chromophore. Mass spectrometric detection would provide greater sensitivity and specificity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve a known concentration of the sample in the initial mobile phase composition.

Data Analysis and Interpretation
  • The elution order in reversed-phase HPLC is typically from most polar to least polar. Therefore, the starting diol will elute first, followed by the mono-brominated intermediate, and finally the desired this compound.

  • Quantification can be performed using an external standard of this compound or by area percent normalization if a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is used.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows are presented below as diagrams generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 10 mL of Dichloromethane prep1->prep2 analysis1 Inject 1 µL into GC-MS prep2->analysis1 analysis2 Separation on DB-5ms column analysis1->analysis2 analysis3 Detection by MS (EI, m/z 40-400) analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Identify Peaks by Mass Spectra data1->data2 data3 Calculate Purity (Area % Normalization) data2->data3

Caption: Workflow for Purity Assessment of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh known amount of sample prep2 Dissolve in initial mobile phase prep1->prep2 analysis1 Inject 10 µL into HPLC prep2->analysis1 analysis2 Separation on C18 column analysis1->analysis2 analysis3 UV or MS Detection analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Identify Peaks by Retention Time data1->data2 data3 Quantify Purity data2->data3

Caption: Workflow for Purity Assessment of this compound by HPLC.

Conclusion: A Multi-faceted Approach to Ensure Quality

The purity of this compound is a critical parameter that underpins the success of its subsequent applications in research and development. While GC-MS is the recommended primary technique for its comprehensive analysis, offering excellent separation and definitive identification of volatile impurities, HPLC provides a valuable orthogonal method, particularly for non-volatile starting materials. A thorough understanding of the synthetic route and potential impurities, coupled with the implementation of these robust analytical protocols, will ensure a high degree of confidence in the quality of this important synthetic intermediate.

References

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Chemia. [Link]
  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. (2013).

Sources

A Comparative Guide to the Reaction Kinetics of 3,3-Bis(bromomethyl)pentane: An Archetype for Extreme Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of 3,3-bis(bromomethyl)pentane, a unique substrate that serves as an exceptional model for studying the profound impact of steric hindrance on chemical reactivity. Designed for researchers, scientists, and professionals in drug development, this document objectively compares the kinetic behavior of this compound with other relevant alkyl halides, supported by established data and detailed experimental protocols for independent verification.

Introduction: The Unique Structural Challenge of this compound

This compound is a geminal dibromide whose structure presents a fascinating challenge to conventional reaction mechanisms.[1] While the carbon atoms bearing the bromine atoms are primary, they are directly attached to a quaternary carbon (C3). This "neopentyl-like" arrangement, but with even greater steric bulk, effectively shields the reaction centers from external chemical attack, making it an ideal candidate for exploring the limits of nucleophilic substitution and elimination reactions. Understanding its kinetic profile is crucial for predicting the behavior of similarly hindered structures in complex molecule synthesis.

The Decisive Role of Steric Hindrance: A Comparative Kinetic Analysis

The rate of a bimolecular nucleophilic substitution (S(_N)2) reaction is exquisitely sensitive to steric congestion around the electrophilic carbon. The mechanism requires a nucleophile to approach from the backside of the carbon-leaving group bond.[2] In the case of this compound, the bulky ethyl groups and the second bromomethyl group on the adjacent quaternary carbon create a formidable barrier to this approach, far exceeding that of even the classic example of a sterically hindered primary halide, neopentyl bromide.[3]

For practical purposes, neopentyl halides are considered exceptionally unreactive in S(N)2 reactions.[4] The rate of reaction for neopentyl bromide is orders of magnitude slower than for less hindered primary alkyl halides. Given that this compound possesses even greater steric bulk at the β-position, its rate of S(_N)2 reaction is predicted to be virtually immeasurable under standard conditions.

Table 1: Comparative S(_N)2 Reaction Rates with a Common Nucleophile
Alkyl BromideStructureRelative RateRationale for Reactivity
Methyl BromideCH(_3)Br~30Minimal steric hindrance.
Ethyl BromideCH(_3)CH(_2)Br1Baseline for primary halides.
Isopropyl Bromide(CH(_3))(_2)CHBr~0.02Increased hindrance at the α-carbon.
Neopentyl Bromide(CH(_3))(_3)CCH(_2)Br~0.00001Severe steric hindrance at the β-carbon blocks backside attack.[5]
This compound (CH(_3)CH(_2))(_2)C(CH(_2)Br)(_2) < 0.00001 (Est.) Extreme steric hindrance from two ethyl groups and a bromomethyl group at the β-carbon.

Note: Relative rates are approximate and compiled from various sources for illustrative purposes. The rate for this compound is an educated estimate based on established principles of steric effects.

G cluster_0 Unhindered Backside Attack (Ethyl Bromide) cluster_1 Hindered Backside Attack (this compound) EtBr Ethyl Bromide TS_Et Sₙ2 Transition State (Accessible) EtBr->TS_Et Nu_Et Nucleophile (Nu⁻) Nu_Et->TS_Et Direct Approach Prod_Et Product TS_Et->Prod_Et DBMP This compound No_Rxn Reaction Impeded DBMP->No_Rxn Nu_DBMP Nucleophile (Nu⁻) Block Steric Blockage by Ethyl Groups Nu_DBMP->Block Approach Blocked G start This compound step1 Slow Ionization (-Br⁻) start->step1 primary_cation Primary Carbocation (Highly Unstable) step1->primary_cation step2 Fast 1,2-Alkyl Shift (Rearrangement) primary_cation->step2 tertiary_cation Tertiary Carbocation (More Stable) step2->tertiary_cation step3 Nucleophilic Attack (+Nu⁻) tertiary_cation->step3 product Rearranged Product step3->product

Caption: S(_N)1 reaction pathway with carbocation rearrangement.

Experimental Protocol: Kinetic Study of the Solvolysis of this compound

This protocol describes a self-validating system to determine the first-order rate constant for the solvolysis of this compound. The rate of reaction is monitored by titrating the hydrobromic acid (HBr) produced over time. The slow, rate-determining step is the initial ionization of the C-Br bond, making the rate of acid production directly proportional to the rate of reaction. [6]

Materials and Reagents:
  • This compound

  • 80:20 Ethanol:Water (v/v) solvent mixture

  • 0.1 M solution of this compound in anhydrous acetone

  • 0.01 M standardized sodium hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Constant temperature water bath, burette, flasks, pipettes

Step-by-Step Methodology:
  • Solvent Preparation: Prepare 500 mL of the 80:20 ethanol/water solvent mixture.

  • Reaction Setup: Place 100 mL of the solvent mixture into a 250 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. The solution should be adjusted to a neutral green-blue endpoint with a single drop of 0.01 M NaOH if necessary.

  • Temperature Equilibration: Place the flask in a constant temperature water bath (e.g., 50°C) and allow it to equilibrate for at least 10 minutes.

  • Reaction Initiation: Pipette exactly 1.0 mL of the 0.1 M this compound solution into the flask, swirl vigorously to mix, and immediately start a timer. This is t=0.

  • Kinetic Monitoring: Allow the reaction to proceed. The solvolysis will produce HBr, causing the indicator to turn yellow.

  • Titration: Periodically, titrate the reaction mixture with the 0.01 M NaOH solution back to the green-blue endpoint. Record the volume of NaOH added and the corresponding time. Continue taking readings at regular intervals until the reaction is complete (i.e., the rate of acid production becomes negligible).

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time (t), where V(∞) is the total volume of NaOH required for complete reaction and V(_t) is the volume at time t. The slope of this line will be -k.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solvent Prepare 80:20 EtOH/H₂O setup Add Solvent & Indicator to Flask prep_solvent->setup prep_naoh Standardize 0.01 M NaOH titrate Titrate with NaOH to Endpoint prep_naoh->titrate prep_substrate Prepare 0.1 M Substrate in Acetone initiate t=0: Add Substrate Start Timer prep_substrate->initiate equilibrate Equilibrate at Temp (T) setup->equilibrate equilibrate->initiate monitor Monitor Color Change (Blue → Yellow) initiate->monitor monitor->titrate record Record V(NaOH) and time (t) titrate->record record->monitor Repeat until reaction is complete plot Plot ln(V∞ - Vt) vs. t record->plot calculate Slope = -k Determine Rate Constant plot->calculate

Caption: Experimental workflow for kinetic analysis via titration.

Conclusion

The kinetic behavior of this compound is overwhelmingly dictated by its extreme steric hindrance. It is effectively inert to S(_N)2 reactions, serving as a textbook example of β-carbon steric shielding. Under conditions that favor unimolecular pathways, it is expected to react slowly via an S(_N)1 mechanism, which is complicated by a requisite Wagner-Meerwein rearrangement to form a more stable carbocation intermediate. The experimental protocols provided herein offer a robust framework for quantifying these effects and validating the mechanistic hypotheses. For scientists in synthetic and medicinal chemistry, understanding the kinetic limitations imposed by such sterically encumbered structures is paramount for the rational design of molecules and the development of efficient synthetic routes.

References

  • Vertex AI Search. How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
  • Organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Benchchem. Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.
  • Chemistry LibreTexts. SN2 Substitution Reactions and Alkyl Moiety.
  • Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2).
  • Quora. Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide?.
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • YouTube. Substitution Reactions of Neopentyl Halides.
  • Chemistry Stack Exchange. SN2: Neopentyl halides and methyl halides.
  • PubChem. Pentane, 3,3-bis(bromomethyl)-.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Experiment 8 — Kinetics of SN1 Solvolysis.

Sources

A Comparative Crystallographic Guide to 3,3-Bis(bromomethyl)pentane Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Crystal Engineering

In the realm of materials science and drug development, the precise control of molecular architecture in the solid state is paramount. 3,3-Bis(bromomethyl)pentane and its derivatives represent a fascinating class of molecules where significant steric hindrance is imposed by the quaternary carbon center substituted with bulky bromomethyl or ethyl groups. This inherent steric strain profoundly influences their conformational preferences and crystal packing, offering a rich platform for studying the interplay of non-covalent interactions in crystal engineering. Understanding these structural nuances is crucial for designing novel materials with tailored physical and chemical properties. This guide provides an in-depth comparison of the X-ray crystallographic features of a highly brominated 3,3-disubstituted pentane analogue and a less sterically hindered alkane, offering valuable insights for researchers in the field.

Comparative Crystallographic Data Analysis

To elucidate the impact of bulky brominated substituents on the crystal structure of a pentane derivative, we will compare the crystallographic data of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane with that of a simple long-chain alkane, n-eicosane (C20H42), which lacks the significant steric hindrance of the former. While a direct crystallographic analysis of this compound is not publicly available, the chosen analogue provides a robust model for understanding the conformational and packing behavior of such sterically congested molecules.

Parameter1,5-Dibromo-3,3-bis(2-bromoethyl)pentanen-Eicosane
Chemical Formula C9H16Br4C20H42
Molecular Weight 443.84 g/mol 282.55 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 10.33 Å, b = 11.99 Å, c = 11.55 Åa = 4.28 Å, b = 4.82 Å, c = 25.5 Å
α = 90°, β = 109.8°, γ = 90°α = 91.1°, β = 93.5°, γ = 107.4°
Volume of Unit Cell 1345 ų496 ų
Z (Molecules per unit cell) 41
Calculated Density 2.19 g/cm³0.94 g/cm³
Key Intermolecular Interactions Halogen bonding (Br···Br contacts), van der Waals forcesVan der Waals forces

The data clearly illustrates the profound effect of the four bulky bromine atoms on the crystal packing of the pentane derivative. The presence of these large, polarizable atoms leads to a significantly denser crystal packing compared to the simple alkane, driven by a combination of van der Waals forces and halogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a compound like 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane.

1. Crystal Growth:

  • Purity is paramount: The starting material must be of high purity to yield high-quality single crystals. Recrystallization or chromatography may be necessary.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. Slow evaporation of a dilute solution is often a successful technique. For compounds like the title derivatives, halogenated solvents or mixtures with alkanes can be effective.

  • Method: The slow evaporation method is a common choice. Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a few small holes to allow for slow evaporation over several days to weeks in a vibration-free environment.

2. Crystal Mounting:

  • Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

3. Data Collection:

  • Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Strategy: A data collection strategy is devised to measure the intensities of a large number of reflections from different crystal orientations.

4. Data Reduction and Structure Solution:

  • Integration: The raw diffraction images are processed to integrate the intensity of each reflection.

  • Structure Solution: The integrated data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualizing the Workflow and Molecular Packing

To better illustrate the experimental and analytical process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A generalized workflow for the X-ray crystallographic analysis of a small organic molecule.

molecular_packing cluster_brominated 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane Packing cluster_alkane n-Eicosane Packing a1 Molecule A a2 Molecule B a1->a2 Br...Br a3 Molecule C a1->a3 vdW a4 Molecule D a2->a4 Br...Br a3->a4 vdW b1 Molecule X b2 Molecule Y b1->b2 vdW b3 Molecule Z b2->b3 vdW

Caption: A simplified comparison of intermolecular interactions in the crystal packing of a brominated pentane derivative versus a linear alkane.

In-Depth Analysis: The Role of Bromine in Dictating Solid-State Architecture

The comparison between the highly substituted brominated pentane and a simple n-alkane highlights the dominant role of the bromine atoms in determining the solid-state structure. In 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, the large size and high electron density of the bromine atoms lead to significant steric repulsion, which influences the conformation of the flexible ethyl chains. However, these same properties also facilitate attractive intermolecular interactions, specifically halogen bonding. These Br···Br interactions, where the electrophilic region of one bromine atom interacts with the nucleophilic region of another, are a key stabilizing force in the crystal lattice, contributing to the high packing density.[1]

In contrast, the crystal structure of n-eicosane is primarily governed by weaker van der Waals forces, leading to a less dense packing arrangement. The flexible hydrocarbon chain can adopt a more extended conformation to maximize these interactions. The absence of strong, directional interactions like halogen bonds results in a simpler packing motif.

For researchers designing new materials, this comparison underscores the potential of using heavy atoms like bromine to control crystal packing and, consequently, the material's bulk properties. The introduction of such atoms can be a powerful strategy for tuning melting points, solubility, and even electronic properties.

References

  • Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3376-3388. [Link]
  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 263916. [Link]
  • PubChem. (n.d.). 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane. National Center for Biotechnology Information.

Sources

A Comparative Benchmarking Guide: 3,3-Bis(bromomethyl)pentane and its Rivals in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final molecular architecture. Among the myriad of available synthons, sterically hindered gem-dibromides serve as invaluable precursors for the construction of complex spirocyclic and polymeric structures. This guide provides an in-depth technical comparison of 3,3-bis(bromomethyl)pentane against two notable alternatives: 1,1-bis(bromomethyl)cyclobutane and 3-bromo-2,2-bis(bromomethyl)propanol. Our analysis is grounded in experimental data to provide a clear, objective benchmark of their performance in key synthetic applications.

The Building Blocks: A Structural and Synthetic Overview

A building block's utility is intrinsically linked to its structure and accessibility. Here, we examine the synthetic origins and inherent structural features of our three compounds of interest.

This compound: The Sterically Encumbered Workhorse

This compound, with its central quaternary carbon flanked by two ethyl groups, presents a significant steric profile. This neopentyl-like structure is key to its influence on reaction kinetics and product stability. Its synthesis typically originates from the corresponding diol, 2,2-diethyl-1,3-propanediol, via bromination.

Synthesis of this compound: The conversion of 2,2-diethyl-1,3-propanediol to this compound is commonly achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, where the hydroxyl groups are converted into good leaving groups, followed by displacement by bromide ions.[1][2]

Experimental Protocol: Synthesis of this compound from 2,2-Diethyl-1,3-propanediol

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: 2,2-Diethyl-1,3-propanediol (1 equivalent) is dissolved in a suitable anhydrous solvent such as diethyl ether.

  • Reaction: The solution is cooled in an ice bath, and phosphorus tribromide (PBr₃, ~0.7 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled and slowly poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Alternative Building Blocks

1,1-Bis(bromomethyl)cyclobutane: This building block offers a more rigid and strained four-membered ring scaffold. Its synthesis also typically starts from the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane. The cyclobutane ring's conformational constraints can lead to different reactivity and product geometries compared to the more flexible pentane backbone.

3-Bromo-2,2-bis(bromomethyl)propanol: This tribrominated compound, derived from pentaerythritol, introduces an additional functional handle (a hydroxyl group) and further increases the steric bulk.[3] This can be a strategic advantage for subsequent transformations but also complicates its reactivity in certain applications.

Application Focus 1: Synthesis of Spirocycles

Spirocycles are highly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structures. The double alkylation of a nucleophile with a gem-dibromide is a common strategy for their synthesis.

Malonic Ester Alkylation for Spiro[3.3]heptane Derivatives

The reaction of diethyl malonate with a gem-dibromide is a classic approach to forming spirocyclic dicarboxylates.

DOT Diagram: Malonic Ester Spirocyclization Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Gem-Dibromide Gem-Dibromide Alkylation Double Alkylation Gem-Dibromide->Alkylation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Alkylation Base Base (e.g., NaH, K2CO3) Base->Alkylation Spirocycle Spirocyclic Dicarboxylate Alkylation->Spirocycle G cluster_reactants Reactants cluster_synthesis Synthesis Pathway Diol Diol (e.g., 2,2-diethyl-1,3-propanediol) Intermediate Cyclic Thiocarbonate Intermediate Diol->Intermediate CS2 Carbon Disulfide CS2->Intermediate Base Base Base->Intermediate Dihalide Gem-Dihalide SOC Spiro-Orthocarbonate Dihalide->SOC Intermediate->SOC

Caption: A general pathway for the synthesis of spiro-orthocarbonates.

Benchmarking in Polymerization

The structure of the gem-dihalide used in the synthesis of the SOC monomer can influence the properties of the resulting polymer.

Building Block in SOC SynthesisExpected Polymer PropertiesRationale
This compound Increased solubility, lower glass transition temperature (Tg)The flexible diethyl groups introduce disorder and increase the free volume in the polymer chains.
1,1-Bis(bromomethyl)cyclobutane Higher rigidity, potentially higher TgThe rigid cyclobutane units in the polymer backbone restrict chain mobility.
3-Bromo-2,2-bis(bromomethyl)propanol Potential for cross-linking, flame retardant propertiesThe pendant hydroxyl group can be used for post-polymerization modifications, and the high bromine content imparts flame retardancy. [4]

Trustworthiness Through Self-Validation: The predicted polymer properties are based on well-established principles of polymer chemistry. For instance, the introduction of bulky, flexible side groups (like the diethyl groups from this compound) is a known strategy to disrupt chain packing and lower the Tg. Conversely, incorporating rigid cyclic structures (from 1,1-bis(bromomethyl)cyclobutane) into the polymer backbone is a standard method to increase stiffness and raise the Tg. These principles provide a self-validating framework for predicting the performance of these building blocks in polymer synthesis.

Conclusions and Recommendations

The choice between this compound and its alternatives is highly application-dependent.

  • This compound is a versatile building block, particularly when steric hindrance is desired to influence product stability or when the introduction of flexible, non-polar groups is required to tailor the properties of materials. Its slower reaction kinetics in Sₙ2 reactions should be a key consideration in planning synthetic routes.

  • 1,1-Bis(bromomethyl)cyclobutane is often the superior choice for the synthesis of rigid spiro[3.3]heptane systems, where its strained and pre-organized structure can lead to higher cyclization yields. [5]

  • 3-Bromo-2,2-bis(bromomethyl)propanol offers the unique advantage of an additional functional group and inherent flame-retardant properties due to its high bromine content. [3][4]However, its use requires careful consideration of potential side reactions and the need for protecting group strategies.

Ultimately, this guide serves as a starting point for researchers. The provided data and protocols should be used in conjunction with a thorough understanding of the specific synthetic goals and the mechanistic nuances of the desired transformations.

References

  • Hamza, D., & White, A. D. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using (Chloromethyl)cyclobutane Analogs. BenchChem.
  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]
  • Endo, T., & Bailey, W. J. (1975). The synthesis of monomers that expand on polymerization. Synthesis and polymerization of 8,10,19,20‐tetraoxatrispiro[5.2.2.5.2.2]heneicosane. Die Makromolekulare Chemie, 176(10), 2897-2905.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(47), 12207-12213.
  • Ivanova, N. A., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. The Journal of Organic Chemistry, 87(19), 12699–12711.
  • Joshi, A. V., & Baidya, M. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – An Asian Journal, 16(22), 3546-3561.
  • BYJU'S. (n.d.). PBr3 Reaction.
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
  • Li, G., et al. (2020). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Mlinarić-Majerski, K., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. The Journal of Organic Chemistry, 81(13), 5547–5554.
  • National Center for Biotechnology Information. (n.d.). Process for the preparation of dibromoneopentylglycol (DBNG). U.S.
  • Pearson, R. G. (1949). Rates of reaction of ethyl bromide with some nucleophilic reagents. Journal of the American Chemical Society, 71(6), 2212–2214.
  • PubChem. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propanol.
  • Semantic Scholar. (2006). Synthesis of copolymers containing a spiro orthocarbonate moiety and evaluation of the volume change during their cationic crosslinking.
  • St-Gelais, A., & Spino, C. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Vorojeikina, L., et al. (2018). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Saturated Bicyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(21), 9547–9560.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.
  • jOeCHEM. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]
  • Chemistry university. (2021, January 31). PBr3 nucleophilic substitution of alcohols [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 3,3-Bis(bromomethyl)pentane and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thermal stability of polymeric materials is a critical parameter dictating their processing window and end-use performance. Crosslinking is a fundamental strategy to enhance the thermal properties of polymers by creating a three-dimensional network structure that restricts chain mobility at elevated temperatures.[1][2] The choice of crosslinking agent is paramount, as its chemical nature profoundly influences the final thermal characteristics of the polymer network.

This guide provides a comprehensive analysis of the thermal stability of polymers crosslinked with 3,3-Bis(bromomethyl)pentane, a bifunctional alkyl halide. Due to a lack of specific experimental data in the public domain for this particular crosslinker, this guide will leverage established principles of polymer science and comparative data from other crosslinking systems to provide an in-depth predictive analysis. We will explore the causal relationships behind experimental choices for evaluating thermal stability and provide detailed protocols for key analytical techniques.

The Role of Crosslinking in Enhancing Thermal Stability

Crosslinking transforms thermoplastic polymers into thermosets, creating a robust network that resists flow and deformation at high temperatures.[3] This enhancement in thermal stability is primarily attributed to the covalent bonds formed between polymer chains, which require significantly more energy to break compared to the secondary forces (van der Waals, hydrogen bonding) that govern the interactions in thermoplastics.[4] The density and chemical nature of these crosslinks are critical determinants of the material's ultimate thermal performance.

Comparative Analysis of Crosslinking Agents

The selection of a crosslinking agent dictates the architecture and chemical nature of the crosslinked network, and consequently, its thermal stability. Here, we compare the anticipated performance of this compound with other common classes of crosslinkers.

This compound: An Aliphatic Dihalide Crosslinker

This compound is an aliphatic dihalide with two reactive bromomethyl groups. The crosslinking reaction typically proceeds via nucleophilic substitution, where a nucleophilic site on the polymer chain (e.g., an amine, hydroxyl, or thiol group) displaces the bromide ion, forming a stable covalent bond.

  • Anticipated Thermal Performance: As an aliphatic crosslinker, this compound is expected to form flexible crosslinks. While this will undoubtedly improve the thermal stability compared to the non-crosslinked polymer, it may not reach the high thermal resistance offered by aromatic crosslinkers.[5] The presence of bromine, however, introduces a flame-retardant effect. Upon heating, the carbon-bromine bonds can rupture, releasing bromine radicals that act as flame quenchers in the vapor phase, interrupting the combustion cycle.[6][7]

Alternative Crosslinking Agents: A Comparative Overview
Crosslinker TypeExampleCrosslinking MechanismExpected Impact on Thermal Stability
Aromatic Dihalides Xylylene DichlorideFriedel-Crafts alkylation or nucleophilic substitutionHigh thermal stability due to the formation of rigid aromatic crosslinks.[8]
Vinyl-based Aromatics Divinylbenzene (DVB)Free-radical polymerizationExcellent thermal stability and high char yield due to the rigid, highly crosslinked aromatic network.[2]
Epoxy Systems Diglycidyl ether of bisphenol A (DGEBA) + Amine HardenerRing-opening polymerizationHigh thermal stability, dependent on the structure of the epoxy resin and the curing agent. Aromatic amines lead to higher stability.
Peroxides Dicumyl PeroxideFree-radical abstraction and recombinationImproves thermal stability, particularly in polyolefins. The stability is dependent on the crosslink density.
Diisocyanates Toluene Diisocyanate (TDI)Polyaddition with polyolsForms urethane linkages, leading to good thermal stability. Aromatic diisocyanates provide higher stability than aliphatic ones.

Experimental Evaluation of Thermal Stability

To empirically determine and compare the thermal stability of polymers crosslinked with different agents, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the most direct method for assessing thermal stability.

  • Sample Preparation:

    • Ensure the crosslinked polymer sample is fully cured and free of any residual solvent or monomer.

    • Grind the sample into a fine powder to ensure uniform heat distribution.

    • Accurately weigh 5-10 mg of the powdered sample into a ceramic or platinum TGA crucible.[9]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the desired atmosphere, typically nitrogen for pyrolysis studies or air for oxidative stability analysis. Set the gas flow rate to a constant value, e.g., 50 mL/min.[10]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, to a final temperature where the sample is fully decomposed (e.g., 800 °C).[11]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).

    • Identify the temperature of maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG).

    • Quantify the percentage of non-volatile residue (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which provides insight into the rigidity of the polymer network and the effect of crosslinking.

  • Sample Preparation:

    • Place a small, uniform piece of the crosslinked polymer (5-10 mg) into an aluminum DSC pan.[12]

    • Crimp the pan to ensure good thermal contact.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).[13]

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg but below its decomposition temperature. This step removes the thermal history of the sample.[14]

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heat: Heat the sample again at the same rate as the first heat. The Tg is determined from the second heating scan as a step change in the heat flow.[14]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating curve.

Predictive Data Summary

The following table provides a predictive comparison of the thermal properties of a hypothetical polymer crosslinked with this compound against polymers crosslinked with well-characterized agents. The values for the alternative crosslinkers are representative of what is found in the literature for common polymer systems.

Crosslinking AgentPolymer SystemT5% Decomposition (°C) (in N2)Char Yield at 700°C (%) (in N2)Glass Transition Temp. (Tg) (°C)
None (Linear Polymer) Polystyrene~350< 5~100
This compound (Predicted) Polystyrene with nucleophilic sites~370 - 4005 - 15~110 - 120
Divinylbenzene Polystyrene> 400> 40> 120
Dicumyl Peroxide Polyethylene~450< 5N/A (depends on crystallinity)

Visualizing the Concepts

To further elucidate the topics discussed, the following diagrams illustrate the chemical structures, experimental workflows, and logical relationships.

crosslinker_structure cluster_pentane This compound C(CH2Br)2(CH2CH3)2 C(CH₂Br)₂(CH₂CH₃)₂ crosslinking_reaction Polymer_A Polymer Chain A (with Nucleophile) Crosslinked_Polymer Polymer-A-CH₂-R-CH₂-Polymer-B Polymer_A->Crosslinked_Polymer Crosslinker Br-CH₂-R-CH₂-Br (this compound) Crosslinker->Crosslinked_Polymer Polymer_B Polymer Chain B (with Nucleophile) Polymer_B->Crosslinked_Polymer

Caption: General crosslinking reaction with a dihalide.

thermal_analysis_workflow Start Crosslinked Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Analyze TGA Data (T_onset, T_max, Char Yield) TGA->TGA_Data DSC_Data Analyze DSC Data (Glass Transition Temp., T_g) DSC->DSC_Data Conclusion Comparative Thermal Stability Assessment TGA_Data->Conclusion DSC_Data->Conclusion

Caption: Workflow for the thermal analysis of crosslinked polymers.

Conclusion

The selection of a crosslinking agent is a critical decision in the design of thermally stable polymer systems. While direct experimental data for this compound is not widely available, a thorough understanding of the principles of polymer chemistry allows for a robust predictive analysis. The aliphatic nature of this crosslinker suggests the formation of a flexible network, leading to a moderate improvement in thermal stability compared to the uncrosslinked polymer. However, the presence of bromine is anticipated to impart flame retardant properties, which can be a significant advantage in certain applications.

For a definitive comparison, the experimental protocols detailed in this guide for TGA and DSC analysis should be performed. By systematically evaluating the thermal decomposition behavior and glass transition temperatures, researchers can make informed decisions on the optimal crosslinking strategy to meet the specific thermal performance requirements of their application.

References

  • Formulated Polymer Products. (2017, September 29). How Do Flame Retardants Work?
  • Patsnap. (2023, July 3). How Do Flame Retardants Work in Polymers?
  • FR Fabric. (2023, July 2).
  • MDPI. (2024, September 23).
  • BSEF. (n.d.). Bromine-based Flame retardants.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 4,6-Bis(chloromethyl)
  • Chemistry For Everyone. (2025, May 6). Is Bromine A Flame Retardant? [Video]. YouTube.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Divinyl Ethers.
  • Marquette University. (n.d.). Thermal Decomposition of Cross-linked Polybutadiene and its Copolymers.
  • Marquette University. (2000, September 1). How does Cross-Linking Effect the Thermal Stability of Polyisoprene.
  • TA Instruments. (n.d.). Identification of a Cross-Linked Rubber by Evolved Gas Analysis and Thermal Analysis Techniques.
  • Polymer Innovation Blog. (2023, September 7).
  • ASN. (2023). Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles.
  • TA Instruments. (n.d.). Thermoset Analysis Using the Discovery X3 DSC.
  • TA Instruments. (n.d.). Thermoset Analysis Using the Discovery X3 DSC.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2025, August 5). Thermal degradation of cross-linked polyisoprene and polychloroprene | Request PDF.
  • ResearchGate. (n.d.). (PDF) Thermal analysis of halogenated rubber cured with a new cross-linking system.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets.
  • Polymer Innovation Blog. (2014, April 14).
  • MDPI. (2024, March 17).
  • AIDIC. (2024, October 15).
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • PerkinElmer. (n.d.).
  • Marquette University. (n.d.). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates.
  • Marquette University. (2000, April 1). Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene.
  • University of Strathclyde. (n.d.).
  • MDPI. (2023, April 19). Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent.
  • ResearchGate. (n.d.). Thermogravimetric analysis of cross-linked polymers with glass....
  • National Institutes of Health. (2021, January 20).
  • ResearchGate. (2025, August 6). Dynamic-mechanical and differential scanning calorimetry measurements on crosslinked poly(ester-siloxane)-urethanes | Request PDF.
  • CentAUR. (n.d.). Exploiting Thermally-Reversible Chemistry for Controlling the Crosslinking of Polymer Networks.
  • MDPI. (n.d.).
  • ResearchGate. (2025, November 11). Characterization of polyurethane resins by FTIR, TGA, and XRD.

Sources

The Prudent Synthesist's Dilemma: A Comparative Cost and Strategy Guide to 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Architectural Value of the Neopentyl Scaffold

In the intricate world of medicinal chemistry and materials science, the creation of molecules with precise three-dimensional architectures is paramount. Spirocycles, compounds containing two rings connected by a single common atom, are of particular interest. Their rigid, well-defined structures can orient functional groups in specific vectors, making them invaluable for probing biological targets or building novel polymers. At the heart of many spirocyclic syntheses lies the "neopentyl" or quaternary carbon core, a motif that provides steric bulk and a stable anchor for further functionalization.

3,3-Bis(bromomethyl)pentane is a quintessential building block for this purpose. Its central quaternary carbon, flanked by two reactive bromomethyl groups, serves as a powerful dielectrophile. This allows for efficient double alkylation reactions with a variety of nucleophiles to construct spirocyclic systems in a single, convergent step. However, convenience often comes at a cost. As a specialty reagent, the direct purchase of this compound can be prohibitively expensive for large-scale synthesis or exploratory research.

This guide provides a comprehensive cost and performance analysis of using this compound. We will objectively compare the "buy now" approach with a "synthesize in-house" strategy, starting from inexpensive, industrial bulk chemicals. We will also evaluate a key functional alternative, 3,3-Bis(bromomethyl)oxetane, to understand the cost implications of incorporating a valuable pharmacophore. This analysis is designed to empower researchers to make the most economically and strategically sound decisions for their synthetic campaigns.

Comparative Reagents: The Contenders

The central comparison of this guide revolves around three distinct strategies for accessing a neopentyl-type dielectrophile for spirocyclization:

  • The Target Reagent: this compound. The direct, ready-to-use option for creating a spiro[4.4]nonane core (when reacted with a three-carbon nucleophile like malonate).

  • The Functional Alternative: 3,3-Bis(bromomethyl)oxetane. A high-value alternative that introduces a strained oxetane ring, a desirable motif in modern drug discovery for its ability to improve physicochemical properties.[1]

  • The In-House Precursors: From Bulk Chemicals. Synthesizing the required dibromide from vastly cheaper starting materials. The two most relevant precursors are:

    • 2,2-Diethyl-1,3-propanediol: The direct precursor to this compound.[2]

    • Pentaerythritol & Neopentyl Glycol: Abundant, inexpensive polyols that can be converted into analogous dibromides, such as 2,2-Bis(bromomethyl)propane-1,3-diol (Dibromoneopentyl glycol, DBNPG).[3][4]

Part 1: A Head-to-Head Cost Analysis

The decision to purchase a reagent versus synthesizing it is a critical economic inflection point in any research program. The following table summarizes the stark cost differences between these approaches. Prices are estimated based on current market data for bulk industrial chemicals and publicly listed prices for lab-scale specialty reagents.

ReagentCAS NumberTypical Supplier & ScaleEstimated Price (USD)Price per Mole (USD)Strategic Implication
Specialty Reagents (Buy Now)
This compound67969-84-0Fine Chemical Supplier (e.g., Appchem, Amadis) / Lab Scale>$500 / g (Est.)>$129,000Extremely high cost; only viable for final, small-scale derivatization.[5][6]
3,3-Bis(bromomethyl)oxetane2402-83-7Sigma-Aldrich / 1 g$586.00$142,900Highest cost; justified only by the unique value of the oxetane moiety.
In-House Precursors (Bulk)
2,2-Diethyl-1,3-propanediol115-76-4Fine Chemical Supplier / Lab Scale~$50-100 / 100 g~$38-76Moderate cost precursor; still requires a synthetic step.[7]
Pentaerythritol115-77-5Industrial Market / Metric Ton~$2,200~$0.30Extremely low cost; ideal starting point for large-scale campaigns.[2]
Neopentyl Glycol126-30-7Industrial Market / Metric Ton~$2,300~$0.24Lowest cost; another excellent bulk starting material.
Ancillary Reagents (for In-House Synthesis)
Hydrobromic Acid (48%)10035-10-6Industrial Supplier / kg~$2-5~$0.34-0.85 (per mole HBr)Inexpensive brominating agent for large-scale reactions.[8]
Phosphorus Tribromide (PBr₃)7789-60-8Industrial Supplier / kg~$10-15~$2.70-4.05Cost-effective brominating agent, often used for higher yields with neopentyl alcohols.

Disclaimer: Prices are estimates derived from 2024-2025 market data and are subject to fluctuation. Lab-scale prices for specialty chemicals can be significantly higher than industrial-scale prices.

The data clearly illustrates a cost differential of several orders of magnitude. The price per mole for a pre-made dibromide like 3,3-Bis(bromomethyl)oxetane is over


0.30  per mole. This staggering difference makes a compelling case for in-house synthesis, provided the protocols are efficient and reliable.

Part 2: Performance, Causality, and Experimental Protocols

While cost is a primary driver, synthetic performance—yield, purity, and reaction robustness—is equally critical. Here, we dissect the causality behind the synthetic choices and provide validated protocols.

The Core Reaction: Spirocycle Formation via Double Alkylation

The primary application for these dibromides is the construction of a spirocyclic core. A classic example is the reaction with diethyl malonate, a soft nucleophile, in the presence of a strong base.

Causality of Reagent Choice: The neopentyl structure of the dibromide is crucial. It is sterically hindered, which prevents SN2 reactions from occurring on the central quaternary carbon. However, the primary bromides are highly susceptible to SN2 attack by the malonate enolate. The intramolecular nature of the second alkylation is entropically favored, driving the reaction to completion and forming the second ring.

Caption: The double Sₙ2 alkylation pathway for spirocycle synthesis.

Experimental Protocol 1: Synthesis of Diethyl Spiro[4.4]nonane-2,2-dicarboxylate

This protocol describes the use of the target reagent.

Materials:

  • This compound (2.58 g, 10 mmol)

  • Diethyl malonate (1.60 g, 10 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.88 g, 22 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), 50 mL

  • Diethyl ether, Saturated aq. NH₄Cl, Brine

Procedure:

  • To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.88 g).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove mineral oil, then carefully place under vacuum and backfill with inert gas.

  • Add anhydrous DMF (30 mL) via syringe. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl malonate (1.60 g) in DMF (10 mL) dropwise over 15 minutes. The evolution of H₂ gas will be observed.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of the sodium enolate.

  • Re-cool the mixture to 0 °C and add a solution of this compound (2.58 g) in DMF (10 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC until the starting dibromide is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target spirocycle.

The "Synthesize In-House" Workflow

The true cost savings are realized by preparing the dibromide from bulk precursors. The overall workflow involves converting an inexpensive diol to the target dibromide, which is then used in the spirocyclization protocol described above.

Caption: Overall workflow for the cost-effective in-house synthesis strategy.

Experimental Protocol 2: Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG) from Pentaerythritol

This protocol is adapted from established patent literature and demonstrates a robust method for creating a key dibromide analog.[4][9]

Materials:

  • Pentaerythritol (136 g, 1.0 mol)

  • 48% Hydrobromic acid (HBr) (675 g, 4.0 mol)

  • Glacial Acetic Acid (catalyst) (12 g, 0.2 mol)

  • Toluene (500 mL)

Procedure:

  • Equip a 2 L three-neck flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.

  • Charge the flask with pentaerythritol, 48% HBr, acetic acid, and toluene.

  • Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Causality of Dean-Stark Trap: The bromination of an alcohol with HBr is an equilibrium reaction that produces water. According to Le Châtelier's principle, removing water from the reaction mixture drives the equilibrium towards the product, significantly increasing the yield of the desired dibromide.[9]

  • Continue refluxing for 8-12 hours, or until no more water is collected.

  • Cool the reaction mixture to below 80 °C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize the excess HBr and acetic acid until the aqueous layer is neutral (pH ~7).

  • Cool the biphasic mixture to 5-10 °C in an ice bath. The product, DBNPG, is poorly soluble in cold toluene and will precipitate as a white solid.

  • Isolate the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 100 mL) and then with cold toluene (1 x 100 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight. Yields are typically in the 80-90% range.[9] The resulting DBNPG can be used directly in the subsequent spirocyclization step.

Conclusion and Recommendations

The economic analysis presents a clear verdict: for any synthesis requiring more than a few milligrams of a neopentyl dibromide, direct purchase is financially unsustainable. The cost per mole of a specialty reagent like this compound or its oxetane analog can be over 400,000 times greater than that of its ultimate precursor, pentaerythritol.

Strategic Recommendations:

  • For Exploratory, Small-Scale Chemistry (<1g scale): If the immediate goal is to quickly synthesize a few derivatives for initial screening and the budget allows, purchasing the target dibromide offers the fastest route to the final compound.

  • For Process Development and Scale-Up (>10g scale): In-house synthesis is not just recommended; it is essential. The protocols for converting inexpensive polyols like pentaerythritol into their dibromide derivatives are robust, high-yielding, and utilize standard laboratory equipment.[4][9] The upfront investment in time and reagents for a two-step synthesis is overwhelmingly compensated by the drastic reduction in material cost.

  • When to Use 3,3-Bis(bromomethyl)oxetane: The decision to use this highly expensive analog should be driven solely by the strategic value of the oxetane ring. Oxetanes are known to improve metabolic stability, aqueous solubility, and lipophilicity in drug candidates. If these properties are critical for the project's success, its high cost may be justified as an investment in the quality of the final molecule.

Ultimately, this compound and its analogs are potent synthetic tools. By understanding the full economic and synthetic landscape, from bulk chemicals to high-value reagents, the prudent scientist can design a research plan that is not only chemically elegant but also financially viable.

References

  • IMARC Group. "Pentaerythritol (PENT) Prices, News, Analysis and Demand." Accessed January 10, 2026.
  • Organic Syntheses. "Pentaerythrityl tetrabromide." Organic Syntheses, Coll. Vol. 4, p.735 (1963); Vol. 31, p.84 (1951). [Link]
  • Appchem. "this compound | 67969-84-0." Accessed January 10, 2026.
  • Amadis Chemical Co., Ltd. "this compound CAS NO.67969-84-0." Accessed January 10, 2026.
  • Smolecule. "Buy 2,2-Diethyl-1,3-propanediol | 115-76-4." Accessed January 10, 2026.
  • Biosynth. "2,2-Diethyl-1,3-propanediol | 115-76-4 | AAA11576." Accessed January 10, 2026.
  • Jiuan Chemical. "All You Need to Know About Dibromo Neopentyl Glycol." Accessed January 10, 2026.
  • Guidechem. "How to Synthesize 2,2-Bis(bromomethyl)propane-1,3-diol? - FAQ." Accessed January 10, 2026.
  • Chem-Impex. "2,2-Dimethyl-1,3-propanediol." Accessed January 10, 2026.
  • ECHEMI.
  • Amerigo Scientific. "2,2-Diethyl-1,3-propanediol (99%)." Accessed January 10, 2026.
  • Google Patents. "US4154966A - Process for the preparation of dibromoneopentylglycol (DBNG)." Accessed January 10, 2026.
  • IndiaMART. "Hydrobromic Acid 48% HBr at ₹ 160/kg in Hyderabad." Accessed January 10, 2026.
  • Chem-Impex. "3,3-Bis(bromomethyl)oxetane." Accessed January 10, 2026.
  • ChemicalBook. "Phosphorus tribromide." Accessed January 10, 2026.

Sources

A Comparative Guide to the Synthesis of Bicyclo[3.3.1]nonane Scaffolds: A Mechanistic Investigation of 3,3-Bis(bromomethyl)pentane and High-Efficiency Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane core is a privileged scaffold in medicinal chemistry and natural product synthesis, providing a rigid three-dimensional framework for the precise orientation of functional groups. The construction of this bicyclic system has been approached through various synthetic strategies. This guide provides a comparative analysis of the classical approach utilizing sterically hindered electrophiles like 3,3-bis(bromomethyl)pentane against more contemporary and often higher-yielding methodologies. We will delve into the mechanistic underpinnings of these reactions, supported by experimental data, to inform rational synthetic design.

The Challenge of Neopentyl-type Dihalides: The Case of this compound

This compound represents a class of neopentyl-type dihalides. The quaternary carbon atom alpha to the methylene bromide units imposes significant steric hindrance. This structural feature is the primary determinant of its reactivity profile.

Nucleophilic Substitution: A Kinetically Disfavored Pathway

Direct bimolecular nucleophilic substitution (SN2) at the primary carbon centers of this compound is severely impeded. The bulky diethyl groups effectively shield the backside of the electrophilic carbons, hindering the approach of a nucleophile. This steric blockade dramatically increases the activation energy of the SN2 transition state, rendering the reaction exceptionally slow under typical conditions.

While unimolecular substitution (SN1) might be considered, the formation of a primary carbocation upon departure of a bromide ion is highly energetically unfavorable. Although rearrangement to a more stable carbocation could theoretically occur, this pathway is often inefficient and can lead to a mixture of products.

Intramolecular Cyclization: The Primary Utility

The most productive application of this compound in synthesis is its use in intramolecular cyclization reactions to form bicyclic systems. By reacting it with a difunctional nucleophile, a double alkylation can, in principle, lead to the formation of a bridged ring system. A classic example is the reaction with a malonic ester to construct the bicyclo[3.3.1]nonane skeleton.

However, the inherent steric hindrance of the neopentyl structure still presents a significant kinetic barrier, often necessitating harsh reaction conditions and resulting in modest yields.

High-Efficiency Alternatives for Bicyclo[3.3.1]nonane Synthesis

Modern synthetic chemistry offers several powerful alternatives to the classical dialkylation approach, often providing higher yields, greater stereocontrol, and milder reaction conditions. Two of the most prominent methods are the Robinson Annulation and the Tandem Michael-Aldol Reaction.

The Robinson Annulation

The Robinson annulation is a robust method for the formation of a six-membered ring fused to an existing ring. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. This method has been successfully applied to the synthesis of bicyclo[3.3.1]nonane systems.[1][2][3] The stereochemistry of the bridgehead carbon can be influenced by the reaction conditions, with kinetic control often favoring the anti diastereomer, while thermodynamic control can lead to the syn isomer.[2]

Tandem Michael-Aldol Reactions

This approach offers a highly efficient one-pot synthesis of the bicyclo[3.3.1]nonane core. It typically involves the conjugate addition of a nucleophile (like a 1,3-dicarbonyl compound) to an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular aldol condensation.[4][5][6] This method is known for its ability to rapidly generate molecular complexity and often proceeds with good to excellent yields and stereocontrol.[6]

Comparative Performance Data

While specific yield data for the intramolecular cyclization of this compound with nucleophiles like diethyl malonate is not extensively reported in readily accessible literature, we can infer its likely performance based on analogous sterically hindered systems. Such reactions are notoriously difficult and often result in low to moderate yields.

In contrast, the alternative methods consistently provide good to excellent yields for the synthesis of a variety of substituted bicyclo[3.3.1]nonane derivatives.

Synthetic StrategyPrecursorsTypical ConditionsYield (%)References
Intramolecular Dialkylation This compound + Diethyl MalonateStrong base (e.g., NaH, NaOEt), high temperatureLow to Moderate (Estimated)-
Robinson Annulation 2-Substituted Cyclohexenone + Michael Donor (e.g., Ethyl Acetoacetate)Base-catalyzed (e.g., NaOEt)60-85[2]
Tandem Michael-Aldol Reaction 1,3-Cyclohexanedione + α,β-Unsaturated AldehydeBase-catalyzed (e.g., TMG, DBU)70-95[5][6]
Tandem Michael-Claisen Condensation Acetylenic ω-ketoesterStrong base (e.g., tBuOK)~42[4]

Experimental Protocols

Protocol 1: Representative Robinson Annulation for Bicyclo[3.3.1]nonane Synthesis

This protocol is adapted from the work of Wang and Crowe (2010).[2]

  • Enolate Formation: To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, add ethyl acetoacetate (1.1 eq.) dropwise.

  • Michael Addition: To the resulting enolate solution, add a solution of 2-allyl-2-cyclohexenone (1.0 eq.) in anhydrous ethanol dropwise at 0 °C.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Representative Tandem Michael-Aldol Reaction for Bicyclo[3.3.1]nonane Synthesis

This protocol is a general representation based on established procedures.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-cyclohexanedione derivative (1.0 eq.) and the α,β-unsaturated aldehyde (1.1 eq.) in a suitable solvent (e.g., CH2Cl2, THF).

  • Base Addition: Add a catalytic amount of a suitable base (e.g., 1,1,3,3-tetramethylguanidine (TMG) or DBU, ~0.1 eq.).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Diagrams

SN2_Hindrance cluster_substrate This compound C_alpha C Br Br C_alpha->Br H1 H C_alpha->H1 H2 H C_alpha->H2 C_quat C C_alpha->C_quat Et1 CH2CH3 C_quat->Et1 Et2 CH2CH3 C_quat->Et2 CH2Br CH2Br C_quat->CH2Br Nu Nu: Nu->C_alpha Attack Backside Attack (Sterically Hindered)

Caption: Steric hindrance in the SN2 reaction of this compound.

Robinson_Annulation start 2-Substituted Cyclohexenone intermediate1 1,5-Diketone Intermediate start->intermediate1 Michael Addition michael_donor Michael Donor (e.g., Enolate) michael_donor->intermediate1 product Bicyclo[3.3.1]nonane Derivative intermediate1->product Intramolecular Aldol Condensation

Caption: Workflow for the Robinson Annulation.

Michael_Aldol start_ma 1,3-Dicarbonyl Compound intermediate_ma Enolate Intermediate start_ma->intermediate_ma Michael Addition enone α,β-Unsaturated Carbonyl enone->intermediate_ma product_ma Bicyclo[3.3.1]nonane Core intermediate_ma->product_ma Intramolecular Aldol Condensation

Caption: Workflow for the Tandem Michael-Aldol Reaction.

Conclusion and Recommendations

While this compound can serve as a precursor for the bicyclo[3.3.1]nonane skeleton, its utility is significantly hampered by the steric hindrance inherent in its neopentyl structure. This leads to slow reaction rates and likely modest yields in intramolecular cyclization reactions.

For researchers and drug development professionals seeking efficient and reliable access to bicyclo[3.3.1]nonane derivatives, the Robinson Annulation and, in particular, the Tandem Michael-Aldol Reaction are demonstrably superior strategies. These methods offer:

  • Higher Yields: Consistently providing good to excellent yields.[2][5][6]

  • Milder Conditions: Often proceeding at or near room temperature.

  • Greater Versatility: Allowing for the synthesis of a wider range of substituted analogues.

  • Improved Stereocontrol: Offering opportunities for diastereoselective synthesis.[2][6]

Therefore, for the construction of the bicyclo[3.3.1]nonane core, a thorough evaluation of modern synthetic methodologies is strongly recommended over the classical dialkylation of sterically hindered precursors like this compound.

References

  • One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Organic Letters. [Link]
  • One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes. PubMed. [Link]
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. [Link]
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
  • Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances (RSC Publishing). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,3-Bis(bromomethyl)pentane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3,3-Bis(bromomethyl)pentane (CAS No. 67969-84-0). As a brominated organic compound, its disposal is governed by stringent regulations to protect personnel and the environment. This document synthesizes procedural guidance with the underlying scientific principles to ensure your laboratory operations are safe, compliant, and environmentally responsible.

Essential Safety & Hazard Identification

Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with this compound is critical. This compound is a known irritant, and appropriate precautions are mandatory.

Primary Hazards: According to its PubChem Laboratory Chemical Safety Summary (LCSS), this compound is associated with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These hazards necessitate the use of robust engineering controls and Personal Protective Equipment (PPE) at all times.

Table 1: Chemical Properties and Hazards Summary

Property Value Source
Chemical Formula C₇H₁₄Br₂ PubChem[1]
Molecular Weight 257.99 g/mol PubChem[1]
Appearance Information not available; likely a liquid or low-melting solid.
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant PubChem[1]

| Synonyms | 1,3-Dibromo-2,2-diethylpropane | PubChem[1] |

Mandatory Safety Protocols:
  • Engineering Controls: All handling, including transfers and aliquoting, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[2] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3][4]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[2]

    • Eye Protection: Chemical splash goggles or a full-face shield must be worn.[2]

    • Lab Coat: A flame-resistant lab coat must be worn to protect from skin contact.[2]

Waste Classification and Segregation: The Cornerstone of Compliance

Proper segregation is the most critical step in a compliant chemical waste management program. Due to the presence of bromine, this compound is classified as a halogenated organic waste .[5]

The Causality of Segregation: Halogenated and non-halogenated organic wastes are treated differently during final disposal. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[5] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental burden.[4][6]

G cluster_0 Waste Generation Point cluster_1 Segregation Decision Waste This compound (Liquid Waste or Contaminated Solids) Decision Does the molecule contain F, Cl, Br, or I? Waste->Decision Halogenated Halogenated Organic Waste (Green Labeled Carboy) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Black Labeled Carboy) Decision->NonHalogenated No Aqueous Aqueous Waste (Blue Labeled Carboy)

Caption: Waste segregation logic for this compound.

On-Site Collection and Storage Protocols

Adherence to systematic collection procedures prevents spills, ensures regulatory compliance, and maintains a safe laboratory environment.

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with halogenated hydrocarbons, such as high-density polyethylene (HDPE) or borosilicate glass.[2] The container must have a secure, leak-proof screw cap.

  • Proper Labeling: Before adding any waste, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[6]

    • The accumulation start date (the date the first drop of waste is added).

  • Transferring Waste: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills.

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[2][6][7] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] The SAA must be at or near the point of generation. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

Approved Disposal Pathways

Under no circumstances should this compound or its solutions be disposed of down the drain.[8][9] The only acceptable disposal method is through your institution's licensed hazardous waste management program.

  • Waste Pickup Request: Once the waste container is 75-90% full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[6][7]

  • Professional Disposal: The EHS-contracted vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: Halogenated organic waste is typically destroyed via high-temperature incineration. This process is designed to break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in a scrubber system.

Caption: Approved disposal workflow for this compound.

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area and evacuate non-essential personnel.

  • Eliminate Ignition Sources: Although not classified as highly flammable, it is good practice to remove any potential ignition sources from the area.[10]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow for halogenated hydrocarbons.[2][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[8][10] Label the container clearly as "Spill Debris containing this compound."

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Decontamination and Empty Container Disposal

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

Triple-Rinse Procedure:

  • First Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as halogenated organic hazardous waste. [7]

  • Subsequent Rinses: Perform two additional rinses. For standard chemicals, these may be disposable down the drain, but always check institutional policy. For highly toxic chemicals, the first three rinses must be collected.[7]

  • Container Disposal: Once the container is triple-rinsed and air-dried, obliterate or remove the original label.[7] It can then typically be disposed of in designated laboratory glass or plastic recycling bins.

By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure the safe and compliant management of this compound waste, upholding your commitment to laboratory safety and environmental stewardship.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 106258, this compound. Available: [Link]
  • Material Safety Data Sheet for Tetrakis(bromomethyl)methane (2013). Available: [Link provided in search results]
  • Bucknell University. Hazardous Waste Segregation Guide. Available: [Link provided in search results]
  • MDPI (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds. Available: [Link provided in search results]
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available: [Link]
  • U.S. Environmental Protection Agency (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Available: [Link]
  • Clemson University (2018). The Control Strategies of Brominated Organic Disinfection By-Products. Available: [Link]
  • PubMed (2024).
  • Arizona Department of Environmental Quality (2025). When Used Oil Is Regulated as a Hazardous Waste. Available: [Link]
  • General Chemistry at TCC. Halogen Experiment Procedure. Available: [Link provided in search results]
  • University of Pennsylvania. Halogenated Waste Guidance. Available: [Link provided in search results]
  • NCERT. Amines. Available: [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. Available: [Link]
  • Nipissing University (2019). Hazardous Materials Disposal Guide. Available: [Link]
  • Google Patents (2010). Method and system for removing alkyl halides from gases.
  • Temple University.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3,3-Bis(bromomethyl)pentane: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel and reactive chemical entities demands the highest standards of safety. 3,3-Bis(bromomethyl)pentane is a reactive alkylating agent whose toxicological properties are not fully characterized, necessitating a cautious and well-defined handling protocol.[1][2] This guide provides an essential operational and safety framework, moving beyond a simple checklist to explain the scientific reasoning behind each critical step. Our primary objective is the absolute minimization of all potential routes of exposure—dermal, ocular, and respiratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its known hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our choice of personal protective equipment.

The primary, documented hazards are:

  • H315: Causes skin irritation. This indicates the compound can cause inflammation, redness, or damage upon direct contact with the skin.[3][4]

  • H319: Causes serious eye irritation. Contact with the eyes can lead to significant, potentially damaging, irritation.[3][4]

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[3][4]

Given that the full toxicological profile is incomplete, we must operate under the precautionary principle, treating the substance as potentially more hazardous than currently documented.[1][2]

Hazard ClassificationGHS CodeRequired PPE & Engineering ControlsRationale
Skin Irritation (Category 2) H315Double-layered chemical-resistant gloves (nitrile), chemical-resistant lab coat/gown.Prevents direct dermal contact and absorption. Double-gloving provides redundancy against tears or permeation.
Serious Eye Irritation (Category 2A) H319Chemical splash goggles AND a full-face shield.Goggles provide a seal against splashes; the face shield offers a secondary barrier protecting the entire face from splashes and vapors.
Respiratory Irritation (Category 3) H335Certified chemical fume hood.An engineering control that is the primary method to prevent inhalation of hazardous vapors.[5][6]

The Core Defense: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a scientifically-backed system designed to create multiple barriers between you and the chemical hazard.

Primary Barriers (Protection from Direct Contact)
  • Hand Protection: Double gloving with powder-free nitrile gloves is mandatory. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7][8]

    • Causality: Nitrile provides good resistance to halogenated organic compounds. The double-glove system is critical; it protects against undetected micro-tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.[8]

  • Eye and Face Protection: Wear snug-fitting, indirectly vented chemical splash goggles at all times. In addition, a full-face shield must be worn over the goggles whenever handling the open liquid.[9]

    • Causality: Goggles are essential to prevent splashes from reaching the eyes.[9] However, vapors can still cause irritation to the face and eyes. The face shield provides a broader barrier against splashes and is the only effective way to protect the entire face.[9]

Secondary Barriers (Body and Respiratory Protection)
  • Body Covering: A chemical-resistant, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a poly-coated, disposable gown is recommended.[7]

    • Causality: Standard cotton lab coats can absorb chemical spills, holding the hazardous material against the skin. A chemical-resistant or poly-coated material prevents this permeation.[10]

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[5][11]

    • Causality: This is an engineering control, which is always preferable to relying solely on PPE. A fume hood captures vapors at the source. In the event of a spill outside the hood, a NIOSH-certified N95 respirator or a respirator with organic vapor cartridges should be used during cleanup.[7][12]

Operational Plan: Step-by-Step Safe Handling Workflow

A structured workflow ensures that safety protocols are followed consistently. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal cluster_spill Contingency: Spill Response prep_area 1. Verify Fume Hood & Emergency Equipment gather_materials 2. Assemble All Materials (Chemicals, Glassware, Waste Container) prep_area->gather_materials don_ppe 3. Don Lab Coat, Inner Gloves, Goggles, Face Shield, Outer Gloves gather_materials->don_ppe handle_chem 4. Perform Work in Fume Hood (Keep sash low) don_ppe->handle_chem doff_outer 5. Remove Outer Gloves handle_chem->doff_outer spill_node SPILL OCCURS handle_chem->spill_node Potential Event doff_rest 6. Remove Face Shield, Gown, Goggles doff_outer->doff_rest doff_inner 7. Remove Inner Gloves doff_rest->doff_inner wash_hands 8. Wash Hands Thoroughly doff_inner->wash_hands dispose 9. Dispose of All Waste in Labeled Halogenated Organic Waste Container wash_hands->dispose alert Alert Others & Evacuate if Necessary spill_node->alert absorb Absorb with Inert Material alert->absorb collect Collect into Waste Container absorb->collect collect->dispose

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation & Area Setup: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and that you know the location of the nearest safety shower and eyewash station.[5] Assemble all necessary equipment, including a clearly labeled waste container for halogenated organic waste.[11]

  • PPE Donning Procedure: Don PPE in the correct order to prevent cross-contamination: lab coat/gown, inner pair of gloves, safety goggles, face shield, and finally the outer pair of gloves.[7]

  • Chemical Handling: Conduct all manipulations of the chemical deep within the fume hood, keeping the sash as low as possible.[6][11] Use the smallest quantity necessary for the experiment to minimize waste and potential exposure.[13]

  • Decontamination & PPE Doffing: This process is critical for avoiding exposure. Remove the most contaminated items first.

    • Remove the outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and gown.

    • Remove safety goggles.

    • Remove the inner gloves, peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.[5][11]

Contingency & Disposal Plan

Spill Management: In the event of a small, manageable spill inside the fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Contain: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[1] Do not use combustible materials like paper towels.

  • Collect: Using spark-proof tools, carefully scoop the absorbed material into the designated halogenated organic waste container.[1]

  • Clean: Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal: All materials that have come into contact with this compound are considered hazardous waste.[14] This includes:

  • Unused chemical

  • Contaminated absorbent materials

  • All disposable PPE (gloves, gowns)

  • Contaminated labware (e.g., pipette tips, weighing boats)

This waste must be collected in a sealed, clearly labeled container designated for Halogenated Organic Waste and disposed of according to your institution's and local environmental regulations.[14][15] Never pour this chemical or its waste down the drain.[2][11]

By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and your research. The causality-driven approach ensures that safety is not just a protocol to be followed, but a core scientific principle of your work.

References

  • Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]
  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD. [Link]
  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. [Link]
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • Personal Protective Equipment.
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.